molecular formula C35H52O6 B15562910 Camaric acid

Camaric acid

Cat. No.: B15562910
M. Wt: 568.8 g/mol
InChI Key: RSKOPEQHBSFOLQ-JGLYUHMYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Camaric acid is a useful research compound. Its molecular formula is C35H52O6 and its molecular weight is 568.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H52O6

Molecular Weight

568.8 g/mol

IUPAC Name

(1S,2S,6S,10R,11S,14S,15R,18R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid

InChI

InChI=1S/C35H52O6/c1-9-21(2)27(36)41-26-19-29(3,4)18-23-22-10-11-25-32(8,31(22,7)14-16-34(23,26)28(37)38)13-12-24-30(5,6)35(39)17-15-33(24,25)20-40-35/h9-10,23-26,39H,11-20H2,1-8H3,(H,37,38)/b21-9-/t23-,24-,25-,26+,31+,32+,33+,34-,35?/m0/s1

InChI Key

RSKOPEQHBSFOLQ-JGLYUHMYSA-N

Origin of Product

United States

Foundational & Exploratory

Camaric Acid: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Camaric acid, a pentacyclic triterpenoid (B12794562), has emerged as a compound of interest within the scientific community due to its notable biological activities. Primarily isolated from the plant genus Lantana, this natural product showcases potential for applications in agriculture and pharmacology. This technical guide provides an in-depth analysis of the natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its biological activities, with a focus on quantitative data and relevant biological pathways.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Lantana genus, within the Verbenaceae family. The most significant and well-documented sources are:

  • Lantana camara : A flowering shrub known for its diverse array of phytochemicals, including a variety of pentacyclic triterpenoids.[1] The aerial parts of the plant, particularly the leaves, are the primary source for the isolation of this compound.[1]

  • Lantana montevidensis : This species is another recognized source of this compound.[2]

While other species within the Lantana genus may also produce this compound, L. camara and L. montevidensis are the most frequently cited in scientific literature.

Quantitative Data

The concentration of this compound in its natural sources can vary depending on factors such as the geographical location of the plant, season of collection, and the specific chemotype. While precise quantitative data for this compound yield is not extensively reported, the yields of related crude triterpenoid fractions from Lantana camara provide a useful benchmark.

Table 1: Yield of Triterpenoids from Lantana camara

Plant PartExtraction MethodCompound/FractionYield (%)Reference
LeavesNot specifiedCrude Triterpenoids (Lantadenes)0.31 - 0.53[1]
Aerial PartsToluene Extraction"LC-01" (Crude Fraction)1.2[1]
RootsMicrowave-AssistedOleanolic Acid1.23[1]

Table 2: Nematicidal Activity of this compound and Related Triterpenoids from Lantana camara against Meloidogyne incognita

CompoundConcentration (%)Exposure Time (hours)Mortality Rate (%)Reference
This compound0.57295.0[3][4][5][6]
Lantanilic Acid0.57298.7[3]
Oleanolic Acid0.57270.3[3][4][5]
Camarinic Acid1.0Not Specified100[3][7]

Experimental Protocols

The isolation and purification of this compound from Lantana camara typically involve solvent extraction followed by chromatographic techniques.

General Protocol for Extraction and Isolation of this compound from Lantana camara Leaves

This protocol is a synthesis of established methods for the isolation of pentacyclic triterpenoids.

a. Plant Material Preparation

  • Collection : Collect fresh, healthy leaves of Lantana camara.

  • Washing : Thoroughly wash the leaves with distilled water to remove any dirt and debris.

  • Drying : Air-dry the leaves in the shade or in an oven at a controlled temperature (45-55°C) until they are brittle.[1]

  • Grinding : Grind the dried leaves into a coarse powder using a mechanical grinder.[1]

b. Extraction

  • Maceration : Soak the powdered leaf material in a suitable solvent such as methanol (B129727) or ethyl acetate (B1210297) (e.g., 1:10 w/v) for 72 hours at room temperature with occasional stirring.[8]

  • Filtration : Filter the extract through Whatman No. 1 filter paper.

  • Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

c. Purification

  • Column Chromatography : Subject the crude extract to silica (B1680970) gel column chromatography (60-120 mesh).

  • Elution : Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[1]

  • Fraction Collection : Collect the eluate in fractions and monitor them by Thin-Layer Chromatography (TLC).

  • Isolation and Crystallization : Combine the fractions containing pure this compound (as identified by TLC). Evaporate the solvent to obtain the crystalline compound.[1]

d. Structural Elucidation The structure of the isolated this compound is confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

In Vitro Nematicidal Activity Bioassay

This protocol outlines a method for assessing the nematicidal activity of this compound against the root-knot nematode Meloidogyne incognita.

a. Nematode Culture and Extraction

  • Culture Meloidogyne incognita on a susceptible host plant (e.g., tomato).

  • Extract eggs from the galled roots of the infected host plant.

  • Hatch the eggs in water to obtain second-stage juveniles (J2) for the bioassay.

b. Assay Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Make serial dilutions of the stock solution with distilled water to achieve the desired test concentrations.

  • In a multi-well plate, add a known number of J2 nematodes to each well.

  • Add the different concentrations of the this compound solutions to the wells.

  • Incubate the plates at a controlled temperature (e.g., 25-28°C).

  • After a specific exposure time (e.g., 24, 48, 72 hours), observe the nematodes under a microscope to determine mortality.[7]

  • Calculate the percentage of mortality and determine the LC50 value.[7]

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

As a pentacyclic triterpenoid, this compound is synthesized in plants through the mevalonate (B85504) (MVA) pathway . The biosynthesis originates from acetyl-CoA. While the specific enzymatic steps for the conversion of the oleanane (B1240867) skeleton to this compound are not fully elucidated, the general pathway is understood.

Mevalonate Pathway for Pentacyclic Triterpenoid Biosynthesis acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp Isomerization gpp Geranyl Pyrophosphate (GPP) ipp->gpp + DMAPP fpp Farnesyl Pyrophosphate (FPP) gpp->fpp + IPP squalene Squalene fpp->squalene Head-to-head condensation squalene_epoxide 2,3-Oxidosqualene squalene->squalene_epoxide Epoxidation oleanane Oleanane Skeleton squalene_epoxide->oleanane Cyclization camaric_acid This compound oleanane->camaric_acid Oxidations, Glycosylations, etc.

Generalized biosynthetic pathway of this compound.
Signaling Pathways

Currently, there is a lack of specific studies detailing the direct effects of this compound on key signaling pathways such as the NF-κB pathway. The anti-inflammatory properties observed in related triterpenoids suggest that this compound might modulate inflammatory signaling cascades; however, dedicated research is required to elucidate its precise mechanism of action at the molecular level.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the investigation of this compound from its natural source to the assessment of its biological activity.

Experimental Workflow for this compound Investigation plant_material Plant Material Collection (Lantana camara) extraction Solvent Extraction (Methanol/Ethyl Acetate) plant_material->extraction crude_extract Crude Triterpenoid Extract extraction->crude_extract purification Chromatographic Purification (Column Chromatography, TLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound structural_elucidation Structural Elucidation (NMR, MS, IR) pure_compound->structural_elucidation bioassay Biological Activity Assessment (e.g., Nematicidal Assay) pure_compound->bioassay data_analysis Data Analysis (LC50, IC50) bioassay->data_analysis

Workflow for the isolation and bio-assessment of this compound.

Conclusion

This compound, a pentacyclic triterpenoid sourced from the Lantana genus, demonstrates significant biological activity, particularly as a nematicidal agent. While quantitative data on its concentration in plant sources are limited, established protocols for its extraction and isolation are available. The biosynthesis of this compound follows the mevalonate pathway, characteristic of triterpenoids. Further research is warranted to fully elucidate its specific biosynthetic enzymes and to investigate its effects on cellular signaling pathways, which will be crucial for unlocking its full potential in drug development and agricultural applications.

References

An In-depth Technical Guide to Camaric Acid: Structure, Properties, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camaric acid, a pentacyclic triterpenoid (B12794562) originating from the plant genus Lantana, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and notable biological activities. Detailed methodologies for its isolation and the assessment of its nematicidal effects are presented, alongside a compilation of available quantitative data to support further research and development endeavors.

Chemical Structure and Physicochemical Properties

This compound is classified as a pentacyclic triterpenoid belonging to the oleanane (B1240867) class.[1] Its systematic IUPAC name is 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid.[1] The foundational structure consists of a five-ring oleanane core, which imparts a lipophilic character to the molecule and is a common feature among many bioactive triterpenoids.[2] The definitive structure of this compound was elucidated through extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with other spectroscopic techniques.[1]

It is important to distinguish this compound from Carminic acid, as the similar nomenclature can be a source of confusion. Carminic acid is a structurally distinct anthraquinone (B42736) glycoside responsible for the red pigment in cochineal insects and possesses vastly different chemical and biological properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₅H₅₂O₆
Molecular Weight 568.79 g/mol
IUPAC Name 3,25-epoxy-3α-hydroxy-22β-(2-methyl-2Z-butenoyloxy)-12-oleanen-28-oic acid
CAS Number 146450-83-1
Class Pentacyclic Triterpenoid (Oleanane-type)
Natural Source Lantana camara, Lantana montevidensis
Solubility Soluble in organic solvents such as methanol (B129727) and chloroform.

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities, with its nematicidal, antibacterial, and enzyme-inhibitory properties being the most prominently reported.

Nematicidal Activity

This compound has shown significant efficacy against the root-knot nematode Meloidogyne incognita, a major agricultural pest. This activity makes it a promising candidate for the development of natural pesticides.

Table 2: Nematicidal Activity of this compound and Related Compounds against Meloidogyne incognita

CompoundConcentrationExposure TimeMortality RateReference
This compound 0.5%72 hours95.0%
Lantanilic Acid 0.5%72 hours98.7%
Oleanolic Acid 0.5%72 hours70.3%
Camarinic Acid 1.0%Not Specified100%
Antibacterial Activity

Table 3: Antibacterial Activity of Lantana camara Extracts

ExtractTest OrganismMIC (mg/mL)Reference
Methanol Leaf Extract Staphylococcus aureus8
Methanol Leaf Extract Pseudomonas aeruginosa5
Ethanol Leaf Extract Staphylococcus aureus6.5
Ethanol Leaf Extract Pseudomonas aeruginosa12
Aqueous Leaf Extract Staphylococcus aureus8
Aqueous Leaf Extract Pseudomonas aeruginosa10
Chloroform Leaf Extract Gram-negative bacteria (excluding E. coli)0.195

Note: These values are for crude extracts and not purified this compound.

Enzyme Inhibition

This compound has been identified as an inhibitor of casein kinase II (CK2), a serine/threonine kinase that is often overexpressed in cancer cells and plays a role in cell proliferation and survival. The inhibition of CK2 is a promising therapeutic strategy in oncology. However, a specific IC50 value for this compound's inhibition of CK2 is not widely reported in the current literature.

Experimental Protocols

Isolation and Structure Elucidation of this compound

The following is a generalized protocol for the isolation of this compound from Lantana camara.

1. Plant Material Preparation:

  • Collect fresh leaves of Lantana camara.

  • Air-dry the leaves in the shade and then grind them into a coarse powder.

2. Extraction:

  • Perform solvent extraction of the powdered plant material using methanol or ethanol, either through maceration or Soxhlet extraction.

3. Fractionation:

  • Concentrate the crude extract under reduced pressure.

  • Partition the concentrated extract with a series of solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound, being a triterpenoid, is typically found in the less polar fractions.

4. Chromatographic Separation:

  • Subject the active fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a solvent gradient, for example, a mixture of n-hexane and ethyl acetate with increasing polarity.

5. Purification:

  • Monitor the collected fractions using thin-layer chromatography (TLC).

  • Pool the fractions containing this compound and further purify them using repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

6. Structure Elucidation:

  • Confirm the structure of the purified compound using spectroscopic methods. This includes:

    • ¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

G Workflow for the Isolation and Structure Elucidation of this compound A Plant Material Collection and Preparation (Lantana camara leaves) B Solvent Extraction (Methanol or Ethanol) A->B C Fractionation (Solvent Partitioning) B->C D Column Chromatography (Silica Gel) C->D E Purification (TLC, HPLC) D->E F Structure Elucidation (NMR, MS, IR) E->F

A generalized workflow for the isolation of this compound.
Nematicidal Activity Assay

This protocol details an in vitro assay to evaluate the nematicidal activity of this compound against the second-stage juveniles (J2) of Meloidogyne incognita.

1. Nematode Culture and Collection:

  • Culture Meloidogyne incognita on a susceptible host plant (e.g., tomato).

  • Extract egg masses from the galled roots.

  • Hatch the eggs in a Baermann funnel to collect freshly hatched J2s.

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions with distilled water to achieve the desired test concentrations (e.g., 0.1%, 0.5%, 1.0%). Ensure the final solvent concentration is non-toxic to the nematodes.

3. Bioassay:

  • Add a suspension containing a known number of J2s (e.g., 100-200) to the wells of a multi-well plate.

  • Add the this compound test solutions to the respective wells.

  • Include a negative control (water with solvent) and a positive control (a known nematicide).

  • Incubate the plates at room temperature (e.g., 25-28°C) for a specified period (e.g., 72 hours).

4. Data Collection:

  • After incubation, count the number of dead and live nematodes under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing.

  • Calculate the percentage mortality for each concentration.

G Workflow for Nematicidal Activity Assay A Nematode Culture and Collection (Meloidogyne incognita J2s) C In Vitro Bioassay Setup (Multi-well plates) A->C B Preparation of Test Solutions (this compound Dilutions) B->C D Incubation (e.g., 25-28°C for 72h) C->D E Data Collection and Analysis (Mortality Rate Calculation) D->E

A generalized workflow for the nematicidal activity assay.

Conclusion

This compound stands out as a promising natural product with significant biological activities, particularly as a nematicidal agent. Its well-defined chemical structure and the potential for its isolation from a widespread plant source make it an attractive candidate for further investigation in the fields of agriculture and medicine. While preliminary data on its antibacterial and enzyme-inhibitory properties are encouraging, further studies are required to determine specific quantitative measures such as MIC and IC50 values. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their exploration of this multifaceted molecule. Future research should focus on elucidating the precise mechanisms of action underlying its biological effects and exploring its potential for derivatization to enhance efficacy and specificity.

References

A Technical Guide to the Biosynthesis of p-Coumaric Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

p-Coumaric acid (p-CA) is a central intermediate in the phenylpropanoid pathway, a metabolic route that produces a vast array of secondary metabolites in plants. These compounds, including flavonoids, lignin (B12514952), and stilbenes, are crucial for plant development, structural integrity, and defense against biotic and abiotic stresses. Given their significant antioxidant, anti-inflammatory, and anti-cancer properties, p-CA and its derivatives are of substantial interest for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the core biosynthetic pathways leading to p-CA in plants, details the key enzymes involved, presents relevant quantitative data, and outlines standardized experimental protocols for pathway analysis.

Core Biosynthesis Pathways

Plants primarily synthesize p-Coumaric acid through two distinct pathways originating from different aromatic amino acids: the ubiquitous Phenylpropanoid Pathway starting from L-phenylalanine and an alternative, more direct route from L-tyrosine.

The General Phenylpropanoid Pathway (via L-Phenylalanine)

This is the most common route for p-CA synthesis in higher plants. It involves a sequence of two enzymatic reactions that convert L-phenylalanine into p-Coumaric acid.[1][2][3][4]

  • Deamination of L-Phenylalanine: The pathway begins with the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[2]

  • Hydroxylation of Cinnamic Acid: Subsequently, trans-cinnamic acid undergoes hydroxylation at the para-position (C4) of its phenyl ring. This reaction, which yields p-Coumaric acid, is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.

The Alternative Pathway (via L-Tyrosine)

Some plants, particularly grasses, as well as certain bacteria and fungi, can synthesize p-Coumaric acid directly from L-tyrosine in a single step. This bypasses the first two steps of the general phenylpropanoid pathway.

  • Deamination of L-Tyrosine: The enzyme Tyrosine Ammonia (B1221849) Lyase (TAL) catalyzes the direct elimination of ammonia from L-tyrosine to produce p-Coumaric acid. Some enzymes, known as Phenylalanine/Tyrosine Ammonia Lyases (PTALs), exhibit bifunctional activity and can utilize both phenylalanine and tyrosine as substrates.

The diagram below illustrates these two primary pathways converging on the synthesis of p-Coumaric acid, which is then activated for downstream metabolic processes by 4-Coumarate-CoA Ligase (4CL).

p_Coumaric_Acid_Biosynthesis Biosynthesis Pathways of p-Coumaric Acid Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin  PAL pCA p-Coumaric Acid Cin->pCA  C4H pCCoA p-Coumaroyl-CoA pCA->pCCoA  4CL Tyr L-Tyrosine Tyr->pCA Downstream Downstream Products (Lignin, Flavonoids, etc.) pCCoA->Downstream

Caption: Core biosynthetic pathways of p-Coumaric acid in plants.

Key Enzymes and Quantitative Data

The efficiency and regulation of p-CA biosynthesis are determined by the kinetic properties of its core enzymes. These enzymes are often encoded by multigene families, with different isoforms exhibiting distinct expression patterns and catalytic efficiencies.

Phenylalanine Ammonia-Lyase (PAL)

PAL (EC 4.3.1.24) is a crucial regulatory enzyme, marking the entry point into the phenylpropanoid pathway. It catalyzes the non-oxidative deamination of L-phenylalanine. PAL expression is highly regulated by developmental cues and environmental stresses.

Cinnamate-4-Hydroxylase (C4H)

C4H (EC 1.14.14.91, formerly 1.14.13.11) is a member of the CYP73 family of cytochrome P450 monooxygenases. It requires a redox partner, typically NADPH-cytochrome P450 reductase (CPR), to transfer electrons for the hydroxylation of cinnamic acid.

Tyrosine Ammonia Lyase (TAL)

TAL (EC 4.3.1.23) provides a direct route from L-tyrosine to p-CA. TAL enzymes are of significant interest for metabolic engineering to enhance the production of p-CA and its derivatives.

4-Coumarate-CoA Ligase (4CL)

4CL (EC 6.2.1.12) catalyzes the final shared step of the general phenylpropanoid pathway, activating p-Coumaric acid by forming a high-energy thioester bond with Coenzyme A. This step is pivotal as it directs carbon flow into various downstream branches like lignin and flavonoid biosynthesis. In Arabidopsis, four 4CL isoforms have been identified with distinct but overlapping functions.

Quantitative Enzyme Data

The following table summarizes kinetic parameters for key enzymes from various sources. These values are critical for metabolic modeling and engineering efforts.

EnzymeOrganism / SourceSubstrateKm (μM)kcat (s-1)kcat/Km (s-1·mM-1)Reference
TALChryseobacterium luteumL-Tyrosine19311631
TALRivularia sp. PCC 7116L-TyrosineN/AN/AN/A
C4HSorghum bicolortrans-Cinnamic Acid2.6 ± 0.31.1 ± 0.03N/A
4CL-9Populus trichocarpa × P. deltoidesp-Coumaric Acid31 ± 2N/AN/A
4CL-9Populus trichocarpa × P. deltoidesCaffeic Acid40 ± 1N/AN/A
4CL-9Populus trichocarpa × P. deltoidesFerulic Acid102 ± 10N/AN/A

Note: N/A indicates data not available in the cited sources.

Experimental Protocols

Accurate characterization of the p-CA biosynthetic pathway relies on robust experimental methods for enzyme activity measurement and metabolite quantification.

General Workflow for Enzyme Assays

The typical workflow for analyzing the activity of enzymes like PAL, C4H, or 4CL involves protein extraction from plant tissues, followed by an in vitro reaction and subsequent product quantification.

Enzyme_Assay_Workflow General Experimental Workflow for Enzyme Activity Assays Start Tissue Plant Tissue (e.g., stems, leaves) Start->Tissue Homogenize Homogenization (in extraction buffer) Tissue->Homogenize Centrifuge Centrifugation (to remove debris) Homogenize->Centrifuge CrudeExtract Crude Protein Extract (Supernatant) Centrifuge->CrudeExtract Assay In Vitro Enzyme Assay (Add substrate, cofactors, ATP, CoA) CrudeExtract->Assay StopReaction Stop Reaction (e.g., acidification, heat) Assay->StopReaction Analysis Product Quantification StopReaction->Analysis Spectro Spectrophotometry (e.g., for CoA esters) Analysis->Spectro Method A HPLC HPLC Analysis (for p-CA, Cinnamic Acid) Analysis->HPLC Method B End Spectro->End HPLC->End

Caption: A generalized workflow for in vitro plant enzyme assays.
Protocol: 4-Coumarate-CoA Ligase (4CL) Activity Assay

This protocol is adapted from methodologies described for Arabidopsis and Poplar. It measures the formation of CoA thioesters via spectrophotometry.

  • Protein Extraction:

    • Homogenize 100 mg of flash-frozen plant tissue in 500 µL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (crude protein extract). For quantitative assays, determine protein concentration using a Bradford or BCA assay.

  • Reaction Mixture:

    • Prepare a final reaction volume of 25-100 µL.

    • The mixture should contain:

      • 100 mM Tris-HCl (pH 8.0)

      • 5 mM MgCl₂

      • 5 mM ATP

      • 0.25 mM Coenzyme A (CoA)

      • 0.5 mM p-Coumaric acid (or other phenolic acid substrate)

      • 5-10 µL of desalted protein extract.

  • Assay Procedure:

    • Combine all reaction components except the protein extract and pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding the protein extract.

    • Monitor the increase in absorbance at a wavelength corresponding to the formation of the p-coumaroyl-CoA thioester (typically around 333 nm).

    • Calculate the initial reaction velocity from the linear phase of the absorbance curve using the molar extinction coefficient of the product.

Protocol: Quantification of p-Coumaric Acid by HPLC

This protocol provides a general method for quantifying p-CA in plant extracts, adapted from various sources.

  • Sample Preparation (Acid Hydrolysis for Total p-CA):

    • Weigh approximately 200 mg of dried, ground plant material into a screw-cap tube.

    • Add 5 mL of 2 M NaOH and incubate at room temperature for 18-24 hours with shaking to release ester-bound phenolics.

    • Acidify the mixture to pH 2 with concentrated HCl.

    • Extract the phenolics by partitioning three times with 5 mL of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of the mobile phase (e.g., 50% methanol).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with 0.1% formic acid or phosphoric acid.

      • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV/Vis or Diode Array Detector (DAD) at approximately 310 nm, the λmax for p-Coumaric acid.

    • Quantification: Generate a standard curve using authentic p-Coumaric acid standards of known concentrations (e.g., 1-100 µg/mL). Calculate the concentration in the sample by comparing its peak area to the standard curve.

Regulation and Significance

The biosynthesis of p-Coumaric acid is tightly regulated in response to various internal and external stimuli. The expression of key enzyme genes like PAL, C4H, and 4CL is often coordinately upregulated in response to wounding, pathogen attack (as part of the plant's defense response), and UV light exposure. This rapid induction allows the plant to produce necessary protective compounds, such as lignin to reinforce cell walls and flavonoids as antimicrobials or antioxidants. For drug development professionals, understanding this regulation is key to harnessing plant systems for the enhanced production of valuable phenylpropanoids. The pathway's central role makes it a prime target for metabolic engineering to increase the yield of specific high-value compounds derived from p-Coumaric acid.

References

The Biological Activities of Camaric Acid and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaric acid is a naturally occurring pentacyclic triterpenoid (B12794562) found in plants of the Lantana genus, such as Lantana camara and Lantana montevidensis.[1] As a member of the oleanane (B1240867) class of triterpenoids, it has attracted scientific interest for its various biological activities.[1][2] It is important to distinguish this compound from the similarly named but structurally distinct p-Coumaric acid and other coumarin (B35378) derivatives, as these compounds have different biological profiles. This guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory, antimicrobial, and cytotoxic properties. Due to a current scarcity of research on specific synthetic derivatives of this compound, this document will primarily focus on the activities of the parent compound while highlighting the potential for future investigation into its derivatives.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assay, a standard model for topical inflammation.[3] In this model, this compound has demonstrated significant anti-inflammatory effects.[3]

Quantitative Data for Anti-inflammatory Activity of this compound
CompoundAssayIC50 ValueReference
This compoundTPA-induced mouse ear edema0.67 mg/ear
Experimental Protocol: TPA-Induced Mouse Ear Edema Assay

This in vivo assay assesses the ability of a compound to reduce acute topical inflammation.

Principle: TPA is a potent inflammatory agent that activates protein kinase C (PKC), triggering a signaling cascade that leads to the production of pro-inflammatory mediators like prostaglandins (B1171923) and cytokines. This results in vasodilation, increased vascular permeability, and swelling (edema). The effectiveness of an anti-inflammatory compound is measured by its ability to decrease this TPA-induced edema.

Methodology:

  • Animal Model: Male CD-1 mice are typically used.

  • Induction of Edema: A solution of TPA (e.g., 2.5 µg in ethanol) is applied topically to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives the vehicle (ethanol) only.

  • Application of Test Compound: The test compound, such as this compound, is dissolved in a suitable vehicle (e.g., acetone) and applied topically to the right ear shortly after the TPA application.

  • Assessment of Edema: After a specific period (typically 4-6 hours), the mice are euthanized. A standard-sized circular section is punched from both the right and left ears, and the sections are weighed.

  • Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition of edema by the test compound is calculated relative to the edema observed in the TPA-only treated group.

Signaling Pathways in TPA-Induced Inflammation

The precise molecular mechanism of this compound's anti-inflammatory action has not yet been fully elucidated. However, the TPA-induced inflammatory cascade involves several key signaling pathways, including the activation of protein kinase C (PKC) and subsequent downstream signaling through mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB). These pathways lead to the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and various cytokines. Future research is needed to determine the specific targets of this compound within this pathway.

TPA_Inflammation_Pathway TPA TPA PKC Protein Kinase C (PKC) Activation TPA->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) MAPK->ProInflammatory NFkB->ProInflammatory Inflammation Inflammation (Edema) ProInflammatory->Inflammation Camaric This compound (Potential Target?) Camaric->PKC Camaric->MAPK Camaric->NFkB

TPA-induced inflammatory signaling cascade and potential points of intervention.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against a range of bacteria and fungi. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Data for Antimicrobial Activity of this compound
ActivityParameterValueTarget OrganismSource
AntimicrobialMIC4.88 µg/mLEscherichia coli
MIC9.76 µg/mLPseudomonas aeruginosa
MIC19.5 µg/mLStaphylococcus aureus
MIC19.5 µg/mLBacillus cereus
MIC19.5 µg/mLCandida albicans
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism being tested. The plate is incubated under appropriate conditions, and the lowest concentration of the agent that inhibits visible growth of the microorganism is determined as the MIC.

Methodology:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of the this compound stock solution are made in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). This creates a range of concentrations to be tested.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration in each well.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized microbial suspension.

  • Controls: A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included on each plate.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of this compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of This compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate the plate (e.g., 24h at 37°C) C->D E Visually inspect for turbidity (microbial growth) D->E F Determine the lowest concentration with no growth (MIC) E->F

Workflow for the Broth Microdilution MIC Assay.

Cytotoxicity

The cytotoxic potential of this compound has been assessed using the brine shrimp lethality assay, a simple and rapid method for preliminary screening of toxicity.

Quantitative Data for Cytotoxicity of this compound
ActivityParameterValueTarget/ModelSource
CytotoxicityLC₅₀4.1 µg/mLBrine shrimp larvae
Experimental Protocol: Brine Shrimp Lethality Assay

This assay is a general bioassay for assessing the toxicity of compounds.

Principle: Brine shrimp (Artemia salina) nauplii (larvae) are exposed to various concentrations of the test compound. After a 24-hour exposure period, the number of dead nauplii is counted, and the concentration that is lethal to 50% of the population (LC50) is determined.

Methodology:

  • Hatching of Brine Shrimp: Brine shrimp eggs are hatched in a container with artificial seawater under constant aeration and illumination for 24-48 hours.

  • Preparation of Test Solutions: A stock solution of this compound is prepared and serially diluted in artificial seawater to obtain a range of test concentrations.

  • Exposure: A specific number of brine shrimp nauplii (e.g., 10) are transferred into vials or wells of a multi-well plate. The prepared test solutions are then added to the respective vials. A control group with seawater and the solvent used to dissolve the compound is also included.

  • Incubation: The vials are kept under illumination for 24 hours.

  • Data Collection: After 24 hours, the number of dead and surviving nauplii in each vial is counted.

  • LC50 Determination: The percentage of mortality is calculated for each concentration, and the LC50 value is determined using probit analysis or other statistical methods.

BSLA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Hatch brine shrimp eggs to obtain nauplii C Add a set number of nauplii to each test concentration A->C B Prepare serial dilutions of This compound in seawater B->C D Incubate for 24 hours C->D E Count surviving and dead nauplii D->E F Calculate percentage mortality and determine LC50 E->F

Workflow for the Brine Shrimp Lethality Assay.

Anticancer Activity

While there is a growing body of research on the anticancer properties of p-Coumaric acid and other coumarin derivatives, there is currently a lack of specific studies on the anticancer mechanisms of this compound and its derivatives. The cytotoxic activity demonstrated in the brine shrimp lethality assay suggests that this compound may have potential as an anticancer agent, but further research, including in vitro studies on cancer cell lines and in vivo animal models, is required to validate this and to elucidate the underlying mechanisms.

Conclusion and Future Directions

This compound, a pentacyclic triterpenoid from the Lantana genus, exhibits promising anti-inflammatory, antimicrobial, and cytotoxic activities. The available quantitative data provides a foundation for its potential as a lead compound in drug discovery. However, the current body of research is limited, and several key areas warrant further investigation:

  • Synthesis and Evaluation of Derivatives: There is a significant opportunity for medicinal chemists to synthesize a library of this compound derivatives and evaluate their biological activities. Structure-activity relationship (SAR) studies could lead to the development of more potent and selective agents.

  • Mechanism of Action: In-depth studies are needed to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Anticancer Potential: A thorough investigation into the potential anticancer activities of this compound and its derivatives is a promising avenue for future research.

This technical guide summarizes the current knowledge on the biological activities of this compound. It is intended to serve as a resource for researchers and professionals in the field and to stimulate further exploration into the therapeutic potential of this natural product and its derivatives.

References

A Technical Guide to Camaric Acid: Properties, Bioactivities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camaric acid, a naturally occurring pentacyclic triterpenoid, has emerged as a compound of interest within the scientific community. Isolated from plants of the Lantana genus, particularly Lantana montevidensis, it has demonstrated a range of promising biological activities.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, biological effects with corresponding quantitative data, and methodologies for key experimental assessments. This document is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Chemical Identity

  • CAS Number: 146450-83-1[1][2][3][4]

  • IUPAC Name: (1S,2S,6S,10R,11S,14S,15R,18R,20R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.0¹,¹⁸.0²,¹⁵.0⁵,¹⁴.0⁶,¹¹]tetracos-4-ene-11-carboxylic acid

Quantitative Biological Data

The biological activities of this compound have been quantified in several key studies. The following tables summarize the available data on its anti-inflammatory, antimicrobial, and cytotoxic effects for ease of comparison.

Table 1: Anti-inflammatory Activity of this compound

Activity TypeParameterValueModel
Anti-inflammatoryIC₅₀0.67 mg/earTPA-induced mouse ear edema

Table 2: Antimicrobial Activity of this compound

Activity TypeParameterValue (µg/mL)Target Organism
AntimicrobialMIC4.88Escherichia coli
AntimicrobialMIC9.76Pseudomonas aeruginosa
AntimicrobialMIC19.5Staphylococcus aureus
AntimicrobialMIC19.5Bacillus cereus
AntimicrobialMIC19.5Candida albicans

Table 3: Cytotoxic Activity of this compound

Activity TypeParameterValue (µg/mL)Target/Model
CytotoxicityLC₅₀4.1Brine shrimp larvae

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key assays used to evaluate the bioactivities of this compound.

TPA-Induced Mouse Ear Edema Assay

This in vivo assay is a standard model for assessing the anti-inflammatory potential of a compound when applied topically.

  • Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that, upon application to the skin, activates protein kinase C (PKC). This activation initiates a signaling cascade that results in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, leading to localized edema.

  • Methodology:

    • Animal Model: Utilize a murine model (e.g., Swiss mice).

    • Groups: Divide the animals into a control group, a TPA-treated group, and a TPA + this compound-treated group.

    • Induction of Inflammation: Apply a solution of TPA in a suitable vehicle (e.g., acetone) to the inner and outer surfaces of the right ear of the mice. The left ear typically serves as a control.

    • Compound Application: Apply this compound, dissolved in the same vehicle, to the right ear shortly after the TPA application.

    • Measurement of Edema: After a specified period (e.g., 4-6 hours), sacrifice the animals and take a standardized punch biopsy from both ears. The difference in weight between the right and left ear punches is a measure of the edema.

    • Data Analysis: Calculate the percentage of inhibition of edema in the this compound-treated group compared to the TPA-treated group. The IC₅₀ value, the concentration at which 50% inhibition of edema is observed, can then be determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This in vitro assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth.

  • Methodology:

    • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Preparation of Bacterial Inoculum: Culture the test bacterial strain in the same broth medium to achieve a standardized cell density (e.g., 10⁵ CFU/mL).

    • Inoculation and Incubation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include positive controls (bacteria and broth) and negative controls (broth only). Incubate the plates under conditions suitable for the test organism (e.g., 37°C for 24 hours).

    • Determination of MIC: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

While the precise molecular mechanisms and signaling pathways modulated by this compound are still under investigation, its demonstrated anti-inflammatory activity suggests a potential interaction with key inflammatory signaling cascades. A logical next step in the research of this compound would be to investigate its effect on pathways such as the NF-κB signaling pathway, which is a central regulator of inflammation.

Below is a proposed experimental workflow for elucidating the anti-inflammatory mechanism of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Downstream Assays cluster_invivo In Vivo Validation cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) lps_stimulation LPS Stimulation cell_culture->lps_stimulation camaric_acid_treatment This compound Treatment lps_stimulation->camaric_acid_treatment no_assay Nitric Oxide (NO) Assay (Griess Reagent) camaric_acid_treatment->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) camaric_acid_treatment->cytokine_assay western_blot Western Blot Analysis (p-IκBα, p-p65) camaric_acid_treatment->western_blot qpcr qPCR Analysis (iNOS, COX-2, TNF-α, IL-6) camaric_acid_treatment->qpcr data_analysis Data Analysis and Mechanism Elucidation no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis qpcr->data_analysis animal_model Animal Model of Inflammation (e.g., TPA-induced ear edema) compound_admin This compound Administration animal_model->compound_admin tissue_analysis Tissue Analysis (Histology, MPO assay) compound_admin->tissue_analysis tissue_analysis->data_analysis

Caption: Workflow for Investigating the Anti-inflammatory Mechanism of this compound.

Conclusion

This compound presents as a promising natural product with documented anti-inflammatory, antimicrobial, and cytotoxic activities. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development. Future investigations should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The proposed experimental workflow provides a roadmap for these future mechanistic studies. As with any natural product, further research into the safety and toxicological profile of this compound is also warranted.

References

Physicochemical properties of p-Coumaric acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of p-Coumaric Acid Isomers

Introduction

p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic compound widely distributed in the plant kingdom, found in various fruits, vegetables, and grains.[1][2] It exists primarily as two geometric isomers: trans-p-coumaric acid and cis-p-coumaric acid. The trans isomer is the more stable and abundant form in nature.[3] These isomers play significant roles as precursors in the biosynthesis of other natural products, including flavonoids and stilbenes.[4] Understanding their distinct physicochemical properties is crucial for researchers in pharmacology, food science, and drug development, as these properties influence their solubility, bioavailability, and biological activity. This guide provides a comprehensive overview of the key physicochemical characteristics of both isomers, detailed experimental protocols for their determination, and visual workflows.

Part 1: Quantitative Physicochemical Data

The following tables summarize the core physicochemical properties of trans- and cis-p-coumaric acid, allowing for a direct comparison between the two isomers.

Table 1: General Physicochemical Properties of p-Coumaric Acid Isomers

Propertytrans-p-Coumaric Acidcis-p-Coumaric Acid
Molecular Formula C₉H₈O₃[5]C₉H₈O₃
Molar Mass 164.16 g/mol 164.16 g/mol
IUPAC Name (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid(2Z)-3-(4-hydroxyphenyl)prop-2-enoic acid
Appearance White to pale yellow crystalline powderSolid
CAS Number 501-98-44501-31-9

Table 2: Acidity and Solubility of p-Coumaric Acid Isomers

Propertytrans-p-Coumaric Acidcis-p-Coumaric Acid
pKa₁ (Carboxylic Acid) 4.65 - 4.703.5
pKa₂ (Phenolic Hydroxyl) 9.90 - 9.92Not Available
Water Solubility 1.02 g/L (Predicted); SolubleNot Available
Solubility in Ethanol Soluble, 10 mg/mL, 50 mg/mLNot Available
Solubility in DMSO Soluble, 15 mg/mL, 19.8 mg/mLNot Available
Solubility in DMF Soluble, 20 mg/mLNot Available
LogP (Octanol/Water) 1.74 - 1.831.79

Table 3: Thermal and Spectroscopic Properties of p-Coumaric Acid Isomers

Propertytrans-p-Coumaric Acidcis-p-Coumaric Acid
Melting Point 211.5 - 214 °C (with decomposition)134 - 134.5 °C
UV-Vis λmax 226, 310 nm (in DMF:PBS); 223, 286 nm (in 95% EtOH)Not Available

Part 2: Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties listed above.

Determination of Melting Point (Capillary Method)

Principle: This method involves heating a small, powdered sample in a capillary tube at a controlled rate. The melting point range is the temperature from the appearance of the first liquid droplet to the complete liquefaction of the solid. Pure substances typically have a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital apparatus like DigiMelt)

  • Glass capillary tubes (one end sealed)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Jab the open end of the capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Pack the sample to a height of approximately 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • For an unknown sample, first perform a rapid determination by heating at a rate of 4-5°C per minute to find an approximate melting point.

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point.

    • Begin heating again, but at a slower, controlled rate of 1-2°C per minute.

  • Recording Data:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has turned into a transparent liquid.

    • The melting point is reported as the range T₁ - T₂.

    • Perform the measurement at least twice for reproducibility.

Determination of Solubility (Shake-Flask Method)

Principle: The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound. It involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus:

  • Glass flasks or vials with stoppers

  • Orbital shaker or magnetic stirrer with a temperature-controlled bath

  • Centrifuge or filtration system (e.g., solubility filter plates)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid p-coumaric acid isomer to a flask containing a known volume of the desired solvent (e.g., water, ethanol). Using at least a 5-fold excess of the estimated required quantity is recommended.

  • Equilibration: Seal the flasks and place them in a shaker or stirring bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 18-24 hours or more) to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, allow the flasks to stand to let undissolved solids settle. Separate the saturated solution from the excess solid by centrifugation or filtration to obtain a clear supernatant.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations.

    • Analyze the clear supernatant and the standard solutions using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Construct a calibration curve from the standards and use it to determine the concentration of the p-coumaric acid isomer in the saturated solution. This concentration represents the solubility.

Determination of pKa (Potentiometric Titration)

Principle: Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa). It involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte. The pH of the solution is monitored throughout the titration, and the resulting pH curve is used to identify the pKa. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the midpoint of the buffer region on the titration curve.

Apparatus:

  • Potentiometer or pH meter with a combined pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Reaction vessel (beaker)

Reagents:

  • Solution of p-coumaric acid isomer (e.g., 1 mM)

  • Standardized titrant solution (e.g., 0.1 M NaOH)

  • Standardized acid solution (e.g., 0.1 M HCl) for initial pH adjustment

  • Inert electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength

  • Standard pH buffers (e.g., pH 4, 7, 10) for electrode calibration

Procedure:

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions.

  • Sample Preparation: Dissolve a known quantity of the p-coumaric acid isomer in water (or a suitable co-solvent for poorly soluble compounds) to prepare a solution of known concentration (e.g., 1 mM). Add the inert electrolyte solution.

  • Titration Setup: Place the sample solution in the reaction vessel with a magnetic stir bar. Immerse the pH electrode in the solution. If necessary, purge the solution with nitrogen to remove dissolved CO₂.

  • Titration:

    • Adjust the initial pH of the solution to be acidic (e.g., pH 1.8-2.0) using 0.1 M HCl.

    • Begin adding the 0.1 M NaOH titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH reaches a stable basic value (e.g., pH 12-12.5).

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • The pKa is determined from the inflection point of the resulting sigmoid curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • Perform at least three replicate titrations to ensure accuracy and calculate the average pKa value.

Part 3: Visualizations

The following diagrams illustrate key relationships and experimental workflows relevant to the study of p-coumaric acid isomers.

G Diagram 1: Photoisomerization of p-Coumaric Acid trans trans-p-Coumaric Acid (More Stable) uv UV Irradiation trans->uv cis cis-p-Coumaric Acid (Less Stable) visible Visible Light / Heat cis->visible uv->cis Isomerization visible->trans Isomerization

Caption: Diagram 1: Reversible photoisomerization between trans and cis isomers.

G Diagram 2: Workflow for Melting Point Determination start Start prep Prepare Sample: Dry and grind to a fine powder start->prep load Load Sample: Pack 2-3 mm into capillary tube prep->load place Place tube in apparatus load->place heat_fast Rapid Heating (~5°C/min) place->heat_fast approx_mp Determine Approximate MP heat_fast->approx_mp cool Cool down ~15°C below Approx. MP approx_mp->cool heat_slow Slow Heating (1-2°C/min) cool->heat_slow observe Observe Melting heat_slow->observe record Record T_initial (first drop) and T_final (all liquid) observe->record end End record->end

Caption: Diagram 2: Workflow for Melting Point Determination (Capillary Method).

G Diagram 3: Workflow for Solubility Determination start Start add_excess Add excess solid solute to known volume of solvent start->add_excess agitate Agitate at constant temperature (e.g., 24h at 25°C) add_excess->agitate equilibrate Reach Equilibrium agitate->equilibrate separate Separate Phases: Centrifuge or filter to get clear supernatant equilibrate->separate quantify Quantify Concentration: Analyze supernatant via HPLC or UV-Vis separate->quantify calculate Calculate Solubility using calibration curve quantify->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols for the Extraction of p-Coumaric Acid from Corn Stover

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a phenolic compound belonging to the hydroxycinnamic acid family, is a valuable bioactive molecule with a wide range of applications in the pharmaceutical, cosmetic, and food industries due to its antioxidant, anti-inflammatory, and antimicrobial properties. Corn stover, an abundant agricultural residue, represents a significant and sustainable source of this valuable phytochemical. This document provides detailed protocols for the extraction of p-Coumaric acid from corn stover, focusing on alkaline hydrolysis and organosolv-based methods. The protocols are supplemented with quantitative data for comparison and visual diagrams of the experimental workflows.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various studies on the extraction of p-Coumaric acid from corn stover, providing a comparative overview of different methodologies.

Extraction MethodPretreatmentKey Parametersp-Coumaric Acid YieldPurityReference
Alkaline HydrolysisGVL-Lignin Extraction0.2 M NaOH, 24h, Room Temperature8.3 wt% (crude), 4.8 wt% (purified)95% (crude), 97% (purified)[1][2][3]
Alkaline HydrolysisDirect2 M NaOH, 6h, Room Temperature1.1 g/LNot Specified[4][5]
Alkaline HydrolysisDirect2 M NaOH, 16h, Room Temperature2.0 g/LNot Specified[4][5]
Alkaline HydrolysisDirect1 M NaOH, 4h, 100°C28.0 mg/gNot Specified[6]
Organosolv TreatmentSulfuric Acid CatalyzedEthanol (B145695), Sulfuric Acid~25% higher than oxalic acid catalyzedNot Specified[7]
Organosolv TreatmentSodium Hydroxide (B78521) CatalyzedEthanol, Sodium Hydroxide3.61 wt%Not Specified[8]

GVL: γ-valerolactone

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of GVL-Lignin from Corn Stover (Clip-Off Method)

This protocol describes a two-stage process involving the initial extraction of lignin (B12514952) from corn stover using γ-valerolactone (GVL), followed by alkaline hydrolysis to release p-Coumaric acid.[1][2][3]

Part A: GVL-Lignin Extraction

  • Mixing: Combine 200 g of milled corn stover (5 mm sieve) with 800 g of a solvent system consisting of 80 wt% GVL, 19 wt% water, and 1 wt% sulfuric acid.[1]

  • Reaction: Heat the mixture at 120°C for 30 minutes in a high-pressure reactor with efficient mixing. This step solubilizes the lignin and hemicellulose fractions.[1]

  • Filtration: Separate the solubilized fraction from the insoluble cellulose (B213188) by filtration.[1]

  • Lignin Precipitation: Recover the lignin from the filtrate by diluting it with water (1 part filtrate to 9 parts water).[1]

  • Washing and Drying: Isolate the precipitated lignin by centrifugation, discard the supernatant, and wash the precipitate three times with boiling deionized water. Dry the resulting GVL-lignin.[1]

Part B: Alkaline Hydrolysis and p-Coumaric Acid Extraction

  • Hydrolysis: Stir 5 g of the dried GVL-lignin in 300 mL of 0.2 M aqueous sodium hydroxide for 24 hours at room temperature (21°C) under an argon atmosphere and in the dark.[1]

  • Acidification: After hydrolysis, adjust the pH of the solution from ~14 down to ~1 using concentrated HCl.[1]

  • Filtration: Remove the resulting solid lignin residue by filtration through a sintered glass funnel and wash it with deionized water (5 x 50 mL).[1]

  • Concentration: Combine the aqueous phases and concentrate the volume to 50 mL.[1]

  • Liquid-Liquid Extraction: Extract the p-Coumaric acid from the concentrated aqueous solution using ethyl acetate (B1210297) (5 x 50 mL).[1]

  • Purification (Crystallization):

    • Combine the ethyl acetate extracts and evaporate the solvent to obtain crude p-Coumaric acid.

    • Dissolve the crude product in hot water (100°C).

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator at 5°C for 17 hours to induce crystallization.

    • Decant the mother liquor and wash the crystals with ice-cold water (2 x 5 mL).

    • Dry the purified p-Coumaric acid crystals under vacuum at room temperature.[1]

Protocol 2: Direct Alkaline Hydrolysis of Corn Stover

This protocol outlines a more direct approach for extracting p-Coumaric acid from corn stover without prior lignin isolation.

  • Hydrolysis: Suspend a known amount of dried and milled corn stover in a 2 M NaOH solution.[4][5] The reaction can be carried out at room temperature for 6 to 16 hours, with longer durations generally yielding more p-Coumaric acid.[4][5] Alternatively, a higher temperature (e.g., 100°C) for a shorter duration (e.g., 4 hours) with 1 M NaOH can be used.[6]

  • Filtration: After the desired reaction time, filter the mixture to separate the solid residue from the alkaline hydrolysate containing the solubilized p-Coumaric acid.

  • Acidification: Acidify the filtrate to a pH of 3-4 using a suitable acid (e.g., dilute sulfuric acid or phosphoric acid). This will cause the p-Coumaric acid to become less soluble in the aqueous phase.[9]

  • Extraction: Extract the p-Coumaric acid from the acidified solution using an organic solvent such as ethyl acetate.[9]

  • Concentration and Purification: Concentrate the organic extract under vacuum to obtain the crude p-Coumaric acid. Further purification can be achieved through recrystallization from a solvent like 20% ethanol.[9]

Protocol 3: Organosolv Treatment for p-Coumaric Acid Extraction

This method utilizes an organic solvent, typically ethanol, in combination with a catalyst to break down the lignocellulosic matrix and release p-Coumaric acid.[7][8]

  • Mixing: Prepare a mixture of corn stover, ethanol, and a catalyst. The catalyst can be an acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide).[7][8]

  • Reaction: Heat the mixture in a reactor under controlled temperature and pressure. The specific conditions will depend on the catalyst used. For instance, sodium hydroxide-catalyzed organosolv treatment has been shown to be effective.[8][10]

  • Separation: After the reaction, separate the liquid extract from the solid residue (primarily cellulose).

  • Solvent Recovery: Recover the ethanol from the liquid extract, typically through distillation.

  • Purification: The remaining aqueous solution containing p-Coumaric acid can be further processed for purification using methods similar to those described in the alkaline hydrolysis protocols (acidification, extraction, and crystallization).

Mandatory Visualizations

G cluster_pretreatment Pretreatment cluster_hydrolysis Alkaline Hydrolysis & Extraction cluster_purification Purification CornStover Corn Stover Reactor High-Pressure Reactor (120°C, 30 min) CornStover->Reactor GVL_Solvent GVL Solvent (GVL, Water, H2SO4) GVL_Solvent->Reactor Filtration1 Filtration Reactor->Filtration1 Precipitation Lignin Precipitation (Water Addition) Filtration1->Precipitation Filtrate GVL_Lignin GVL-Lignin Precipitation->GVL_Lignin Hydrolysis Alkaline Hydrolysis (0.2M NaOH, 24h, RT) GVL_Lignin->Hydrolysis Acidification Acidification (HCl to pH ~1) Hydrolysis->Acidification Filtration2 Filtration Acidification->Filtration2 Concentration Concentration Filtration2->Concentration Aqueous Phase LLE Liquid-Liquid Extraction (Ethyl Acetate) Concentration->LLE Crude_pCA Crude p-Coumaric Acid LLE->Crude_pCA Crystallization Crystallization (Hot Water) Crude_pCA->Crystallization Purified_pCA Purified p-Coumaric Acid Crystallization->Purified_pCA G CornStover Corn Stover (Lignocellulose Matrix) Hydrolysis Alkaline Hydrolysis CornStover->Hydrolysis pCA_Ester p-Coumaric Acid Ester Linkages (in Lignin) CornStover->pCA_Ester Alkaline_Solution Alkaline Solution (e.g., NaOH) Alkaline_Solution->Hydrolysis Solid_Residue Solid Residue (Cellulose, Hemicellulose) Hydrolysis->Solid_Residue Alkaline_Hydrolysate Alkaline Hydrolysate Hydrolysis->Alkaline_Hydrolysate Free_pCA Free p-Coumaric Acid Alkaline_Hydrolysate->Free_pCA pCA_Ester->Hydrolysis Cleavage

References

Application Note: Quantification of p-Coumaric Acid in Plant Extracts by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Coumaric acid (4-hydroxycinnamic acid) is a widespread phenolic acid found throughout the plant kingdom, occurring in various fruits, vegetables, and grains like pineapples, carrots, garlic, and barley.[1][2] As a secondary metabolite, it plays a crucial role in the plant's defense mechanisms and structural composition. Due to its potent antioxidant, anti-inflammatory, and antimicrobial properties, p-coumaric acid is of significant interest to the pharmaceutical, nutraceutical, and food science industries.[2][3] Its ability to reduce the formation of carcinogenic nitrosamines highlights its potential in cancer prevention research.[1] Accurate and reliable quantification of p-coumaric acid in plant extracts is essential for quality control, formulation development, and pharmacological studies.

This application note details a validated isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of p-coumaric acid in plant extracts.

Principle

This method utilizes RP-HPLC with a C18 stationary phase to separate p-coumaric acid from other components in a plant extract. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group of p-coumaric acid, ensuring good peak shape and retention.[2] Detection and quantification are achieved using an Ultraviolet (UV) or Diode Array Detector (DAD) set to the maximum absorbance wavelength of p-coumaric acid, which is approximately 310 nm.[1][4]

Experimental Protocol

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu LC-20AT, Dionex Ultimate 3000) equipped with a pump, autosampler, column oven, and UV-Vis or DAD detector.[1][4][5]

    • Data acquisition and processing software (e.g., Chromeleon).[2]

    • Analytical balance, sonicator, vortex mixer, and centrifuge.

    • Syringe filters (0.45 µm, PTFE or Nylon).

    • Volumetric flasks and pipettes.

  • Reagents:

    • p-Coumaric acid reference standard (≥98% purity).

    • Methanol (HPLC grade).[1]

    • Acetonitrile (HPLC grade).[2]

    • Water (HPLC grade or ultrapure).

    • Glacial Acetic Acid or Formic Acid (HPLC grade).[1]

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10.0 mg of p-coumaric acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 µg/mL to 10 µg/mL (e.g., 2, 4, 6, 8, 10 µg/mL).[1][4]

Sample Preparation (General Protocol for Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) in the shade until a constant weight is achieved. Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder.[1]

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it into a flask. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate the extraction of phenolic compounds.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]

Note: Extraction solvents and methods may need optimization depending on the specific plant matrix. For some samples, hydrolysis (acidic or alkaline) may be required to free conjugated forms of p-coumaric acid.

HPLC Operating Conditions

The following isocratic method was developed and validated for the quantification of p-coumaric acid.[1][4]

ParameterCondition
Instrument HPLC with UV/DAD Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][4]
Mobile Phase Water : Methanol : Glacial Acetic Acid (65:34:1, v/v/v)[1][4]
Flow Rate 1.0 mL/min[1][4]
Injection Volume 20 µL
Column Temp. Ambient (e.g., 25 °C)
Detection λ 310 nm[1][4]
Run Time ~10 minutes

Workflow Diagram

The overall experimental process from sample preparation to data analysis is illustrated below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Plant Material Collection DryGrind Drying & Grinding Sample->DryGrind Extraction Solvent Extraction (Methanol) DryGrind->Extraction Filter Centrifugation & Filtration Extraction->Filter HPLC HPLC Injection & Separation Filter->HPLC Standards Prepare Calibration Standards Standards->HPLC Detect UV Detection at 310 nm CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify p-Coumaric Acid CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for p-Coumaric acid quantification.

Results and Method Validation

The described method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][4]

Linearity and Range

A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions. The method showed excellent linearity over the concentration range of 2-10 µg/mL.[1][4]

System Suitability and Validation Summary

The quantitative data and validation parameters for the HPLC method are summarized below. The results confirm that the method is specific, sensitive, precise, and accurate.[1]

ParameterResultSpecification
Retention Time (t_R) ~6.6 minConsistent t_R
Linearity Range 2 - 10 µg/mL[1][4]-
Correlation Coefficient (r²) 0.999[1][4]r² ≥ 0.999
LOD (Limit of Detection) 0.302 µg/mL[1]Signal-to-Noise > 3:1
LOQ (Limit of Quantification) 0.99 µg/mL[1]Signal-to-Noise > 10:1
Precision (%RSD) < 2.0%[1]RSD ≤ 2.0%
Accuracy (% Recovery) 98% - 102%95% - 105%

Data synthesized from reported values for similar validated methods.[1]

Specificity

The specificity of the method was evaluated by comparing the chromatograms of a standard solution, a sample extract, and a blank. The retention time of the p-coumaric acid peak in the sample chromatogram matched that of the standard. The use of a DAD detector can further confirm peak purity by comparing the UV spectrum of the peak in the sample with that of the standard, which shows a maximum absorbance around 310 nm.[6][7] No interfering peaks were observed at the retention time of p-coumaric acid in the blank chromatogram.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of p-coumaric acid in plant extracts.[8] With a run time of less than 10 minutes, this isocratic method is highly efficient and suitable for the routine analysis of a large number of samples in quality control and research laboratories.[1][8] The validation data confirms that the method is reliable and robust for its intended application.

References

Application Notes and Protocols: Synthesis of p-Coumaric Acid Esters for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a phenolic compound abundant in various plants, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its therapeutic potential is often limited by factors such as low bioavailability. Esterification of p-coumaric acid has emerged as a promising strategy to overcome these limitations. The addition of an ester functional group can enhance the lipophilicity of the parent molecule, potentially leading to improved cell membrane permeability and, consequently, enhanced biological activity.[3] This document provides detailed protocols for the synthesis of p-coumaric acid esters and for the evaluation of their bioactivity, along with a summary of their reported biological effects.

Enhanced Bioactivity of p-Coumaric Acid Esters

The conversion of p-coumaric acid to its ester derivatives has been shown to significantly boost its therapeutic potential across various domains.

Anticancer Activity

Esterification of p-coumaric acid has been demonstrated to improve its efficacy against cancer cells. For instance, ethyl and n-butyl p-coumarate have shown greater cytotoxicity against murine B16-F10 and human SK-MEL-25 melanoma cells compared to p-coumaric acid alone.[3][4][5] These esters were found to induce tumor cell death at concentrations lower than 1 mM, whereas p-coumaric acid showed no significant cytotoxic effect even at 1 mM.[3][5] The enhanced activity is attributed to the increased lipophilicity of the esters, facilitating their passage through the cell membrane.[3] Furthermore, these esters have been observed to control melanoma growth by inducing cell cycle arrest.[3][4][5]

Antimicrobial Activity

p-Coumaric acid and its derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3][6] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of p-coumaric acid against Alicyclobacillus acidoterrestris vegetative cells have been reported to be 0.2 mg/mL.[7] A series of synthesized p-coumaric acid derivatives have also demonstrated potent antimicrobial effects.[2][6]

Anti-inflammatory and Antioxidant Activity

p-Coumaric acid and its esters are known to possess significant anti-inflammatory and antioxidant properties.[1][8][9] The anti-inflammatory effects are partly mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1][8][10] The antioxidant activity is attributed to their ability to scavenge free radicals.[9]

Data on Bioactivity of p-Coumaric Acid and its Esters

The following tables summarize the quantitative data on the bioactivity of p-coumaric acid and its ester derivatives.

Table 1: Anticancer Activity of p-Coumaric Acid and its Esters

CompoundCell LineActivityIC50 / ConcentrationCitation
p-Coumaric acidB16-F10 MelanomaCytotoxicityNo significant effect at 1 mM[3][5]
Ethyl p-coumarateB16-F10 MelanomaCytotoxicitySignificant effect at >0.1 mM[3][4]
n-Butyl p-coumarateB16-F10 MelanomaCytotoxicitySignificant effect at >0.1 mM[3][4]
p-Coumaric acidHT-29 Colon CancerCytotoxicity150 µM (after 24h)
Ethyl p-coumarateSK-MEL-25 MelanomaCell Cycle Arrest (S/G2)0.1 mM[3]
n-Butyl p-coumarateB16-F10 MelanomaCell Cycle Arrest (G0/G1)0.1 mM[3]

Table 2: Antimicrobial Activity of p-Coumaric Acid and its Derivatives

Compound/DerivativeMicroorganismActivityMIC (µg/mL)Citation
p-Coumaric acidAlicyclobacillus acidoterrestris (vegetative cells)Antibacterial200[7]
p-Coumaric acidAlicyclobacillus acidoterrestris (spores)Antibacterial200[7]
Derivative 17Staphylococcus aureusAntibacterialpMIC = 1.67 µM/mL[6]
Derivative 30Staphylococcus aureusAntibacterialpMIC = 1.67 µM/mL[6]
Derivative 31Bacillus subtilisAntibacterialpMIC = 2.01 µM/mL[6]

Experimental Protocols

Synthesis of p-Coumaric Acid Esters

A common and straightforward method for synthesizing p-coumaric acid esters is through Fischer esterification. Greener synthesis approaches are also being explored to minimize the use of hazardous reagents.

Protocol 1: Fischer Esterification of p-Coumaric Acid

This protocol describes the synthesis of a p-coumaric acid ester using an alcohol in the presence of an acid catalyst.

Materials:

  • p-Coumaric acid

  • Anhydrous alcohol (e.g., ethanol, butanol)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalysts like p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve p-coumaric acid in an excess of the desired anhydrous alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude p-coumaric acid ester.

  • Purify the crude product by column chromatography or recrystallization to yield the pure ester.

Protocol 2: Green Synthesis of Coumarin-3-Carboxylic Acids (as an example of a greener approach)

This protocol utilizes waste curd water as a biodegradable and catalytic solvent for the synthesis of coumarin-3-carboxylic acids, which are structurally related to p-coumaric acid derivatives.[11] This approach avoids the use of hazardous catalysts and solvents.[11]

Materials:

  • 2-Hydroxybenzaldehydes

  • Dimethyl malonate

  • Waste curd water

  • Ultrasonic bath

Procedure:

  • In a flask, mix 2-hydroxybenzaldehyde and dimethyl malonate in waste curd water.

  • Place the flask in an ultrasonic bath and irradiate at a controlled temperature (e.g., 40°C) for a specified duration.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization. This method offers advantages such as mild reaction conditions, short reaction times, and high yields.[11]

Bioactivity Assessment Protocols

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of p-coumaric acid esters to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution in methanol

  • p-Coumaric acid ester sample solution in methanol

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol (as a blank)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the p-coumaric acid ester sample and the positive control in methanol.

  • In a 96-well microplate, add a specific volume of the sample or control solution to each well.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Protocol 4: MTT Assay for Anticancer Activity (Cell Viability)

This protocol assesses the cytotoxic effect of p-coumaric acid esters on cancer cell lines.

Materials:

  • Cancer cell line (e.g., B16-F10 melanoma cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • p-Coumaric acid ester stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of the p-coumaric acid ester from the stock solution in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the ester. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the ester).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the ester that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Modulation of Inflammatory Signaling Pathways

p-Coumaric acid and its esters have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[1][8][10]

NF_kB_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_p MAPK (ERK, JNK, p38) TLR4->MAPK_p activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) p_IkB p-IκB IkB->p_IkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates p_IkB->NFkB releases p_MAPK p-MAPK MAPK_p->p_MAPK p_MAPK->NFkB_n activates pCA_ester p-Coumaric Acid Ester pCA_ester->IKK inhibits pCA_ester->MAPK_p inhibits phosphorylation Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) NFkB_n->Gene activates

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and bioactivity screening of p-coumaric acid esters.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis start p-Coumaric Acid + Alcohol synthesis Esterification (e.g., Fischer) start->synthesis purification Purification (Column Chromatography/ Recrystallization) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Pure p-Coumaric Acid Ester characterization->product antioxidant Antioxidant Assays (e.g., DPPH) product->antioxidant antimicrobial Antimicrobial Assays (e.g., MIC determination) product->antimicrobial anticancer Anticancer Assays (e.g., MTT, Cell Cycle) product->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine measurement) product->anti_inflammatory data_analysis Data Analysis (IC50, MIC calculation) antioxidant->data_analysis antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis conclusion Conclusion on Structure-Activity Relationship data_analysis->conclusion

References

Application Notes and Protocols for Utilizing p-Coumaric Acid as a Standard in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a phenolic compound ubiquitously found in a variety of plants, is a well-documented antioxidant.[1][2] Its stable chemical structure and consistent reactivity with common radicals make it an excellent candidate for use as a reference standard in various antioxidant capacity assays. These notes provide detailed protocols for employing p-Coumaric acid as a standard in several widely-used antioxidant assays, including DPPH, ABTS, FRAP, and ORAC. Furthermore, quantitative data is presented to facilitate the comparison of its antioxidant potential against other common standards. A schematic of the Nrf2 signaling pathway, a key mechanism in cellular antioxidant defense that can be modulated by p-Coumaric acid, is also provided.

Chemical Properties of p-Coumaric Acid

PropertyValue
Chemical Formula C₉H₈O₃
Molar Mass 164.16 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in ethanol, methanol, and DMSO. Sparingly soluble in water.

Antioxidant Activity of p-Coumaric Acid: A Comparative Overview

The antioxidant capacity of p-Coumaric acid has been evaluated using various assays. The following tables summarize its activity in comparison to other well-known antioxidant standards.

Table 1: IC50 Values for Radical Scavenging Activity

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
p-Coumaric Acid ~255.69 µg/mL~138.26 µg/mL
Ascorbic Acid~5.40 µg/mL~2.17 µg/mL
TroloxVaries by studyVaries by study
BHT (Butylated hydroxytoluene)Varies by studyVaries by study

Note: IC50 values can vary depending on specific experimental conditions.

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC)

CompoundTEAC Value (mM Trolox equivalents/mM compound)
p-Coumaric Acid ~1.0
Caffeic Acid~1.8
Ferulic Acid~1.5
Ascorbic Acid~1.0

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II)/µM compound)
p-Coumaric Acid ~1.0 - 1.5
Gallic Acid~3.5
Ascorbic Acid~2.0
Trolox~2.5

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis pCA_std Prepare p-Coumaric Acid Standards Mix Mix Sample/Standard with DPPH Solution pCA_std->Mix DPPH_sol Prepare 0.1 mM DPPH Solution DPPH_sol->Mix Sample_prep Prepare Test Samples Sample_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Plot_Curve Plot Standard Curve & Determine IC50 Calc_Inhibition->Plot_Curve ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis pCA_std Prepare p-Coumaric Acid Standards Mix Mix Sample/Standard with ABTS Solution pCA_std->Mix ABTS_rad Generate ABTS Radical Cation ABTS_rad->Mix Sample_prep Prepare Test Samples Sample_prep->Mix Incubate Incubate at Room Temp (6 min) Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calc_TEAC Calculate TEAC Value Measure_Abs->Calc_TEAC FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis pCA_std Prepare p-Coumaric Acid Standards Mix Mix Sample/Standard with FRAP Reagent pCA_std->Mix FRAP_reagent Prepare FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare Test Samples Sample_prep->Mix Incubate Incubate at 37°C (4 min) Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calc_FRAP Calculate FRAP Value Measure_Abs->Calc_FRAP ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis pCA_std Prepare p-Coumaric Acid Standards Mix Mix Sample/Standard with Fluorescein pCA_std->Mix Fluorescein_sol Prepare Fluorescein Solution Fluorescein_sol->Mix AAPH_sol Prepare AAPH Solution Sample_prep Prepare Test Samples Sample_prep->Mix Incubate Incubate at 37°C Mix->Incubate Add_AAPH Add AAPH to Initiate Reaction Incubate->Add_AAPH Measure_Fluorescence Measure Fluorescence Decay Add_AAPH->Measure_Fluorescence Calc_AUC Calculate Area Under Curve (AUC) Measure_Fluorescence->Calc_AUC Calc_ORAC Calculate ORAC Value Calc_AUC->Calc_ORAC Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pCA p-Coumaric Acid Keap1_Nrf2 Keap1-Nrf2 Complex pCA->Keap1_Nrf2 destabilizes ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 destabilizes Keap1 Keap1 Keap1_Nrf2->Keap1 dissociates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1->Proteasome Nrf2_cyto->Proteasome degradation (basal state) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Gene_Expression Gene Transcription ARE->Gene_Expression activates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT, GPx) Gene_Expression->Antioxidant_Enzymes leads to synthesis of Antioxidant_Enzymes->ROS neutralize

References

Application of p-Coumaric Acid in the Development of Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a phenolic compound widely distributed in the plant kingdom, has garnered significant attention for its potential as a scaffold in the development of novel antimicrobial agents.[1][2] This document provides detailed application notes and protocols for researchers engaged in the evaluation and development of p-coumaric acid and its derivatives as antimicrobial agents. The information compiled is based on existing literature and aims to provide a comprehensive guide for in vitro and mechanistic studies.

Antimicrobial Activity of p-Coumaric Acid and Its Derivatives

p-Coumaric acid has demonstrated inhibitory effects against a range of pathogenic bacteria and fungi. Its derivatives have been synthesized to enhance this activity and broaden the spectrum.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of p-coumaric acid and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values reported in various studies.

Table 1: Antimicrobial Activity of p-Coumaric Acid

MicroorganismStrainMIC (µg/mL)Reference
Alicyclobacillus acidoterrestris (vegetative cells)-200[3][4]
Alicyclobacillus acidoterrestris (spores)-200[3][4]
Pseudomonas aeruginosa-100[5]
Bacillus subtilis--[5]
Escherichia coli--[5]

Table 2: Antimicrobial Activity of p-Coumaric Acid Derivatives

CompoundMicroorganismStrainMIC (µg/mL)Reference
Dodecyl-p-coumarateEnterococcus faecalis-62.5[4]
(–)-borneol p-coumarateStaphylococcus aureus-2 - 8[4]
(–)-borneol p-coumarateMRSA-2 - 8[4]
4-methoxycinnamyl p-coumarateCutibacterium acnes--[4]
3′-hydroxy-4′-methoxystyrenyl-(E)-p-coumarateEscherichia coliATCC 259225000[4]
3′-hydroxy-4′-methoxystyrenyl-(E)-p-coumarateSalmonella typhimuriumATCC 1402810000[4]
4-Chlorobenzyl p-coumarateGram-positive bacteria--[6][7]
Compound 17 (a derivative)---[8][9]
Compound 30 (a derivative)S. aureus--[10]
Compound 31 (a derivative)B. subtilis--[10]

Mechanism of Action

The primary antimicrobial mechanism of p-coumaric acid and its derivatives involves a dual action of disrupting the bacterial cell membrane and interacting with genomic DNA.

Cell Membrane Disruption

p-Coumaric acid compromises the integrity of the bacterial cell membrane, leading to several detrimental effects:

  • Increased Membrane Permeability: It causes the leakage of intracellular components.

  • Membrane Hyperpolarization: Disruption of the membrane potential.

  • Decreased Intracellular ATP: Impairment of energy metabolism.

  • Morphological Alterations: Induces changes in cell shape and can lead to cell lysis.[7]

Interaction with Genomic DNA

Studies have shown that p-coumaric acid can bind to bacterial genomic DNA, which may interfere with critical cellular processes such as DNA replication and transcription.

Signaling Pathways

Currently, the specific signaling pathways affected by p-coumaric acid in bacteria are not well-elucidated in the available literature. Research in this area would be highly valuable to fully understand its mode of action.

A diagram illustrating the proposed mechanism of action is provided below.

p-Coumaric Acid Mechanism of Action cluster_0 Bacterial Cell cluster_1 Cellular Effects cluster_2 DNA Interaction pCA_outside p-Coumaric Acid Membrane Cell Membrane pCA_outside->Membrane Disrupts Cytoplasm Cytoplasm pCA_outside->Cytoplasm Enters cell DNA_binding Binding to DNA pCA_outside->DNA_binding Interacts with Leakage Leakage of intracellular components Membrane->Leakage Hyperpolarization Membrane Hyperpolarization Membrane->Hyperpolarization ATP_depletion Decreased intracellular ATP Membrane->ATP_depletion DNA Genomic DNA Lysis Cell Lysis Leakage->Lysis Hyperpolarization->Lysis ATP_depletion->Lysis Replication_inhibition Inhibition of Replication DNA_binding->Replication_inhibition Transcription_inhibition Inhibition of Transcription DNA_binding->Transcription_inhibition Replication_inhibition->Lysis Transcription_inhibition->Lysis

Caption: Proposed antimicrobial mechanism of p-Coumaric Acid.

Experimental Protocols

Synthesis of p-Coumaric Acid Derivatives

A general procedure for the synthesis of amide/anilide derivatives of p-coumaric acid is as follows:

  • Preparation of p-Coumaric Acid Chloride:

    • Gradually add thionyl chloride to p-coumaric acid in a round bottom flask.

    • Stir the mixture for 4 hours and then heat at 80°C for 30 minutes in a water bath.

    • Remove the excess thionyl chloride by distillation.[8]

  • Synthesis of Amides/Anilides:

    • Add a solution of the corresponding amine/aniline in ether dropwise to a solution of p-coumaric acid chloride in ether at 0–10°C.

    • Stir the reaction mixture for a specified time.

    • Filter the precipitated product, wash with a sodium bicarbonate solution and then with water.

    • Recrystallize the product from ethanol (B145695) to obtain the pure amide/anilide derivative.[8]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique to determine the MIC of antimicrobial agents.

Materials:

  • Test compound (p-coumaric acid or its derivative)

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Preparation of Inoculum:

    • Culture the microbial strain in the appropriate broth to achieve a standardized cell density (e.g., 10^5 CFU/mL).

  • Preparation of Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm.

    • The MIC is the lowest concentration of the compound that shows no visible growth or a significant reduction in OD compared to the positive control.

A workflow for the MIC determination is presented below.

MIC Determination Workflow Start Start: Prepare Materials Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Prepare_Compound Prepare Serial Dilutions of p-Coumaric Acid Derivative Start->Prepare_Compound Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Compound->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Workflow for Antimicrobial Drug Development from p-Coumaric Acid

The development of new antimicrobial agents from a natural product like p-coumaric acid follows a structured workflow from initial discovery to preclinical studies.

Antimicrobial Drug Development Workflow Discovery Discovery & Isolation of p-Coumaric Acid Synthesis Synthesis of Derivatives Discovery->Synthesis Screening Primary Antimicrobial Screening (MIC) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Mechanism Mechanism of Action Studies Lead_Opt->Mechanism Toxicity In Vitro Cytotoxicity Assays Lead_Opt->Toxicity In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism->In_Vivo Toxicity->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Caption: Drug development workflow for p-Coumaric Acid derivatives.

Conclusion

p-Coumaric acid represents a promising natural scaffold for the development of new antimicrobial agents. Its derivatives have shown significant activity against a variety of pathogens. The protocols and data presented in this document provide a foundation for researchers to further explore the therapeutic potential of this class of compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in their antimicrobial action to facilitate rational drug design and optimization.

References

Application Notes and Protocols for Testing p-Coumaric Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: p-Coumaric acid (p-CA), a phenolic compound found in various plants, has demonstrated potential as an anti-cancer agent. Its cytotoxic effects have been observed in a range of cancer cell lines, mediated through the induction of apoptosis and modulation of key signaling pathways. These application notes provide detailed protocols for assessing the cytotoxicity of p-Coumaric acid in cell culture, offering a foundation for further research and drug development.

Data Presentation: In Vitro Cytotoxicity of p-Coumaric Acid

The following table summarizes the half-maximal inhibitory concentration (IC50) values of p-Coumaric acid in various cancer cell lines, as determined by different cytotoxicity assays.

Cell LineCancer TypeAssayIC50 ValueDuration (hours)
A375Human MelanomaCCK-84.4 mM24
A375Human MelanomaCCK-82.5 mM48
B16Murine MelanomaCCK-84.1 mM24
B16Murine MelanomaCCK-82.8 mM48
HT-29Human Colorectal AdenocarcinomaMTT150 µM24
HCT-15Human Colorectal CarcinomaMTT1400 µmol/LNot Specified
HT-29Human Colorectal CarcinomaMTT1600 µmol/LNot Specified
A431Human Epidermoid CarcinomaMTT~52 µg/mLNot Specified

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the determination of cell viability upon treatment with p-Coumaric acid using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • p-Coumaric acid

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[1]

  • Compound Preparation: Prepare a stock solution of p-Coumaric acid in DMSO. Further dilute the stock solution with complete growth medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of p-Coumaric acid. Include a vehicle control (medium with the same concentration of DMSO used for the highest p-CA concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (low serum, e.g., 1%)

  • p-Coumaric acid

  • LDH Cytotoxicity Assay Kit (containing LDH Lysis Solution, Reaction Buffer, Dye Solution, and Stop Solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the linear range of the assay for your specific cell line.

  • Compound Preparation: Prepare serial dilutions of p-Coumaric acid in low-serum medium.

  • Controls Setup:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release (Lysis Control): Wells with untreated cells to which LDH Lysis Solution will be added.[2]

    • Vehicle Control: Wells with cells treated with the vehicle (e.g., DMSO) at the same concentration as the highest p-CA treatment.

    • Background Control: Wells with medium only.

  • Treatment: Add the prepared p-Coumaric acid dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Lysis of Control Wells: 45 minutes before the end of the incubation, add 10 µL of LDH Lysis Solution to the maximum LDH release control wells.[2]

  • Supernatant Transfer: Centrifuge the plate at 600 g for 10 minutes.[2] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH Reaction Mix (prepared according to the kit manufacturer's instructions) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol details the use of flow cytometry to analyze apoptosis (using Annexin V/Propidium Iodide staining) and cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • p-Coumaric acid

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cold 70% ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure for Apoptosis Analysis:

  • Cell Treatment: Treat cells with the desired concentrations of p-Coumaric acid for 24 hours.[1]

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the manufacturer's protocol.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Procedure for Cell Cycle Analysis:

  • Cell Treatment: Treat cells with p-Coumaric acid as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.[1]

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathways and Experimental Workflows

p-Coumaric Acid Induced Apoptosis Signaling Pathway

p-Coumaric acid has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3][4]

p_Coumaric_Acid_Apoptosis_Pathway pCA p-Coumaric Acid Bcl2 Bcl-2 pCA->Bcl2 down-regulates Bax Bax pCA->Bax up-regulates Mito Mitochondrion Bcl2->Mito inhibits permeabilization Bax->Mito promotes permeabilization CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: p-Coumaric acid induced apoptosis pathway.

PI3K/Akt Signaling Pathway Inhibition by p-Coumaric Acid

p-Coumaric acid can also exert its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5]

pCA_PI3K_Akt_Pathway pCA p-Coumaric Acid PI3K PI3K pCA->PI3K inhibits Akt Akt PI3K->Akt activates Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., A375, HT-29) start->cell_culture treatment Treat with p-Coumaric Acid (various concentrations and durations) cell_culture->treatment viability_assay Cell Viability Assays (MTT, LDH) treatment->viability_assay apoptosis_analysis Apoptosis/Cell Cycle Analysis (Flow Cytometry) treatment->apoptosis_analysis data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability_assay->data_analysis apoptosis_analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Analytical Separation of p-Coumaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the separation of p-Coumaric acid isomers, including positional isomers (ortho, meta, and para) and geometric isomers (cis and trans). Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in selecting and implementing the most suitable methods for their specific applications.

Introduction to p-Coumaric Acid and its Isomers

p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic compound widely distributed in the plant kingdom and is a precursor in the biosynthesis of many other natural products. It exists as three positional isomers: ortho (o-), meta (m-), and para (p-), which differ in the position of the hydroxyl group on the phenyl ring. Furthermore, each of these can exist as cis (Z) or trans (E) geometric isomers due to the double bond in the acrylic acid side chain. The trans isomer is generally more stable and abundant in nature. The accurate separation and quantification of these isomers are crucial for understanding their biological activities, metabolic pathways, and roles in various industrial applications, including pharmaceuticals and nutraceuticals.

Analytical Techniques for Isomer Separation

Several analytical techniques are employed for the separation of p-Coumaric acid isomers. The choice of method depends on the specific isomers of interest, the sample matrix, and the required sensitivity and resolution. The most common techniques include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and identification of the separated isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation of p-Coumaric acid isomers due to its high resolution, sensitivity, and reproducibility.[1] Reversed-phase chromatography with a C18 column is the most common approach.

Table 1: HPLC Methods for Separation of p-Coumaric Acid Isomers
Isomers SeparatedColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
o-, m-, p-Coumaric acidNewcrom BH (4.6x150 mm, 5 µm)Acetonitrile/Water (20/80) with 1.0% Phosphoric Acid1.0270o: ~4.5, m: ~5.5, p: ~6.5[2]
p-Coumaric acidKromasil 100-5C18Gradient: Water-formic acid (19:1) (A) and Methanol (B129727) (B)0.9320Not specified[3]
p-Coumaric acidRP-C18 (250 mm × 4.6 mm, 5 µ)Water:Methanol:Glacial Acetic Acid (65:34:1 v/v)1.03106.617[4]
p-Coumaric acidGemini C18Gradient: 0.5% Phosphoric acid (A) and 100% Acetonitrile (B)0.828016.16[5]
o-, m-, p-Coumaric acid and other phenolic acidsPRP-1 polymer-based reversed-phase (4.1 × 150 mm, 5 µm)3.1% Methanol in 20 mmol/L K2HPO4 (pH 9.5)0.7300o: ~12, m: ~10, p: ~8[3]
Experimental Protocol: Isocratic RP-HPLC for p-Coumaric Acid

This protocol is adapted from a method for the estimation of p-Coumaric acid in a methanolic extract of Cynodon dactylon.[4]

1. Materials and Reagents:

  • p-Coumaric acid standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid (analytical grade)

  • RP-C18 column (250 mm × 4.6 mm, 5 µm)

  • HPLC system with UV-Vis detector

2. Preparation of Mobile Phase:

  • Prepare a mixture of water, methanol, and glacial acetic acid in the ratio of 65:34:1 (v/v/v).

  • Degas the mobile phase using a sonicator or vacuum filtration.

3. Preparation of Standard Solution:

  • Accurately weigh 10 mg of p-Coumaric acid standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 to 10 µg/mL.

4. Sample Preparation (from plant material):

  • Dry the plant material in the shade and grind it into a fine powder.[4]

  • Perform a Soxhlet extraction with methanol for 48 hours.[4]

  • Concentrate the extract using a rotary evaporator.

  • Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to a suitable concentration for analysis.

5. Chromatographic Conditions:

  • Column: RP-C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Water:Methanol:Glacial Acetic Acid (65:34:1 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 310 nm

  • Column Temperature: Ambient

6. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the p-Coumaric acid peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of p-Coumaric acid in the sample using the calibration curve.

Capillary Electrophoresis (CE)

Capillary Electrophoresis, particularly Capillary Zone Electrophoresis (CZE), is a high-efficiency separation technique that is well-suited for the analysis of charged species like phenolic acids. It offers advantages such as short analysis times and low consumption of reagents and samples. CZE has been successfully used to separate the cis and trans isomers of p-Coumaric acid.[6]

Table 2: Capillary Electrophoresis Methods for Separation of p-Coumaric Acid Isomers
Isomers SeparatedCapillaryBackground Electrolyte (BGE)Voltage (kV)Detection (nm)Migration Time (min)Reference
cis- and trans-p-Coumaric acidFused-silica (55 cm effective length)60 mM Tris/30 mM valeric acid, pH 8.225284 and 265trans: ~5.8, cis: ~6.2[7]
Experimental Protocol: CZE for cis- and trans-p-Coumaric Acid Isomer Separation

This protocol is based on a study that detected the trans-cis isomerization of p-Coumaric acid.[7]

1. Materials and Reagents:

  • trans-p-Coumaric acid standard

  • Methanol

  • Tris (tris(hydroxymethyl)aminomethane)

  • Valeric acid

  • Deionized water

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 55 cm effective length, 50 µm I.D.)

2. Preparation of cis-p-Coumaric Acid Isomer (if not commercially available):

  • Dissolve trans-p-Coumaric acid in methanol.

  • Irradiate the solution with UV light (e.g., using a photochemical reactor with lamps emitting around 350 nm) for a few hours to induce isomerization.[7] The progress of isomerization can be monitored by HPLC or NMR.

3. Preparation of Background Electrolyte (BGE):

  • Prepare a 60 mM Tris and 30 mM valeric acid solution in deionized water.

  • Adjust the pH to 8.2 with an appropriate acid or base.

  • Filter the BGE through a 0.22 µm filter.

4. Capillary Conditioning:

  • Before the first use, and daily, rinse the capillary sequentially with 1 M NaOH, deionized water, and the BGE.

  • Between runs, rinse the capillary with the BGE.

5. Electrophoretic Conditions:

  • Capillary: Fused-silica (55 cm effective length, 50 µm I.D.)

  • BGE: 60 mM Tris/30 mM valeric acid, pH 8.2

  • Voltage: 25 kV

  • Injection: Hydrodynamic injection (e.g., 40 mbar for a few seconds)

  • Temperature: Ambient

  • Detection: 284 nm (for trans isomer) and 265 nm (for cis isomer)

6. Analysis:

  • Inject the standard mixture of cis- and trans-p-Coumaric acid to determine their migration times.

  • Inject the sample solution.

  • Identify the isomers in the sample by comparing their migration times with the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like p-Coumaric acid, a derivatization step is necessary to increase their volatility. Trimethylsilylation (TMS) is a common derivatization method for phenolic acids.[8]

Experimental Protocol: GC-MS Analysis of p-Coumaric Acid Isomers after Trimethylsilylation

This protocol is a generalized procedure based on common practices for the GC-MS analysis of derivatized phenolic acids.[8][9]

1. Materials and Reagents:

  • p-Coumaric acid isomer standards

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Methoxyamine hydrochloride

  • GC-MS system with a suitable capillary column (e.g., TR-5MS)

2. Derivatization (Two-Step Method):

  • Step 1: Methoxyamination:

    • Place a dried sample (or standard) in a reaction vial.

    • Add a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Incubate the mixture with shaking (e.g., 1.5 hours at 30°C) to protect carbonyl groups.[9]

  • Step 2: Silylation:

    • To the methoximated sample, add BSTFA with 1% TMCS.

    • Incubate the mixture (e.g., 30 minutes at 37°C) to derivatize the hydroxyl and carboxyl groups.[9]

3. GC-MS Conditions:

  • Column: TR-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Injection: 1 µL, splitless mode

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 min

    • Ramp to 330°C at 6°C/min

    • Hold at 330°C for 10 min[9]

  • Carrier Gas: Helium

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-600

4. Data Analysis:

  • Identify the TMS-derivatized p-Coumaric acid isomers based on their retention times and mass spectra. The mass spectrum of TMS-derivatized p-Coumaric acid will show characteristic fragment ions.[10]

  • Quantification can be performed using a calibration curve generated from derivatized standards.

Table 3: GC-MS Data for Trimethylsilylated p-Coumaric Acid Isomers
IsomerDerivativeRetention IndexKey Mass Fragments (m/z)Reference
cis-p-Coumaric acid2TMS1789.44308 (M+), 293, 219, 147
trans-p-Coumaric acid2TMSNot specified308 (M+), 293, 219, 147[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification of isomers. 1H and 13C NMR provide detailed structural information, allowing for the differentiation between o-, m-, and p-isomers, as well as cis and trans isomers.

Table 4: 1H and 13C NMR Chemical Shifts (δ, ppm) for p-Coumaric Acid Isomers in DMSO-d6
IsomerProton/Carbon1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)Reference
trans-p-Coumaric acid H-7 (α)7.52144.21[12]
H-8 (β)6.31115.35[12]
H-2, H-67.51130.13[12]
H-3, H-56.78115.76[12]
C-9 (COOH)-167.98[12]
C-4 (C-OH)-159.61[12]
C-1-125.30[12]
cis-p-Coumaric acid H-7 (α)6.77142.7[13]
H-8 (β)5.74115.9[13]
H-2, H-67.35129.7[13]
H-3, H-56.71114.4[13]
C-9 (COOH)-168.9[13]
C-4 (C-OH)-158.5[13]
C-1-125.8[13]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Workflow and Logic Diagrams

Diagram 1: General Experimental Workflow for the Separation and Identification of p-Coumaric Acid Isomers

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_identification Identification & Quantification Sample Plant Material / Synthesis Product Extraction Extraction (e.g., Methanol) Sample->Extraction Purification Purification / Fractionation Extraction->Purification Isomerization UV Isomerization (optional for cis isomers) Purification->Isomerization HPLC HPLC Isomerization->HPLC CE Capillary Electrophoresis Isomerization->CE GC GC-MS (after derivatization) Isomerization->GC UV_Vis UV-Vis Detection HPLC->UV_Vis MS Mass Spectrometry HPLC->MS CE->UV_Vis GC->MS Quantification Quantification UV_Vis->Quantification NMR NMR Spectroscopy MS->NMR Structure Confirmation MS->Quantification

Caption: Workflow for p-Coumaric acid isomer analysis.

Diagram 2: Logic Diagram for Method Selection

method_selection cluster_isomers Isomer Type cluster_techniques Primary Techniques cluster_advanced High Sensitivity / Confirmation Start Goal: Separate p-Coumaric Acid Isomers Positional Positional (o, m, p) Start->Positional Geometric Geometric (cis/trans) Start->Geometric HPLC HPLC Positional->HPLC Good resolution Geometric->HPLC Commonly used CE Capillary Electrophoresis Geometric->CE High efficiency GC_MS GC-MS (with derivatization) HPLC->GC_MS Higher sensitivity NMR NMR HPLC->NMR Structure confirmation CE->GC_MS Alternative for complex matrices CE->NMR Structure confirmation

Caption: Decision tree for selecting an analytical method.

Conclusion

The separation and analysis of p-Coumaric acid isomers can be effectively achieved using a variety of analytical techniques. HPLC is a robust and versatile method for separating both positional and geometric isomers. Capillary electrophoresis offers high efficiency and speed, particularly for the separation of cis and trans isomers. For highly sensitive and specific analysis, especially in complex matrices, GC-MS following derivatization is a powerful option. The choice of the optimal method will depend on the specific research goals, available instrumentation, and the nature of the sample. The protocols and data provided in these application notes serve as a valuable resource for researchers to develop and validate their own analytical methods for the study of p-Coumaric acid isomers.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Coumaric acid (p-CA) is a phenolic compound widely found in various plants, fruits, and vegetables.[1][2] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] These application notes provide a comprehensive overview of the established in vitro and in vivo methods to assess the anti-inflammatory effects of p-Coumaric acid. The protocols detailed below are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of p-CA and its derivatives.

In Vitro Assessment of Anti-inflammatory Effects

The most common in vitro model to study the anti-inflammatory properties of p-Coumaric acid involves the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7.[1][3][7][8] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the production of various pro-inflammatory mediators.

Key In Vitro Assays:
  • Nitric Oxide (NO) Production Assay: Measures the production of nitric oxide, a key inflammatory mediator, using the Griess reagent.

  • Pro-inflammatory Cytokine and Enzyme Expression Analysis: Quantifies the levels of key inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS) using techniques like ELISA, Western Blotting, and RT-qPCR.[1][3][9]

  • Signaling Pathway Analysis: Investigates the effect of p-CA on key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][9]

Data Presentation: In Vitro Effects of p-Coumaric Acid
ParameterCell LineInducerp-CA ConcentrationEffectReference
NO ProductionRAW264.7LPS10-100 µg/mLSignificant Inhibition[1][7]
TNF-αRAW264.7LPS10-100 µg/mLSignificant Inhibition[1][3]
IL-1βRAW264.7LPS10-100 µg/mLSignificant Inhibition[1][3]
IL-6RAW264.7LPS10-100 µg/mLSignificant Inhibition[3]
COX-2 ExpressionRAW264.7LPS10-100 µg/mLSignificant Inhibition[1][3]
iNOS ExpressionRAW264.7LPS10-100 µg/mLSignificant Inhibition[1][3]
NF-κB ActivationRAW264.7LPS10-100 µg/mLInhibition of IκBα phosphorylation and p65 nuclear translocation[1]
MAPK ActivationRAW264.7LPS10-100 µg/mLInhibition of ERK1/2 and JNK phosphorylation[1]

Experimental Protocols: In Vitro Assays

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Cells

Objective: To determine the effect of p-Coumaric acid on nitric oxide production in macrophages.

Materials:

  • RAW264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • p-Coumaric acid (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well culture plates

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treat the cells with various concentrations of p-Coumaric acid (e.g., 10, 50, 100 µg/mL) for 2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS stimulation) and a positive control group (LPS stimulation without p-CA).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Protocol 2: Western Blot Analysis for COX-2 and iNOS Expression

Objective: To assess the effect of p-Coumaric acid on the protein expression of COX-2 and iNOS.

Materials:

  • RAW264.7 cells cultured in 6-well plates

  • p-Coumaric acid and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

Procedure:

  • Culture and treat RAW264.7 cells with p-Coumaric acid and LPS as described in Protocol 1.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

In Vivo Assessment of Anti-inflammatory Effects

In vivo models are crucial for confirming the anti-inflammatory effects of p-Coumaric acid in a whole-organism context. The most widely used model for acute inflammation is the carrageenan-induced paw edema model in rodents.[10][11][12][13][14]

Key In Vivo Models:
  • Carrageenan-Induced Paw Edema: A standard model for acute inflammation where carrageenan injection into the paw induces a localized inflammatory response characterized by edema.[10][11][12][13][14]

  • Adjuvant-Induced Arthritis: A model for chronic inflammation that mimics rheumatoid arthritis.[15]

  • LPS-Induced Systemic Inflammation: A model where LPS is administered to induce a systemic inflammatory response.[16][17][18]

Data Presentation: In Vivo Effects of p-Coumaric Acid
ParameterAnimal ModelInducerp-CA DosageEffectReference
Paw EdemaRatCarrageenan100 mg/kgSignificant reduction in paw volume[10][11]
TNF-α (serum/tissue)RatAdjuvant100 mg/kgSignificant decrease[15][19]
IL-6 (serum/tissue)RatAdjuvant100 mg/kgSignificant decrease[19]
TNF-α (brain)MouseLPS80-100 mg/kgSignificant reduction[16]
IL-6 (brain)MouseLPS80-100 mg/kgSignificant reduction[16]

Experimental Protocols: In Vivo Assays

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of p-Coumaric acid.

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • p-Coumaric acid (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer

  • Indomethacin (B1671933) (positive control)

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups: Vehicle control, p-Coumaric acid treated (e.g., 100 mg/kg, p.o.), and Positive control (Indomethacin, 10 mg/kg, p.o.).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, p-Coumaric acid, or indomethacin orally 1 hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

p-Coumaric Acid Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of p-Coumaric acid are largely attributed to its ability to modulate the NF-κB and MAPK signaling pathways.[1][3][9]

pCA_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nucleus NF-κB (nucleus) MAPK->NFkB_nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nucleus translocates Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_nucleus->Inflammatory_Mediators induces transcription pCA p-Coumaric Acid pCA->MAPK inhibits pCA->IKK inhibits

Caption: p-Coumaric acid inhibits inflammation by blocking NF-κB and MAPK pathways.

General Experimental Workflow for In Vitro Assessment

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of p-Coumaric acid in vitro.

workflow start Start cell_culture Cell Culture (e.g., RAW264.7) start->cell_culture treatment Treatment with p-CA and/or LPS cell_culture->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate no_assay NO Assay (Griess Assay) supernatant->no_assay cytokine_assay Cytokine Measurement (ELISA) supernatant->cytokine_assay western_blot Protein Expression (Western Blot) cell_lysate->western_blot qpcr Gene Expression (RT-qPCR) cell_lysate->qpcr data_analysis Data Analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory assessment of p-Coumaric acid.

Conclusion

The methods and protocols outlined in these application notes provide a robust framework for investigating the anti-inflammatory properties of p-Coumaric acid. By employing a combination of in vitro and in vivo assays, researchers can gain a comprehensive understanding of its mechanisms of action and evaluate its potential as a therapeutic agent for inflammatory diseases. The provided data summaries and visualizations serve as a valuable resource for guiding experimental design and data interpretation.

References

Application Notes and Protocols for Biopolymer Synthesis from p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of p-coumaric acid (pCA) as a versatile precursor for the synthesis of various biopolymers. pCA, a naturally occurring hydroxycinnamic acid, serves as a valuable bio-based building block for both chemical and microbial polymerization processes. The protocols outlined below cover the chemical synthesis of functional polyesters, the microbial conversion of pCA to platform chemicals, and the direct microbial production of polyhydroxyalkanoates (PHAs).

Application 1: Chemical Synthesis of a Biodegradable p-Coumaric Acid-Based Poly(anhydride-ester)

p-Coumaric acid can be chemically incorporated into polymer backbones to create functional biopolymers with applications in drug delivery and biomaterials. One such example is a biodegradable poly(anhydride-ester) that leverages the bioactive properties of pCA. The polymer is synthesized via solution polymerization and is designed for the controlled release of pCA over time.[1][2]

Key Properties and Characterization Data

The properties of the synthesized poly(anhydride-ester) containing pCA are summarized below. This data highlights its potential as a drug delivery vehicle.

PropertyValueMethod of Analysis
Drug Loading (% by weight)78%Calculated from polymer structure
Weight-Average Molecular Weight (Mw)26,700 DaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.9Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg)57 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)302 °CThermogravimetric Analysis (TGA)
In Vitro Release Duration> 30 daysHigh-Performance Liquid Chromatography (HPLC)

Logical Workflow for Polymer Synthesis

cluster_precursor Precursor Synthesis cluster_polymerization Polymerization cluster_characterization Characterization pCA p-Coumaric Acid (pCA) Precursor_3 Diacid Precursor (3) Aldehyde 4-Hydroxybenzaldehyde Aldehyde->Precursor_3 Meldrums_Acid Meldrum's Acid Meldrums_Acid->Precursor_3 Knoevenagel Condensation Polymer_4 Poly(anhydride-ester) (4) Precursor_3->Polymer_4 Solution Polymerization NMR_FTIR Structure (NMR, FTIR) Polymer_4->NMR_FTIR GPC Molecular Weight (GPC) Polymer_4->GPC DSC_TGA Thermal Properties (DSC, TGA) Polymer_4->DSC_TGA Release Release Profile (HPLC) Polymer_4->Release Triphosgene Triphosgene Triphosgene->Polymer_4 pCA p-Coumaric Acid pHS p-Hydroxystyrene pCA->pHS Non-oxidative Decarboxylation CO2 CO2 pHS->CO2 Enzyme Phenolic Acid Decarboxylase (PAD) (from B. amyloliquefaciens) Enzyme->pCA cluster_input cluster_catabolism Aromatic Catabolism cluster_pha_synthesis PHA Synthesis Pathway cluster_competing Competing Pathways pCA p-Coumaric Acid Intermediates Catabolic Intermediates pCA->Intermediates Native Pathways AcetylCoA Acetyl-CoA Intermediates->AcetylCoA FattyAcid Fatty Acid De Novo Synthesis AcetylCoA->FattyAcid R3HA_ACP (R)-3-hydroxyacyl-ACP FattyAcid->R3HA_ACP fabG R3HA_CoA (R)-3-hydroxyacyl-CoA R3HA_ACP->R3HA_CoA phaG (Overexpressed) PHA mcl-PHA Polymer R3HA_CoA->PHA phaC1, alkK (Overexpressed) BetaOx β-Oxidation R3HA_CoA->BetaOx fadBA (Deleted) Degradation PHA Degradation PHA->Degradation phaZ (Deleted)

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving p-Coumaric acid in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental solubility profile of p-Coumaric acid?

A1: p-Coumaric acid is a white to yellowish crystalline solid that is only slightly soluble in water.[1][2] Its solubility is significantly higher in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][3]

Q2: How should I prepare a stock solution of p-Coumaric acid?

A2: Due to its low water solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF.[3] This stock solution can then be diluted into your aqueous buffer to achieve the desired final concentration.[3]

Q3: My p-Coumaric acid precipitates when I dilute the organic stock solution into my aqueous buffer. What is happening and how can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when the concentration of p-Coumaric acid in the final aqueous/organic mixture exceeds its solubility limit. To prevent this, you can try the following:

  • Add the organic stock to the aqueous buffer: Always add the concentrated organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer. This facilitates rapid and even dispersion, preventing localized areas of high concentration.

  • Reduce the final concentration: Attempt to use a lower final concentration of p-Coumaric acid in your experiment if possible.

  • Increase the co-solvent percentage: A slightly higher percentage of the organic co-solvent in the final solution can help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cell line) to the organic solvent, as high concentrations can be cytotoxic.

Q4: How does pH affect the solubility of p-Coumaric acid?

A4: The solubility of p-Coumaric acid in aqueous solutions is pH-dependent. As a phenolic acid, it exists in different ionic forms depending on the pH.[4] At a low pH, it is in its neutral, less soluble form. As the pH increases above its pKa value (around 4.9 for the first dissociation), it deprotonates to form a more soluble anionic species.[4] A second deprotonation occurs at a higher pH (around 9.35).[4] Therefore, increasing the pH of the aqueous solution can enhance the solubility of p-Coumaric acid.

Q5: Are aqueous solutions of p-Coumaric acid stable?

A5: It is not recommended to store aqueous solutions of p-Coumaric acid for more than one day due to potential degradation.[3] It is best practice to prepare fresh working solutions from a frozen organic stock solution for each experiment.

Data Presentation: Solubility of p-Coumaric Acid

The following tables summarize the solubility of p-Coumaric acid in various solvents and conditions.

Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL)
Dimethylformamide (DMF)~20[3]
Dimethyl Sulfoxide (DMSO)~15[3]
Ethanol~10[3]
WaterSlightly soluble[2]
1:6 DMF:PBS (pH 7.2)~0.1[3]

Table 2: Solubility in Ethanol/Water Mixtures at 298.15 K (25°C)

Mass Fraction of EthanolMole Fraction Solubility (x10^3)
0.00.024
0.10.131
0.20.495
0.31.34
0.43.16
0.56.55
0.612.01
0.720.35
0.832.18
0.947.95
1.067.89

Data adapted from solubility studies in ethanol-water mixtures.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution using a Co-Solvent

This protocol describes the preparation of a 100 µM working solution of p-Coumaric acid in a buffered saline solution using DMF as a co-solvent.

Materials:

  • p-Coumaric acid (powder)

  • Dimethylformamide (DMF), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a 100 mM Stock Solution:

    • Weigh out 16.42 mg of p-Coumaric acid.

    • Dissolve it in 1 mL of DMF in a sterile microcentrifuge tube.

    • Vortex or sonicate briefly until the powder is completely dissolved. This is your concentrated stock solution. Store at -20°C for long-term use.

  • Prepare an Intermediate Dilution (1 mM):

    • Pipette 10 µL of the 100 mM stock solution into 990 µL of PBS.

    • Mix thoroughly by gentle pipetting.

  • Prepare the Final 100 µM Working Solution:

    • Pipette 100 µL of the 1 mM intermediate solution into 900 µL of PBS.

    • Mix thoroughly by gentle pipetting.

    • Visually inspect the final solution to ensure it is clear and free of any precipitate. The final DMF concentration in this working solution is 0.1%.

Protocol 2: Preparation of p-Coumaric Acid-Cyclodextrin Inclusion Complexes

This method enhances solubility by encapsulating p-Coumaric acid within a cyclodextrin (B1172386) molecule. This example uses hydroxypropyl-β-cyclodextrin (HP-β-CD) and a freeze-drying method.

Materials:

  • p-Coumaric acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • 0.45 µm membrane filter

  • Freeze-dryer

Procedure:

  • Molar Ratio Preparation: Prepare a 1:1 molar ratio of p-Coumaric acid and HP-β-CD.

  • Dissolution: Dissolve the appropriate amounts of p-Coumaric acid and HP-β-CD in deionized water.

  • Incubation: Incubate the mixture at 30°C for 24 hours with shaking (e.g., 150 rpm) in the dark.

  • Filtration: Filter the solution through a 0.45 µm membrane to remove any undissolved material.

  • Lyophilization: Freeze-dry the filtered solution to obtain a solid powder of the p-Coumaric acid/HP-β-CD inclusion complex. This powder can then be dissolved in an aqueous medium.

Protocol 3: Preparation of p-Coumaric Acid-Loaded Nanoliposomes

This protocol utilizes the thin-film hydration method to encapsulate p-Coumaric acid within nanoliposomes, improving its stability and dispersibility in aqueous solutions.

Materials:

  • p-Coumaric acid

  • Lecithin (B1663433)

  • Cholesterol

  • Organic solvent (e.g., chloroform, ethanol)

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Sonicator (probe or bath)

Procedure:

  • Lipid Film Formation:

    • Dissolve p-Coumaric acid, lecithin, and cholesterol in an organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer and agitating the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) or nanoliposomes by sonication.

  • Purification:

    • (Optional) Remove any unencapsulated p-Coumaric acid by methods such as dialysis or centrifugation.

Troubleshooting Guides

Issue 1: Precipitation Occurs Despite Using a Co-solvent

Possible CauseSolution
Final concentration is still too high. Reduce the final concentration of p-Coumaric acid in your working solution.
Insufficient co-solvent. Increase the percentage of the organic co-solvent, but ensure it remains within the tolerance level of your experimental system (typically <0.5% for cell-based assays).
Incorrect mixing procedure. Ensure you are adding the organic stock solution to the vigorously stirring aqueous buffer, not the other way around.
Buffer incompatibility. Certain buffer components may reduce the solubility of p-Coumaric acid. Try a different buffer system if possible.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Possible CauseSolution
Degradation of aqueous working solution. Always prepare fresh aqueous working solutions from your frozen organic stock for each experiment. Do not store aqueous solutions for more than a day.[3]
Instability of stock solution. Store the organic stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Pipetting errors. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Issue 3: Low Encapsulation Efficiency in Cyclodextrin Complexation or Nanoliposomes

Possible CauseSolution
Incorrect molar ratio (Cyclodextrins). Optimize the molar ratio of p-Coumaric acid to cyclodextrin. A 1:1 ratio is a common starting point.
Suboptimal lipid composition (Nanoliposomes). Adjust the ratio of lecithin to cholesterol to improve the stability and encapsulation capacity of the liposomes.
Inefficient hydration or sonication (Nanoliposomes). Ensure complete hydration of the lipid film and optimize sonication time and power to achieve the desired vesicle size and encapsulation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting pCA p-Coumaric Acid (Powder) stock Concentrated Stock Solution pCA->stock Dissolve organic_solvent Organic Solvent (e.g., DMSO, DMF) organic_solvent->stock working Final Working Solution stock->working Add dropwise while stirring buffer Aqueous Buffer (e.g., PBS) buffer->working Dilute into precipitate Precipitation Occurs? working->precipitate solution Solution Clear precipitate->solution No adjust Adjust Protocol: - Lower final concentration - Increase co-solvent % - Check mixing order precipitate->adjust Yes adjust->working

Caption: Experimental workflow for preparing and troubleshooting aqueous solutions of p-Coumaric acid.

cyclodextrin_complexation cluster_components Components cluster_process Complexation Process cluster_result Result pCA p-Coumaric Acid (Hydrophobic) complex Inclusion Complex pCA->complex Enters Cavity CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->complex soluble_complex Water-Soluble Complex complex->soluble_complex Increased Aqueous Solubility

Caption: Mechanism of p-Coumaric acid solubility enhancement by cyclodextrin inclusion.

cosolvent_mechanism cluster_before Poorly Soluble System cluster_after Co-Solvent System water_h_bond Highly Ordered Water Structure (Strong H-Bonds) pCA_agg p-Coumaric Acid Aggregates water_h_bond->pCA_agg Excludes Hydrophobic Solute solvated_pCA Solvated p-Coumaric Acid pCA_agg->solvated_pCA Solubilization cosolvent Co-solvent (e.g., Ethanol) disrupted_water Disrupted Water Structure (Weaker H-Bonds) cosolvent->disrupted_water Reduces Polarity disrupted_water->solvated_pCA Accommodates Solute

Caption: Mechanism of co-solvent action in solubilizing p-Coumaric acid.

References

Preventing degradation of p-Coumaric acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to address common challenges encountered during the extraction of p-Coumaric acid (p-CA), a valuable phenolic compound with significant therapeutic potential. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your extraction process and prevent the degradation of your target compound.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Q1: My final yield of p-Coumaric acid is significantly lower than expected. What are the likely causes?

A1: Low yields of p-CA can be attributed to several factors, primarily its degradation during the extraction process. The main culprits are exposure to high temperatures, inappropriate pH levels, light exposure, and enzymatic activity. It is also possible that the extraction solvent and method are not optimal for your plant material.

Q2: How does temperature affect the stability of p-Coumaric acid during extraction?

A2: p-Coumaric acid is susceptible to thermal degradation, especially at elevated temperatures. While stable at room temperature, its degradation becomes significant at temperatures above 70°C.[1][2] For instance, during microwave-assisted extraction, p-CA is stable up to 100°C, but significant degradation occurs at 125°C.[3] Therefore, it is crucial to carefully control the temperature throughout the extraction process.

Q3: What is the optimal pH range for extracting and storing p-Coumaric acid to prevent degradation?

A3: p-Coumaric acid is more stable in acidic to neutral conditions. Phenolic acids, in general, are more stable at a pH of 2.[4] Alkaline conditions (pH above 7) can lead to the oxidation and degradation of phenolic compounds, including p-CA.[5][6] Therefore, maintaining a slightly acidic to neutral pH during extraction and storage is recommended.

Q4: I've noticed a brownish tint in my extract. What could be the cause, and how can I prevent it?

A4: A brownish tint in your plant extract is often a sign of enzymatic browning, a process initiated by endogenous plant enzymes like polyphenol oxidase (PPO) and peroxidase (POD).[7] These enzymes, when released from damaged plant cells during homogenization, can oxidize phenolic compounds like p-CA, leading to the formation of colored quinones and subsequent polymerization into brown pigments.[5][8]

To prevent this, you can:

  • Blanching: Briefly heating the plant material before extraction can deactivate these enzymes.

  • Use of Inhibitors: Adding antioxidants like ascorbic acid or citric acid to the extraction solvent can inhibit PPO activity.

  • Low Temperatures: Performing the extraction at low temperatures (e.g., 4°C) can significantly reduce enzymatic activity.

  • Chelating Agents: Agents that chelate copper, a cofactor for PPO, can also be effective.

Q5: Should I be concerned about light exposure during the extraction of p-Coumaric acid?

A5: Yes, p-Coumaric acid is a light-sensitive compound.[1][7] Exposure to light, especially UV light, can lead to its degradation. Therefore, it is highly recommended to perform all extraction and purification steps in the dark or under dim light conditions. Using amber-colored glassware or wrapping your glassware in aluminum foil can help minimize light exposure.[9]

II. Quantitative Data on p-Coumaric Acid Stability

The following tables summarize the stability of p-Coumaric acid under various experimental conditions to aid in your experimental design.

Table 1: Effect of Temperature on p-Coumaric Acid Degradation

Extraction MethodTemperature (°C)Degradation (%)Reference
Ultrasound-Assisted Extraction (UAE)50Stable[1][7]
Ultrasound-Assisted Extraction (UAE)60Starting to degrade[1][7]
Ultrasound-Assisted Extraction (UAE)7011[1][7]
Microwave-Assisted Extraction (MAE)100Stable[3]
Microwave-Assisted Extraction (MAE)125Significant[3]
Conventional Heating75Starts to decrease[2]

Table 2: Effect of pH on p-Coumaric Acid Stability

pHStabilityReference
2High[4]
< 7 (Acidic)Stable[10]
> 7 (Alkaline)Unstable, prone to oxidation[5][6]

III. Experimental Protocols

This section provides detailed methodologies for two common and effective extraction techniques for p-Coumaric acid, incorporating measures to prevent its degradation.

Protocol 1: Ultrasound-Assisted Extraction (UAE) with Degradation Prevention

This method utilizes ultrasonic waves to enhance extraction efficiency at lower temperatures, thereby minimizing thermal degradation.

Materials:

  • Dried and finely powdered plant material

  • Extraction solvent: 80% Methanol (B129727) (or Ethanol) with 0.1% Ascorbic Acid (to inhibit oxidation)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Amber-colored glassware

Procedure:

  • Sample Preparation: Weigh 10 g of the dried, powdered plant material and place it in a 250 mL amber-colored Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of the extraction solvent (80% methanol with 0.1% ascorbic acid) to the flask, resulting in a 1:10 solid-to-solvent ratio.

  • Ultrasonication: Place the flask in an ultrasonic bath maintained at a temperature of 40-50°C. Sonicate for 30-60 minutes. If using a probe sonicator, use it in pulsed mode to avoid excessive heating of the sample.

  • Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid plant residue.

  • Extraction Repetition: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction of p-CA.

  • Solvent Evaporation: Combine the supernatants from all extractions and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Storage: Store the final extract in an amber-colored vial at -20°C to prevent degradation.

Protocol 2: Alkaline Hydrolysis for the Release of Ester-Bound p-Coumaric Acid

This protocol is suitable for releasing p-CA that is esterified to cell wall components like lignin (B12514952) and polysaccharides.

Materials:

  • Dried and finely powdered plant material

  • 2M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Amber-colored glassware

Procedure:

  • Alkaline Treatment: Suspend 10 g of the powdered plant material in 100 mL of 2M NaOH in an amber-colored flask.

  • Hydrolysis: Stir the mixture at room temperature for 16-24 hours under a nitrogen atmosphere to prevent oxidation.[10][11][12]

  • Acidification: After hydrolysis, cool the mixture in an ice bath and acidify it to pH 2-3 by slowly adding concentrated HCl. This will precipitate the lignin and protonate the p-CA.

  • Liquid-Liquid Extraction: Transfer the acidified mixture to a separatory funnel and extract the p-CA with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the ethyl acetate fractions and wash them with a small amount of distilled water. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Evaporation: Filter the dried ethyl acetate extract and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Purification and Storage: The crude extract can be further purified using techniques like column chromatography. Store the purified p-CA in an amber vial at -20°C.

IV. Visualizing Degradation and Extraction Workflows

The following diagrams illustrate the key factors leading to p-Coumaric acid degradation and a general workflow for its extraction and preservation.

DegradationPathways cluster_factors Degradation Factors pCA p-Coumaric Acid Degradation Degradation Products pCA->Degradation leads to Temp High Temperature (>70°C) Temp->pCA pH Alkaline pH (>7) pH->pCA Light UV/Light Exposure Light->pCA Enzymes Enzymes (PPO, POD) Enzymes->pCA ExtractionWorkflow Start Plant Material (Dried, Powdered) Extraction Extraction (e.g., UAE, Maceration) - Controlled Temp - Acidic/Neutral pH - Dark Conditions - Antioxidants Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (<50°C, Reduced Pressure) Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Storage Storage (-20°C, Amber Vial) Purification->Storage

References

Technical Support Center: Optimizing Reaction Conditions for Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search reveals a significant scarcity of publicly available technical data regarding the chemical synthesis of Camaric acid, a pentacyclic triterpenoid (B12794562) typically isolated from plants of the Lantana genus.[1] Information is primarily available for its isolation, handling, and biological characterization.[1][2]

However, the query for optimizing synthesis conditions aligns closely with well-documented procedures for Coumaric acid , a compound with a similar-sounding name. This technical support center will therefore focus on the synthesis of Coumaric acid from coumarin (B35378) via basic hydrolysis, as robust data for reaction optimization is available for this process.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind synthesizing Coumaric acid from coumarin? A1: The synthesis involves the basic hydrolysis of coumarin. This process consists of two main steps: the opening of the lactone ring in the coumarin molecule, followed by a cis-trans isomerization to form the more stable trans-isomer, p-coumaric acid.[3][4]

Q2: What are the critical parameters that influence the yield and purity of Coumaric acid? A2: The key parameters that must be optimized are reaction temperature, reaction time, concentration of the base (e.g., sodium hydroxide), the choice of solvent, and the reaction atmosphere.[3] For instance, excessively high temperatures or long reaction times can lead to the formation of by-products.[4]

Q3: Why is an inert atmosphere recommended for this reaction? A3: Conducting the reaction in an inert atmosphere (e.g., under helium or nitrogen) helps to prevent oxidative side reactions, which can decrease the yield and purity of the final product.[3]

Q4: What are the most common by-products observed during this synthesis? A4: When reaction conditions are not optimal, by-products such as phenol, 2-hydroxy-benzaldehyde, benzyl (B1604629) benzoate (B1203000), and benzyl cinnamate (B1238496) can be formed.[4] Their presence is often indicative of excessive temperature or reaction time.

Q5: How can the final product, Coumaric acid, be purified? A5: After the reaction, the mixture is typically cooled and then acidified to precipitate the Coumaric acid. The crude product can be collected by filtration, washed with cold water to remove mineral acids, and then recrystallized from a suitable solvent like methanol (B129727) to achieve high purity.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Reaction Yield (<70%) Suboptimal Temperature: The reaction is highly sensitive to temperature. Temperatures below 160°C may result in incomplete conversion.Maintain the reaction temperature at precisely 160°C using a controlled heating mantle or oil bath.[3]
Incorrect NaOH Concentration: If the NaOH concentration is too low, the hydrolysis of the lactone ring will be inefficient.Use a 20% (w/w) sodium hydroxide (B78521) aqueous solution for optimal results.[3][4]
Reaction Time Too Short: A reaction time of less than one hour may not be sufficient for the reaction to go to completion.Ensure the reaction is maintained at the target temperature for a full hour.[3]
Presence of Impurities in Final Product Reaction Time Too Long: Extending the reaction beyond one hour can promote the formation of by-products like benzyl benzoate and benzyl cinnamate.Adhere strictly to a 1-hour reaction time. Monitor the reaction progress if possible.[4]
Excessive Temperature: Temperatures above 180°C can lead to degradation and the formation of different by-products.Do not exceed the optimal temperature of 160°C.[4]
Reaction in Air: The presence of oxygen can lead to oxidative side reactions.Perform the reaction under an inert atmosphere, such as helium or nitrogen.[3]
Product Fails to Precipitate Upon Acidification Insufficient Acidification: The pH of the solution may not be low enough to cause the precipitation of the acidic product.Ensure the solution is sufficiently acidified. Check the pH and add more acid if necessary.
Product is Too Soluble: If the volume of water is too large, the product may remain dissolved.If possible, concentrate the solution by carefully evaporating some of the water before acidification.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the quantitative data on the effect of various parameters on the conversion of coumarin to Coumaric acid.

Table 1: Effect of NaOH Concentration on Reaction Yield (Conditions: 160°C, 1 hour, inert atmosphere)

NaOH Concentration (%wt)Yield of Coumaric Acid (%)
10Low
15Moderate
20 ~70% (Optimal)
25Decreased
Data derived from literature reports.[4]

Table 2: Effect of Reaction Time on Reaction Yield (Conditions: 160°C, 20% NaOH, inert atmosphere)

Reaction Time (hours)Yield of Coumaric Acid (%)Notes
0.5Incomplete ReactionNot sufficient time for full conversion.
1.0 ~70% (Optimal) Best balance of yield and purity.[3]
1.5DecreasedIncreased formation of by-products.[4]

Experimental Protocols

Protocol 1: Synthesis of Coumaric Acid from Coumarin

This protocol is based on the optimized conditions reported for the basic hydrolysis of coumarin.[3][4]

Materials:

  • Coumarin

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Helium or Nitrogen gas supply

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Preparation: Prepare a 20% (w/w) aqueous solution of NaOH.

  • Reaction Setup: Place the coumarin starting material into a round-bottom flask. Add the 20% NaOH solution. The flask should be equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Flush the entire system with an inert gas (helium or nitrogen) for several minutes to remove all oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to 160°C using a temperature-controlled heating mantle or oil bath.

  • Reaction: Maintain vigorous stirring and hold the temperature at 160°C for exactly 1 hour.

  • Cooling: After 1 hour, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Precipitation: Once cool, slowly add concentrated HCl to the stirred solution until the pH is acidic. Coumaric acid will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with several portions of ice-cold water to remove any residual mineral acid and salts.

  • Drying: Dry the crude Coumaric acid. For higher purity, the product can be recrystallized from methanol.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare 20% NaOH Solution B Add Coumarin & NaOH to Flask A->B C Flush System with Inert Gas B->C D Heat to 160°C C->D E Maintain at 160°C for 1 hour D->E F Cool to Room Temperature E->F G Acidify with HCl to Precipitate F->G H Filter to Collect Crude Product G->H I Wash with Cold Water H->I J Dry and/or Recrystallize I->J K Final Product: Coumaric Acid

Caption: Experimental workflow for the synthesis of Coumaric acid.

G start Low Yield or Purity Issue temp Is Temperature at 160°C? start->temp time Is Reaction Time 1 hour? temp->time Yes sol_temp Adjust heating apparatus. Verify with calibrated thermometer. temp->sol_temp No conc Is NaOH Concentration 20%? time->conc Yes sol_time Adjust reaction duration. Avoid exceeding 1 hour. time->sol_time No atm Is Atmosphere Inert? conc->atm Yes sol_conc Prepare fresh 20% NaOH solution. conc->sol_conc No sol_atm Ensure system is properly flushed and sealed under N2 or He. atm->sol_atm No end Conditions Optimized atm->end Yes sol_temp->time sol_time->conc sol_conc->atm sol_atm->end

Caption: Troubleshooting decision tree for Coumaric acid synthesis.

References

Overcoming low yield in the purification of p-Coumaric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the purification of p-Coumaric acid, with a focus on addressing issues of low yield.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the purification of p-Coumaric acid.

Issue 1: Low Yield After Initial Extraction

Question Possible Causes Solutions
Why is my initial extract showing a low concentration of p-Coumaric acid? Incomplete Cell Lysis/Tissue Disruption: The solvent may not have effectively penetrated the source material to release the compound.- Ensure thorough grinding of plant material or efficient lysis of microbial cells. - Consider using methods like sonication or a French press for microbial sources.[1]
Inappropriate Solvent Choice: The solvent used may have poor solubility for p-Coumaric acid.- Methanol (B129727) is often an effective solvent for extracting phenolic compounds like p-coumaric acid.[2][3] - For extraction from lignocellulosic material, sequential alkaline and acid hydrolysis can improve yields.[4] Ethyl acetate (B1210297) has also been shown to be effective.[4]
Degradation During Extraction: p-Coumaric acid can be degraded by enzymes (e.g., phenoloxidases) released during cell lysis, or by high temperatures and pH extremes.- Use of methanol as an extraction solvent can help prevent oxidation by enzymes. - Perform extractions at low temperatures and under neutral or slightly acidic conditions. - For alkaline hydrolysis, conduct the reaction under an inert atmosphere (e.g., argon) and in the dark to minimize degradation.
Insufficient Solvent Volume or Extraction Time: The amount of solvent or the duration of the extraction may not be sufficient to capture all the available p-Coumaric acid.- Increase the solvent-to-solid ratio. - Extend the extraction time or perform multiple extraction cycles.

Issue 2: Significant Product Loss During Purification Steps

Question Possible Causes Solutions
My yield drops significantly after chromatography. What could be the reason? Co-elution with Impurities: Similar compounds may elute with p-Coumaric acid, leading to impure fractions and subsequent loss during attempts to further purify.- Optimize the mobile phase composition for better separation. For thin-layer chromatography (TLC), a mobile phase of chloroform:methanol:formic acid (85:10:5 v/v) has been used successfully. For RP-HPLC, a mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v) is an option. - Employ orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography).
Irreversible Binding to Stationary Phase: The compound may be strongly adsorbed to the chromatography resin.- Ensure the column is properly equilibrated with the mobile phase before loading the sample. - Adjust the pH of the mobile phase to ensure p-Coumaric acid is in a less retained form.
Product Precipitation on the Column: High concentrations of the sample can lead to precipitation on the column, causing blockages and loss of product.- Dilute the sample before loading it onto the column. - Ensure the sample solvent is compatible with the mobile phase.

Issue 3: Low Purity of the Final Product

Question Possible Causes Solutions
My final p-Coumaric acid product is not pure. How can I improve its purity? Presence of Structurally Similar Compounds: Isomers or other phenolic acids may be difficult to separate from p-Coumaric acid.- Utilize high-resolution chromatography techniques like preparative HPLC. - Optimize the chromatographic conditions (e.g., gradient elution, different stationary phase) for better resolution.
Contamination from Solvents or Reagents: Impurities in the solvents or reagents used during purification can contaminate the final product.- Use high-purity, HPLC-grade solvents and reagents. - Filter all solutions before use.
Product Degradation: The purified p-Coumaric acid may degrade upon storage.- Store the purified compound in a cool, dark, and dry place. - Consider storing under an inert atmosphere.

Issue 4: Crystallization Problems

Question Possible Causes Solutions
I am having trouble crystallizing my purified p-Coumaric acid. "Oiling Out": The compound separates as a liquid instead of a solid. This can happen if the solution is supersaturated or if impurities are present that lower the melting point.- Re-heat the solution and add a small amount of additional solvent to ensure the compound is fully dissolved, then cool slowly. - Try a different crystallization solvent.
No Crystal Formation: The solution remains clear even after cooling.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Concentrate the solution by evaporating some of the solvent and then attempt to cool again.
Poor Crystal Yield: A very small amount of crystals are formed.- This may be due to using too much solvent. The mother liquor can be concentrated to recover more product.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for p-Coumaric acid purification?

A1: The yield of p-Coumaric acid can vary significantly depending on the source and the purification method. For instance, from corn GVL-lignin, crude yields of 8.3 wt% with 95% purity have been reported, which after crystallization can result in a 4.8 wt% yield with 97% purity. Sequential hydrolysis of sugarcane bagasse has been reported to yield up to 4.38% p-Coumaric acid. In microbial production systems, titers can range, with some engineered E. coli strains producing up to 525 mg/L.

Q2: How can I monitor the purity of my p-Coumaric acid during purification?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the most common method.

Q3: What are the optimal storage conditions for purified p-Coumaric acid?

A3: p-Coumaric acid should be stored in a tightly sealed container in a cool, dark, and dry place to prevent degradation. For long-term storage, refrigeration or freezing is recommended.

Q4: Can p-Coumaric acid degrade during analysis?

A4: Yes, p-Coumaric acid can be unstable under certain conditions. It has been shown to be unstable at elevated temperatures and can react with ethanol. It's important to use fresh solutions for analysis and to be mindful of the analytical conditions.

Quantitative Data Summary

Table 1: Reported Yields of p-Coumaric Acid from Various Sources

SourceMethodYieldPurityReference
Corn GVL-LigninBase Hydrolysis & Crystallization4.8 wt%97%
Sugarcane BagasseSequential Alkaline and Acid Hydrolysis4.38%Not Specified
Lactobacillus plantarum CultureMulti-step Protein Purification1.5% (of total protein)Not Specified
Engineered E. coliWhole-cell Biocatalysis525 mg/LNot Specified

Table 2: Example RP-HPLC Parameters for p-Coumaric Acid Analysis

ParameterCondition 1Condition 2
Column RP-C18 (250 mm x 4.6 mm, 5 µm)Gemini C18 (250 mm x 4.6 mm, 3 µm)
Mobile Phase Water:Methanol:Glacial Acetic Acid (65:34:1 v/v)Gradient of 0.5% Phosphoric Acid (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min0.8 mL/min
Detection Wavelength 310 nm280 nm
Retention Time ~6.6 minutes~16.2 minutes
Reference

Experimental Protocols

Protocol 1: Extraction and Purification of p-Coumaric Acid from Plant Material (e.g., Durva Grass)

  • Extraction:

    • Dry the plant material and grind it into a fine powder.

    • Perform successive solvent extractions with methanol. Methanol helps to prevent the oxidation of phenolic compounds.

  • Isolation by Preparative Thin-Layer Chromatography (TLC):

    • Concentrate the methanolic extract.

    • Spot the concentrated extract onto a preparative silica (B1680970) gel TLC plate.

    • Develop the chromatogram using a mobile phase of chloroform:methanol:formic acid (85:10:5 v/v).

    • Visualize the separated bands under UV light. The band corresponding to a standard p-Coumaric acid spot should be scraped off.

    • Elute the p-Coumaric acid from the silica gel using methanol.

  • Final Purification:

    • Evaporate the methanol to obtain the purified p-Coumaric acid.

    • If necessary, further purify by recrystallization.

Protocol 2: Purification of p-Coumaric Acid from a Lignin (B12514952) Hydrolysate

  • Alkaline Hydrolysis:

    • Suspend the lignin source (e.g., GVL-lignin) in an aqueous solution of sodium hydroxide (B78521) (e.g., 0.2 M).

    • Stir the mixture at room temperature for 24 hours in the dark and under an inert atmosphere (e.g., argon).

  • Acidification and Extraction:

    • Acidify the solution to approximately pH 1 using a strong acid like HCl.

    • Extract the p-Coumaric acid from the acidified solution using an organic solvent such as ethyl acetate.

  • Crystallization:

    • Evaporate the organic solvent to obtain the crude p-Coumaric acid.

    • Dissolve the crude product in hot water and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • Collect the resulting crystals by filtration and wash with ice-cold water.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Plant Material / Microbial Culture extraction Solvent Extraction / Hydrolysis start->extraction crude_extract Crude Extract extraction->crude_extract Evaporation chromatography Chromatography (TLC / Column) crude_extract->chromatography crystallization Crystallization chromatography->crystallization pure_pca Pure p-Coumaric Acid crystallization->pure_pca analysis Purity Analysis (HPLC) pure_pca->analysis

Caption: Experimental workflow for p-Coumaric acid purification.

signaling_pathway cluster_pathway Phenylpropanoid Biosynthesis Pathway cluster_downstream Downstream Products phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H other_phenolics Other Phenolic Compounds p_coumaric_acid->other_phenolics

Caption: Phenylpropanoid pathway to p-Coumaric acid.

References

Stability issues of p-Coumaric acid in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of p-Coumaric acid in various solvent systems.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity in aqueous solutions.

Question: My p-Coumaric acid solution, prepared in an aqueous buffer, seems to be losing its efficacy over a short period. What could be the cause?

Answer: The stability of p-Coumaric acid in aqueous solutions is limited. It is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day[1]. Several factors can contribute to its degradation in aqueous media:

  • pH: p-Coumaric acid is more stable in acidic conditions (pH < 7)[2]. At alkaline pH (pH > 7), it can undergo degradation[2][3][4].

  • Light Exposure: Exposure to UV light can cause the trans-isomer of p-Coumaric acid to convert to the cis-isomer, altering its chemical properties and potentially its biological activity. This isomerization is a primary photochemical process.

  • Temperature: Elevated temperatures can lead to the degradation of p-Coumaric acid. Significant degradation has been observed at temperatures starting from 60-70°C.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can contribute to degradation, especially at higher temperatures.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare aqueous solutions of p-Coumaric acid fresh for each experiment.

  • Control pH: If your experimental conditions allow, maintain a slightly acidic pH to improve stability.

  • Protect from Light: Store and handle solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Maintain Low Temperature: Store stock solutions and handle experimental samples at low temperatures (e.g., on ice) when possible.

  • De-gas Solvents: For sensitive experiments, consider purging aqueous buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.

Issue 2: Precipitate formation after diluting an organic stock solution into an aqueous buffer.

Question: I dissolved p-Coumaric acid in an organic solvent like DMSO or ethanol, but when I dilute it into my aqueous buffer (e.g., PBS), a precipitate forms. How can I solve this?

Answer: This is a common solubility issue. p-Coumaric acid has high solubility in organic solvents but is only sparingly soluble in aqueous buffers. When a concentrated organic stock is diluted into an aqueous medium, the final concentration of the organic solvent may be too low to keep the compound dissolved, causing it to precipitate.

Recommended Procedure for Solubilization in Aqueous Buffers:

  • First, dissolve the p-Coumaric acid in an appropriate organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or ethanol.

  • For maximum solubility in aqueous buffers, the recommended method is to first dissolve the compound in DMF.

  • Then, dilute this organic stock solution with the aqueous buffer of choice while vortexing or stirring to ensure rapid mixing.

  • Be mindful of the final concentration. For a 1:6 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.1 mg/mL. Do not exceed the solubility limit in your final working solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of p-Coumaric acid?

A1: For stock solutions, it is best to use organic solvents where p-Coumaric acid exhibits high solubility. Recommended solvents include ethanol, DMSO, and DMF. As a crystalline solid, it is stable for at least four years when stored at room temperature.

Q2: How should I store p-Coumaric acid solutions?

A2:

  • Solid Form: Store the crystalline solid at room temperature in a tightly sealed container, protected from light and moisture.

  • Organic Stock Solutions: If dissolved in a pure organic solvent like ethanol, DMSO, or DMF, store at -20°C or -80°C for long-term stability. Purging the vial with an inert gas before sealing can further prevent degradation.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh and use them the same day. Storing aqueous solutions is not advised.

Q3: What factors influence the stability of p-Coumaric acid during experiments?

A3: The primary factors are temperature, light, and pH.

  • Temperature: p-Coumaric acid is relatively stable up to 50°C, but degradation can occur at higher temperatures. Some studies show that while it is more resistant to heat than other phenolic compounds, degradation can follow first-order kinetics during heat treatments.

  • Light: p-Coumaric acid is sensitive to light. UV exposure can lead to reversible trans-cis isomerization, which can alter its properties.

  • pH: The compound is more stable in acidic conditions. Alkaline conditions (pH > 7) can promote degradation.

  • Oxidizing Agents: Avoid contact with oxidizing agents as they can cause chemical degradation.

Q4: What is trans-cis isomerization and why is it important?

A4: p-Coumaric acid naturally exists predominantly in the trans configuration. Upon exposure to UV light, the double bond in its propenoic acid side chain can isomerize to the cis form. This change in stereochemistry creates a different molecule (cis-p-Coumaric acid) with distinct physical, chemical, and biological properties. This is a critical factor in photosensory proteins and can affect the outcome of biological assays. The isomerization can be reversible.

Data Presentation

Table 1: Solubility of p-Coumaric Acid in Various Solvents
SolventSolubility (approx.)Reference
Ethanol10 mg/mL, 50 mg/mL
DMSO15 mg/mL
Dimethylformamide (DMF)20 mg/mL
Diethyl EtherVery soluble
WaterSlightly soluble
DMF:PBS (pH 7.2) (1:6 ratio)0.1 mg/mL

Note: Solubility can vary with temperature and the purity of the compound.

Table 2: Factors Affecting p-Coumaric Acid Stability
FactorEffectNotesReferences
Temperature Stable up to 50°C. Degradation observed starting at 60-70°C.Degradation rate increases with temperature.
Light (UV) Causes reversible trans-cis isomerization.A key factor in photostability. Protect solutions from light.
pH More stable in acidic conditions. Degradation occurs in alkaline pH.Phenolic compounds are generally more stable at acidic pH.
Oxygen Can contribute to degradation, especially at high temperatures.Avoid reaction with oxidizing agents.

Experimental Protocols

Protocol: Assessing the Stability of p-Coumaric Acid via HPLC-UV

This protocol outlines a method to determine the stability of p-Coumaric acid in a specific solvent system over time.

1. Materials and Equipment:

  • p-Coumaric acid (≥98% purity)

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)

  • HPLC-grade acids (e.g., formic acid, acetic acid)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC system with a UV/Vis or DAD detector and a C18 column

  • pH meter, vortex mixer, sonicator

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve p-Coumaric acid in the chosen organic solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL). Store this in an amber container at -20°C.

  • Test Solution: Dilute the stock solution with your chosen solvent system (e.g., PBS pH 7.4, ethanol:water 50:50) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Prepare enough for all time points.

  • Mobile Phase: A common mobile phase for p-Coumaric acid analysis is a gradient of water (with 0.1% formic or acetic acid) and methanol or acetonitrile. For example, Water:Methanol:Glacial Acetic Acid (65:34:1 v/v). Filter and de-gas the mobile phase before use.

3. Stability Study Procedure:

  • Divide the prepared Test Solution into several amber HPLC vials, one for each time point and condition.

  • Time Points: Define your time points (e.g., T=0, 2, 4, 8, 12, 24 hours).

  • Conditions: Store the vials under the conditions you wish to test (e.g., room temperature exposed to light, room temperature in the dark, 4°C in the dark, 40°C in the dark).

  • Analysis: At each time point, take one vial from each condition. Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of trans-p-Coumaric acid, which is around 310 nm.

  • Retention Time: The retention time for p-Coumaric acid will depend on the exact conditions but should be consistent throughout the experiment.

5. Data Analysis:

  • At T=0, the peak area of p-Coumaric acid represents 100% of the initial concentration.

  • For each subsequent time point, calculate the percentage of p-Coumaric acid remaining using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100

  • Plot the % Remaining versus time for each condition to visualize the degradation kinetics.

  • Look for the appearance of new peaks in the chromatogram, which may indicate degradation products or the cis-isomer.

Visualizations

Stability_Study_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_results 4. Results prep_stock Prepare Concentrated Stock Solution (e.g., 1 mg/mL in Methanol) prep_test Dilute Stock to Final Conc. in Test Solvent System (e.g., 10 µg/mL in PBS) prep_stock->prep_test aliquot Aliquot Test Solution into Amber Vials prep_test->aliquot conditions Store Vials Under Defined Conditions (Temp, Light, Time) aliquot->conditions hplc Inject Sample into HPLC-UV at Each Time Point conditions->hplc data Record Peak Area at λmax (310 nm) hplc->data calc Calculate % Remaining vs. Time Zero data->calc plot Plot Degradation Curve calc->plot

Caption: Experimental workflow for a p-Coumaric acid stability study.

Troubleshooting_Guide start Inconsistent Experimental Results? issue1 Is the compound in an aqueous buffer? start->issue1 issue2 Was a precipitate observed upon dilution? start->issue2 issue1->issue2 No sol1 Prepare Fresh Daily Protect from Light Control pH (if possible) issue1->sol1 Yes sol2 Check Final Concentration vs. Solubility Limit (approx. 0.1 mg/mL in DMF/PBS) issue2->sol2 Yes sol3 Store Organic Stocks at -20°C or below Protect from Light issue2->sol3 No

Caption: Troubleshooting logic for common p-Coumaric acid issues.

Isomerization_Pathway Trans trans-p-Coumaric Acid (More Stable Form) Cis cis-p-Coumaric Acid (Less Stable Form) Trans->Cis UV Light

Caption: Reversible trans-cis isomerization of p-Coumaric acid.

References

Minimizing interference in the spectroscopic analysis of Camaric acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Camaric acid" did not yield specific results in scientific literature searches for spectroscopic analysis. It is highly likely that this is a typographical error for the closely related and widely researched compound, p-Coumaric acid (4-hydroxycinnamic acid). This technical support guide has been developed based on the extensive available data for p-Coumaric acid to provide a relevant and comprehensive resource for researchers.

Welcome to the technical support center for the spectroscopic analysis of p-Coumaric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of p-Coumaric acid?

The most frequently used techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[1][2] UV-Vis spectroscopy is also a simple, rapid, and cost-effective method for validation and quantification.[3][4][5]

Q2: What are the primary sources of interference in the spectroscopic analysis of p-Coumaric acid?

Interference can originate from several sources, broadly categorized as:

  • Matrix Effects: Components within the sample matrix (e.g., plasma, tissue extracts, food components) can suppress or enhance the analyte signal, which is a particular challenge in LC-MS analysis.[1][6]

  • Structurally Related Compounds: Isomers (e.g., cis/trans isomers) and other hydroxycinnamic acids (e.g., caffeic acid, ferulic acid) can have similar chromatographic behaviors and overlapping spectral properties.[1][7]

  • Metabolites: Metabolic products of p-Coumaric acid, such as phloretic acid, 4-vinyl phenol, or conjugated forms, can co-elute or have overlapping spectral features, complicating accurate quantification.[1][8]

  • Sample Preparation Artifacts: Impurities from solvents, reagents, filters, and plasticware can introduce interfering peaks into the analysis.[1][9]

  • pH Fluctuation: The pH of the solution significantly affects the UV absorbance spectrum of p-Coumaric acid, causing shifts in the maximum absorption wavelength (λmax).[10][11]

Q3: How does pH impact the UV-Vis analysis of p-Coumaric acid?

The pH of the solution alters the ionization state of the phenolic hydroxyl and carboxylic acid groups on the p-Coumaric acid molecule. This change in ionization affects the electronic structure and, consequently, the UV-Vis absorption spectrum.[10][11][12] As the pH changes, a bathochromic (red) or hypsochromic (blue) shift in the λmax can occur, leading to inaccurate quantification if measurements are not performed at a consistent, buffered pH.[11][13] For instance, one study noted a shift in λmax from 229 nm in ethanol (B145695) to 284 nm in a phosphate (B84403) buffer of pH 6.8.[3][5]

Q4: My p-Coumaric acid sample shows inconsistent results or lower-than-expected biological activity. What could be the cause?

High variability or low activity can stem from several factors unrelated to direct analytical interference:

  • Poor Solubility: Like many organic acids, p-Coumaric acid may have limited aqueous solubility. If the compound precipitates in your experimental medium, its effective concentration will be lower than intended.[14]

  • Compound Stability and Degradation: p-Coumaric acid, particularly the trans-isomer which is most common, can degrade or isomerize to the cis-form when exposed to light or stored in certain solvents.[14][15][16] This can alter its biological activity and spectroscopic properties.

  • Batch-to-Batch Variability: Natural products can have variations in purity between different batches. It is crucial to verify the purity and identity of each new lot using methods like HPLC or LC-MS.[14]

Troubleshooting Guides

Guide 1: Troubleshooting Inaccurate Quantification in UV-Vis Spectroscopy

This guide addresses common issues encountered when using UV-Vis spectrophotometry for p-Coumaric acid quantification.

  • Possible Cause 1: Spectral Overlap from Interferents Metabolites and other phenolic compounds in the sample matrix can have UV absorbance spectra that overlap with p-Coumaric acid.[8]

    Experimental Protocol: Wavelength Selection and Validation

    • Prepare Solutions: Create separate standard solutions of pure p-Coumaric acid and any suspected interfering compounds (e.g., caffeic acid, ferulic acid, 4-vinyl phenol) in the same solvent.[8]

    • Scan Spectra: Using a UV-Vis spectrophotometer, perform a full wavelength scan (e.g., 200-400 nm) for each individual solution.[4]

    • Identify λmax: Determine the maximum absorption wavelength (λmax) for p-Coumaric acid and the λmax for the potential interferents.

    • Analyze Overlap: Compare the spectra. If the λmax values are too close or the spectra overlap significantly, direct measurement at the p-Coumaric acid λmax will be inaccurate.

    • Select Optimal Wavelength: Choose an analytical wavelength where p-Coumaric acid has significant absorbance but the interferents have minimal absorbance. It may be necessary to use a wavelength on the shoulder of the p-Coumaric acid peak.

    • Method Validation: Validate the chosen wavelength for linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[3][5]

  • Possible Cause 2: pH-induced Spectral Shifts Uncontrolled pH in sample solutions can cause the λmax to shift, leading to variability.[11]

    Experimental Protocol: Sample Buffering

    • Buffer Selection: Choose a buffer system that is effective at the desired analytical pH and does not interfere with the measurement (e.g., phosphate buffer).

    • Sample Preparation: Prepare all standards, samples, and blanks using the same buffer to ensure a consistent pH across all measurements.[3][5]

    • Verification: Measure the pH of a representative sample and standard solution to confirm consistency.

    • Re-measurement: Re-run the spectral analysis on the buffered solutions and construct the calibration curve.

CompoundSolvent/pHReported λmax (nm)
p-Coumaric Acid Ethanol229
p-Coumaric Acid Phosphate Buffer (pH 6.8)284
p-Coumaric Acid Methanol292
4-vinyl phenol (Metabolite)-~258
Phloretic acid (Metabolite)-~275

Data compiled from multiple sources.[3][5][8][17]

start Inaccurate UV-Vis Results check_ph Is pH of all solutions (samples, standards, blanks) consistent and buffered? start->check_ph check_overlap Is there spectral overlap from other compounds in the matrix? check_ph->check_overlap Yes buffer_protocol Action: Implement Sample Buffering Protocol check_ph->buffer_protocol No scan_protocol Action: Perform Wavelength Selection Protocol check_overlap->scan_protocol Yes remeasure Re-measure and Validate Method check_overlap->remeasure No buffer_protocol->remeasure scan_protocol->remeasure end Accurate Results remeasure->end

Caption: Troubleshooting workflow for inaccurate UV-Vis spectroscopy results.

Guide 2: Minimizing Interference in HPLC and LC-MS Analysis

This guide provides strategies to mitigate common issues in chromatography-based analysis of p-Coumaric acid.

  • Possible Cause: Insufficient Sample Cleanup Complex matrices contain numerous endogenous compounds that can cause ion suppression/enhancement in LC-MS or result in co-eluting peaks in HPLC-UV.[1][6]

    Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup

    • Select SPE Sorbent: Choose an appropriate SPE sorbent (e.g., reversed-phase C18, mixed-mode) that retains p-Coumaric acid while allowing matrix components to be washed away.

    • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.

    • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove unretained, hydrophilic interferences.

    • Elution: Elute the target analyte (p-Coumaric acid) with a stronger organic solvent (e.g., methanol, acetonitrile).

    • Analysis: Evaporate the elution solvent and reconstitute the residue in the mobile phase for injection into the HPLC or LC-MS system.

    Note: Liquid-Liquid Extraction (LLE) is another effective technique for sample cleanup.[1]

  • Possible Cause: Suboptimal Chromatographic Separation Isomers or metabolites of p-Coumaric acid may not be fully resolved from the main analyte peak with a generic HPLC method.[1]

    Experimental Protocol: HPLC Method Optimization

    • Column Chemistry: If using a standard C18 column, consider a different chemistry (e.g., Phenyl-Hexyl, polar-embedded) to alter selectivity for phenolic acids.

    • Mobile Phase pH: Adjust the pH of the aqueous mobile phase. For acidic compounds like p-Coumaric acid, a low pH (e.g., 2.5-3.0 using formic or phosphoric acid) ensures the molecule is in its neutral form, improving retention on reversed-phase columns.[18][19]

    • Gradient Optimization: Adjust the gradient slope. A shallower gradient provides more time for closely eluting compounds to separate, improving resolution.

    • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for p-Coumaric acid. This is the most effective way to compensate for matrix effects in LC-MS, as the SIL-IS will be affected in the same manner as the analyte.[1][20]

ParameterRecommended SettingPurpose
Column Reversed-Phase C18 or Phenyl-HexylGood retention for phenolic compounds
Mobile Phase A Water with 0.1% Formic Acid (or similar acid)Suppresses ionization for better retention
Mobile Phase B Acetonitrile or MethanolOrganic solvent for elution
Detection UV at λmax (~280-310 nm) or MS/MSSpecificity and Sensitivity
pH 2.5 - 3.0Ensures analyte is in neutral form

Parameters are typical starting points and require optimization.[19][21]

start Poor LC-MS Results (Ion Suppression/Enhancement) check_cleanup Is sample cleanup (SPE, LLE) sufficient? start->check_cleanup check_separation Is chromatographic separation adequate to resolve interferents? check_cleanup->check_separation Yes cleanup_protocol Action: Implement or Optimize Sample Cleanup Protocol (SPE/LLE) check_cleanup->cleanup_protocol No check_is Are you using a stable isotope-labeled internal standard? check_separation->check_is Yes hplc_protocol Action: Optimize HPLC Method (Gradient, pH, Column) check_separation->hplc_protocol No is_protocol Action: Incorporate SIL-IS for Quantification check_is->is_protocol No end Accurate Quantification check_is->end Yes cleanup_protocol->check_separation hplc_protocol->check_is is_protocol->end center_node Inaccurate Spectroscopic Quantification of p-Coumaric Acid sub_matrix Matrix-Related center_node->sub_matrix sub_analyte Analyte-Related center_node->sub_analyte sub_method Method-Related center_node->sub_method interference1 Matrix Effects (Ion Suppression) sub_matrix->interference1 interference2 Spectral Overlap (Endogenous Compounds) sub_matrix->interference2 interference3 Isomerization (trans to cis) sub_analyte->interference3 interference4 Degradation sub_analyte->interference4 interference5 Co-elution of Metabolites & Structurally Similar Analogs sub_method->interference5 interference6 pH-Induced Spectral Shifts sub_method->interference6 interference7 Sample Prep Artifacts sub_method->interference7

References

Enhancing the bioavailability of p-Coumaric acid for therapeutic use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of p-Coumaric acid (p-CA) for therapeutic use.

Frequently Asked Questions (FAQs)

Q1: What is p-Coumaric acid, and why is its therapeutic use limited by its bioavailability?

A1: p-Coumaric acid (p-CA), or 4-hydroxycinnamic acid, is a phenolic acid widely found in fruits, vegetables, and cereals.[1][2] It exhibits a wide range of therapeutic properties, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial activities.[1][3][4] However, its clinical application is often hindered by low bioavailability. This limitation stems from its poor water solubility, potential for being a P-glycoprotein substrate, and rapid metabolism in the body. While free p-CA is absorbed relatively quickly in the gastrointestinal tract, its conjugates, which are also common in nature, are less readily absorbed.

Q2: What are the primary experimental challenges when working with p-Coumaric acid?

A2: The main challenge is its limited aqueous solubility. p-CA is sparingly soluble in water and aqueous buffers, which complicates the preparation of solutions for in vitro and in vivo experiments. It is, however, soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). Another issue is the stability of aqueous p-CA solutions; it is recommended not to store them for more than a day to avoid degradation and ensure experimental consistency.

Q3: What are the leading strategies to enhance the bioavailability of p-Coumaric acid?

A3: The most promising strategies focus on overcoming its poor solubility and protecting it from rapid metabolism. These include:

  • Nanoformulations: Encapsulating p-CA into nanoparticles, such as those made from chitosan (B1678972), poly(p-coumaric acid) (PCA), or liposomes, can improve its dissolution rate, stability, and potential for targeted delivery. Nanoencapsulation can protect p-CA from degradation and enhance its uptake by cells.

  • Drug Delivery Systems: Advanced systems like mesoporous silica (B1680970) nanoparticles have been used to create stimuli-responsive delivery vehicles, where drug release can be controlled by external triggers like UV light.

  • Chemical Conjugation: While naturally occurring conjugates can have low absorption, synthetic conjugation of p-CA may strengthen its biological activities.

Q4: Which key signaling pathways are modulated by p-Coumaric acid?

A4: p-Coumaric acid has been shown to modulate several critical signaling pathways involved in inflammation, oxidative stress, and metabolism. Key pathways include:

  • NF-κB Pathway: p-CA can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β by blocking the NF-κB signaling pathway.

  • MAPKs Pathway: It can suppress the phosphorylation of ERK1/2, another important pathway in inflammatory responses.

  • AMPK Pathway: p-CA has been shown to activate AMP-activated protein kinase (AMPK), a crucial regulator of energy homeostasis, in both peripheral tissues and the central nervous system.

  • Nrf2 Pathway: It can enhance the production of antioxidant enzymes by activating the Nrf2 pathway, which regulates the expression of antioxidant response elements.

  • AGE-RAGE Pathway: In models of depression and memory impairment, p-CA has been shown to inactivate the advanced glycation end product (AGE)-receptor of AGE (RAGE) signaling pathway, reducing neuroinflammation.

Troubleshooting Guides

Issue 1: My p-Coumaric acid powder will not dissolve in my aqueous buffer.

  • Possible Cause: p-Coumaric acid has inherently low solubility in water and neutral aqueous buffers.

  • Solution: A two-step dissolution process is recommended. First, create a concentrated stock solution by dissolving the p-CA powder in a minimal amount of an organic solvent such as DMSO, DMF, or ethanol. Then, dilute this stock solution with your target aqueous buffer (e.g., PBS) to the final desired working concentration. Always ensure the final concentration of the organic solvent is low (typically <0.5%) to prevent solvent-induced toxicity in your experimental system.

Issue 2: A precipitate formed when I diluted my organic p-CA stock solution into my aqueous medium.

  • Possible Cause: The final concentration of p-CA exceeds its solubility limit in the final aqueous/organic mixture, causing it to "crash out" of solution.

  • Solutions:

    • Reduce Final Concentration: Prepare a more dilute final working solution.

    • Increase Organic Co-solvent: Slightly increase the percentage of the organic solvent in your final solution. However, be cautious and verify the tolerance of your experimental model (e.g., cell line) to the new solvent concentration.

    • Optimize pH: While p-CA's solubility is not dramatically affected by physiological pH, ensuring your buffer is correctly prepared and at the intended pH is crucial.

Issue 3: I am observing inconsistent or non-reproducible results between experiments.

  • Possible Cause 1: The aqueous working solution of p-CA may be degrading over time.

  • Solution 1: Prepare fresh working solutions from your concentrated organic stock for each experiment. It is not recommended to store aqueous solutions of p-CA for more than one day. Store the organic stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Possible Cause 2: Pipetting errors or improper mixing.

  • Solution 2: Use calibrated pipettes for all dilutions. Ensure the final working solution is thoroughly mixed by vortexing after the final dilution step.

Issue 4: My nanoparticle formulation shows low drug encapsulation and loading efficiency.

  • Possible Cause: The formulation method or the ratio of p-CA to polymer/lipid is not optimal. Factors like solvent choice, stirring speed, and pH can significantly impact encapsulation.

  • Solution:

    • Optimize Drug-to-Carrier Ratio: Systematically vary the initial amount of p-CA relative to the encapsulating material (e.g., chitosan, PVA). For instance, in one chitosan nanoparticle formulation, a 1:10:10 ratio of p-CA:Chitosan:Polyvinyl alcohol was used.

    • Refine Formulation Technique: For methods like nanoprecipitation, adjust parameters such as the homogenization speed and duration. For thin-film hydration methods used for liposomes, ensure the lipid film is completely hydrated.

    • Employ Assisting Technology: Using ultrasonic treatment during formulation can improve encapsulation efficiency and create smaller, more uniform vesicles.

Data Presentation

Table 1: Solubility of p-Coumaric Acid in Common Solvents

Solvent Approximate Solubility Reference
Dimethylformamide (DMF) ~20 mg/mL
Dimethyl sulfoxide (B87167) (DMSO) ~15 mg/mL
Ethanol ~10 mg/mL
1:6 DMF:PBS (pH 7.2) ~0.1 mg/mL

| Water | Slightly Soluble | |

Table 2: Pharmacokinetic Parameters of p-Coumaric Acid

Species Administration Dose Cmax Tmax Reference
Human Oral (Bambusae Caulis Extract) 258 mg (capsule) 21.95 ± 11.36 ng/mL 0.50 ± 0.35 h

| Rat | Oral | 100 µmol/kg | 165.7 µmol/L (portal vein) | 10 min | |

Table 3: Characteristics of p-Coumaric Acid Nanoformulations

Formulation Type Method Particle Size (nm) Encapsulation Efficiency (%) Loading Efficiency (%) Reference
Aptamer-conjugated Starch Nanoparticles - 218.97 ± 3.07 80.30 ± 0.53 10.35 ± 0.85
Nanoliposomes Thin-film hydration 83.55 ± 0.34 55.70 ± 0.10 -

| Alginate/Chitosan Beads | Ultrasonic mixing | - | 96.1 (polyphenols) | 69.8 (p-CA) | |

Experimental Protocols

Protocol 1: Preparation of p-Coumaric Acid Stock and Working Solutions

  • Objective: To prepare a 100 mM stock solution in DMSO and a 100 µM aqueous working solution.

  • Materials:

    • p-Coumaric acid powder (FW: 164.16 g/mol , ≥98% purity)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile aqueous buffer (e.g., PBS, pH 7.2)

    • Sterile microcentrifuge tubes and calibrated pipettes

  • Methodology:

    • Prepare 100 mM Stock Solution:

      • Weigh 16.42 mg of p-Coumaric acid powder into a sterile microcentrifuge tube.

      • Add 1 mL of DMSO to the tube.

      • Vortex or sonicate briefly until the powder is completely dissolved. This is your 100 mM stock solution.

    • Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • Prepare 100 µM Working Solution:

      • On the day of the experiment, thaw one aliquot of the 100 mM stock solution.

      • Perform a serial dilution. For example, dilute 10 µL of the 100 mM stock into 990 µL of DMSO to create a 1 mM intermediate stock.

      • Add 100 µL of the 1 mM intermediate stock to 9.9 mL of your sterile aqueous buffer.

      • Vortex thoroughly to ensure complete mixing. The final concentration will be 100 µM with a final DMSO concentration of 0.1%.

    • Quality Control: Always prepare a vehicle control containing the same final concentration of the organic solvent (e.g., 0.1% DMSO in PBS) to account for any effects of the solvent on your experimental system.

Protocol 2: General Method for p-CA Nanoparticle Formulation by Nanoprecipitation

  • Objective: To encapsulate p-Coumaric acid into polymer nanoparticles using the nanoprecipitation method.

  • Materials:

    • p-Coumaric acid

    • Chitosan and Polyvinyl alcohol (PVA)

    • Ethanol

    • Homogenizer

    • Rotary vacuum evaporator

  • Methodology:

    • Prepare Organic Phase: Dissolve 50 mg of p-CA and 500 mg of Chitosan in 25 mL of ethanol.

    • Prepare Aqueous Phase: Dissolve 500 mg of Polyvinyl alcohol in 75 mL of ethanol.

    • Nanoprecipitation: Promptly inject the organic phase solution into the aqueous phase solution under continuous stirring.

    • Homogenization: Homogenize the resulting solution for approximately 40 minutes at high speed (e.g., 18,000 rpm).

    • Solvent Removal: Place the nano-suspension in a rotary vacuum evaporator at 40°C to remove the ethanol.

    • Purification/Concentration: The remaining fraction can be lyophilized to obtain a powdered form of the p-CA loaded nanoparticles.

    • Characterization: Analyze the resulting nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug loading.

Visualizations

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_strategy Strategy Development cluster_fabrication Fabrication & Characterization cluster_evaluation Preclinical Evaluation start Low Bioavailability of p-CA (Poor Solubility, Rapid Metabolism) strategy Select Enhancement Strategy start->strategy nano Nanoformulation (Liposomes, Nanoparticles, etc.) strategy->nano e.g. delivery Advanced Delivery System (e.g., Mesoporous Silica) strategy->delivery e.g. fab Formulation & Optimization nano->fab delivery->fab char Physicochemical Characterization (Size, Zeta, Encapsulation Efficiency) fab->char invitro In Vitro Studies (Solubility, Release Kinetics, Cell Uptake) char->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo

Caption: Workflow for enhancing p-Coumaric acid bioavailability.

Solubility_Troubleshooting start Issue: Precipitate forms when diluting p-CA stock into aqueous buffer cause Cause: Concentration > Solubility Limit start->cause sol1 Solution 1: Reduce final p-CA concentration cause->sol1 Try First sol2 Solution 2: Increase organic co-solvent % (Check cell tolerance!) cause->sol2 If Needed sol3 Solution 3: Re-check buffer pH and preparation cause->sol3 Also Check end_node Problem Resolved sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting guide for p-Coumaric acid precipitation issues.

NFkB_Pathway LPS Inflammatory Stimulus (e.g., LPS) IkB Phosphorylation of IκB LPS->IkB pCA p-Coumaric Acid pCA->IkB NFkB NF-κB Activation IkB->NFkB Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) NFkB->Cytokines

Caption: Simplified diagram of p-CA inhibiting the NF-κB pathway.

References

Resolving peak tailing of p-Coumaric acid in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Resolving Peak Tailing of p-Coumaric Acid

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatographic analysis of p-Coumaric acid.

Troubleshooting Guide

Peak tailing for p-Coumaric acid, an acidic compound, is a common chromatographic problem that can affect resolution and the accuracy of quantification. This guide provides a systematic approach to identifying and resolving the root cause of peak tailing.

Q1: My p-Coumaric acid peak is tailing. Where do I start?

An ideal chromatographic peak should be symmetrical, often described as Gaussian. Peak tailing occurs when the latter half of the peak is broader than the front half. The first step in troubleshooting is to identify the potential cause, which can be broadly categorized into chemical interactions and system issues.

Troubleshooting Workflow for p-Coumaric Acid Peak Tailing

G A Peak Tailing Observed for p-Coumaric Acid B Check Mobile Phase pH A->B C Is pH << pKa of p-Coumaric Acid (approx. 4.6)? B->C Evaluate D Adjust Mobile Phase to pH 2.5-3.5 C->D No E Check for Secondary Silanol (B1196071) Interactions C->E Yes L Peak Shape Improved D->L F Use End-Capped C18 Column E->F Primary Solution G Increase Buffer Concentration (e.g., 20-50 mM) E->G Alternative/Additional Solution H Investigate System & Instrumental Issues F->H G->H I Check for Column Contamination/Void H->I Check J Inspect for Extra-Column Volume H->J Check K Verify Sample Solvent Compatibility H->K Check I->L J->L K->L

Caption: A logical workflow to troubleshoot peak tailing of p-Coumaric acid.

Q2: How does mobile phase pH affect the peak shape of p-Coumaric acid?

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like p-Coumaric acid.[1][2][3][4][5] p-Coumaric acid has a pKa of approximately 4.6. When the mobile phase pH is close to the pKa, a mixture of the ionized and unionized forms of the acid exists, which can lead to peak broadening and tailing.[2][3]

To ensure a sharp, symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of p-Coumaric acid.[5] A pH in the range of 2.5 to 3.5 will ensure that the p-Coumaric acid is in its protonated, less polar form, which minimizes secondary interactions with the stationary phase and improves peak shape.[6]

Q3: Could the column be the cause of the peak tailing?

Yes, the column is a frequent source of peak tailing. For acidic compounds like p-Coumaric acid, a primary cause is the interaction with residual silanol groups on the silica-based stationary phase of the column. These silanol groups are acidic and can interact with the analyte, leading to a secondary retention mechanism that causes peak tailing.

To mitigate this, consider the following:

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes the majority of the residual silanol groups, making them less accessible for interaction with acidic analytes.

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially if used outside its recommended pH range. This can create active sites that cause peak tailing. If you suspect column degradation, flushing with a strong solvent or replacing the column may be necessary.

Q4: What are some instrumental or system-related causes of peak tailing?

If you have optimized the mobile phase and are using a suitable column, the issue might lie with the HPLC system itself.

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can lead to band broadening and peak tailing. Ensure that all connections are made with the shortest possible length of narrow-bore tubing.

  • Column Void: A void at the head of the column, which can be caused by pressure shocks or improper packing, can distort the peak shape.

  • Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase if possible.

Data Presentation

The following table summarizes the expected effect of mobile phase pH on the tailing factor of p-Coumaric acid. A tailing factor of 1 indicates a perfectly symmetrical peak.

Mobile Phase pHExpected Tailing Factor (Asymmetry Factor)Peak Shape Description
4.5> 1.5Significant Tailing
3.51.2 - 1.5Minor Tailing
2.5< 1.2Symmetrical Peak

Note: These are representative values. Actual results may vary depending on the specific column and other chromatographic conditions.

Experimental Protocols

This section provides a detailed methodology for the analysis of p-Coumaric acid using reversed-phase HPLC, designed to produce symmetrical peaks.

Objective: To develop and validate an RP-HPLC method for the quantification of p-Coumaric acid with optimal peak symmetry.

Materials:

  • p-Coumaric acid reference standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol (B129727)

  • Formic acid or phosphoric acid

  • Deionized water

  • C18 reversed-phase HPLC column (end-capped, e.g., 250 mm x 4.6 mm, 5 µm particle size)

Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Sonicator

Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous solution of 0.1% formic acid or 0.5% phosphoric acid in water.[7]

    • Filter the aqueous mobile phase through a 0.45 µm filter.

    • The mobile phase can be run in isocratic or gradient mode. For an isocratic method, a typical mobile phase composition would be a mixture of the acidified water and an organic solvent like acetonitrile or methanol (e.g., 77:23 v/v acidified water:acetonitrile).[7]

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of p-Coumaric acid reference standard.

    • Dissolve the standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (end-capped)

    • Mobile Phase: See step 1.

    • Flow Rate: 1.0 mL/min[8]

    • Injection Volume: 10-20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 310 nm[8]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and record the chromatograms.

    • Assess the peak shape and tailing factor for the p-Coumaric acid peak.

Signaling Pathway and Logical Relationships

G cluster_0 Chemical Interactions cluster_1 Solutions A Mobile Phase pH near pKa of p-Coumaric Acid B Mixed Ionic States of p-Coumaric Acid A->B C Secondary Interactions with Stationary Phase B->C D Peak Tailing C->D F Lower Mobile Phase pH (e.g., 2.5-3.5) D->F Address G Use End-Capped Column D->G Address E Residual Silanol Groups on Column E->C H Symmetrical Peak F->H G->H

Caption: Relationship between chemical interactions causing peak tailing and their solutions.

Frequently Asked Questions (FAQs)

Q5: What is a good tailing factor for p-Coumaric acid?

A tailing factor (also known as the asymmetry factor) of 1.0 indicates a perfectly symmetrical peak. In practice, a tailing factor between 0.9 and 1.2 is generally considered excellent. For most applications, a tailing factor below 1.5 is acceptable.

Q6: Can I use a buffer in the mobile phase?

Yes, using a buffer is highly recommended to control the pH of the mobile phase and improve peak shape. A buffer will resist small changes in pH, leading to more robust and reproducible chromatography. For a mobile phase pH of 2.5-3.5, a phosphate (B84403) or formate (B1220265) buffer can be effective.

Q7: Why is my peak tailing even with an end-capped column and low pH mobile phase?

If you have addressed the most common causes of peak tailing for p-Coumaric acid, consider these other possibilities:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.

  • Contaminated Guard Column: If you are using a guard column, it may be contaminated and need replacement.

  • Detector Settings: An incorrect data acquisition rate or a large detector cell volume can contribute to peak broadening and the appearance of tailing.

Q8: What is the difference between peak tailing and peak fronting?

Peak tailing is when the back half of the peak is broader than the front half. Peak fronting is the opposite, where the front of the peak is broader than the back. Fronting can be caused by issues such as sample overload or poor sample solubility in the mobile phase.

References

Technical Support Center: Strategies to Mitigate p-Coumaric Acid-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of p-Coumaric acid (p-CA) in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of p-Coumaric acid-induced cytotoxicity?

A1: The primary mechanism of p-Coumaric acid (p-CA) induced cytotoxicity is the generation of reactive oxygen species (ROS). This oxidative stress leads to mitochondrial dysfunction, which in turn can trigger programmed cell death (apoptosis) and autophagy.[1]

Q2: At what concentrations does p-Coumaric acid typically become cytotoxic?

A2: The cytotoxic concentration of p-CA is cell-line dependent. For example, in neuroblastoma N2a cells, a concentration of 150 µmol/L induced apoptosis in 81.23% of cells after 72 hours.[2] In melanoma cell lines A375 and B16, the IC50 values (the concentration that inhibits 50% of cell growth) were found to be 2.5 mM and 2.8 mM, respectively, after 48 hours of treatment.

Q3: How can I measure the cytotoxicity of p-Coumaric acid in my experiments?

A3: A common method to measure the in vitro cytotoxic effects of p-CA is the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

Q4: What are the main strategies to reduce the cytotoxicity of p-Coumaric acid?

A4: Key strategies to mitigate p-CA cytotoxicity include:

  • Co-treatment with antioxidants: Using antioxidants can help neutralize the ROS generated by p-CA.

  • Nanoparticle encapsulation: Encapsulating p-CA in nanoparticles, such as those made from chitosan (B1678972) or liposomes, can control its release and potentially reduce its immediate toxic effects on cells.

  • Structural modification: Altering the chemical structure of p-CA, for instance, through esterification, can modulate its cytotoxic profile.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpectedly high cytotoxicity at low concentrations of p-CA Cell line is particularly sensitive to oxidative stress.- Perform a dose-response curve to determine the precise IC50 for your specific cell line.- Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate ROS-induced damage.[3][4]
Precipitation of p-CA in cell culture medium p-Coumaric acid has poor water solubility.- Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) before diluting it in the culture medium.- Ensure the final solvent concentration in the medium is non-toxic to the cells (typically <0.5%).
Difficulty in reproducing cytotoxicity results - Inconsistent dissolution of p-CA.- Degradation of p-CA in solution.- Prepare fresh working solutions for each experiment from a frozen stock.- Vortex or sonicate the solution thoroughly to ensure complete dissolution.
High background in cytotoxicity assays Interference of p-CA with the assay reagents.- Run a control with p-CA in cell-free medium to check for any direct reaction with the assay components.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of free p-Coumaric acid and the impact of different mitigation strategies.

Table 1: Cytotoxicity of Free p-Coumaric Acid in Various Cell Lines

Cell LineConcentrationEffectDuration of Exposure (hours)
Neuroblastoma N2a150 µM81.23% apoptosis72
Melanoma A3752.5 mMIC5048
Melanoma B162.8 mMIC5048
Colorectal Carcinoma HT-29150 µMIC5024

Table 2: Comparison of Cytotoxicity of Free vs. Modified p-Coumaric Acid

FormulationCell LineConcentrationEffect
Free p-Coumaric acidB16-F10 Melanoma1 mMNo significant cytotoxicity
Ethyl p-coumarateB16-F10 Melanoma< 1 mMSignificant cell death
Butyl p-coumarateB16-F10 Melanoma< 1 mMSignificant cell death
Free p-Coumaric acidHT-29 Colorectal Cancer150 µMIC50
Coumarin (related compound)HT-29 Colorectal Cancer25 µMIC50

Experimental Protocols

Protocol 1: Preparation of p-Coumaric Acid-Loaded Chitosan Nanoparticles by Ionic Gelation

This protocol describes a common method for encapsulating p-CA into chitosan nanoparticles.

  • Preparation of Chitosan Solution:

    • Dissolve low molecular weight chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.

    • Stir the solution at room temperature until the chitosan is completely dissolved.

    • Adjust the pH of the solution to 5.0 using 1M NaOH.[5]

  • Preparation of p-Coumaric Acid Solution:

    • Dissolve p-Coumaric acid in a minimal amount of ethanol (B145695) or DMSO.

    • Add the p-CA solution to the chitosan solution under continuous stirring.

  • Preparation of Tripolyphosphate (TPP) Solution:

    • Prepare a 1 mg/mL solution of TPP in deionized water.

  • Nanoparticle Formation:

    • Add the TPP solution dropwise to the chitosan/p-CA solution while stirring vigorously at room temperature.

    • The formation of nanoparticles is indicated by the appearance of opalescence.

    • Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step twice to remove any unencapsulated p-CA and other reagents.

  • Characterization and Cytotoxicity Assessment:

    • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

    • Perform a cytotoxicity assay (e.g., MTT) to compare the effect of encapsulated p-CA with free p-CA on your cell line of interest.

Protocol 2: Liposomal Encapsulation of p-Coumaric Acid using the Thin-Film Hydration Method

This protocol outlines the steps for encapsulating the hydrophobic p-CA within a lipid bilayer.

  • Lipid Film Formation:

    • Dissolve lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and p-Coumaric acid in an organic solvent such as chloroform (B151607) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder device.

  • Purification:

    • Remove unencapsulated p-CA by methods such as dialysis or size exclusion chromatography.

  • Characterization and Cytotoxicity Assessment:

    • Characterize the liposomes for size, polydispersity index, and encapsulation efficiency.

    • Evaluate the cytotoxicity of the liposomal p-CA in comparison to free p-CA using standard cell viability assays.

Visualizations

Signaling Pathways and Experimental Workflows

pCA_Cytotoxicity_Pathway pCA p-Coumaric Acid ROS Reactive Oxygen Species (ROS) Generation pCA->ROS Induces Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Leads to Apoptosis Apoptosis Mito_Dys->Apoptosis Triggers Autophagy Autophagy Mito_Dys->Autophagy Triggers

Caption: p-Coumaric acid-induced cytotoxicity signaling pathway.

Mitigation_Strategies pCA_Cyto p-CA Cytotoxicity Strategies Mitigation Strategies pCA_Cyto->Strategies Antioxidants Co-treatment with Antioxidants Strategies->Antioxidants Nano Nanoparticle Encapsulation Strategies->Nano Modification Structural Modification Strategies->Modification Reduced_Cyto Reduced Cytotoxicity Antioxidants->Reduced_Cyto Nano->Reduced_Cyto Modification->Reduced_Cyto

Caption: Strategies to reduce p-Coumaric acid cytotoxicity.

Nanoparticle_Workflow Start Start Prep_Polymer Prepare Polymer (e.g., Chitosan) Start->Prep_Polymer Prep_pCA Prepare p-CA Solution Start->Prep_pCA Mix Mix Polymer and p-CA Prep_Polymer->Mix Prep_pCA->Mix Add_Crosslinker Add Crosslinker (e.g., TPP) Mix->Add_Crosslinker Formation Nanoparticle Formation Add_Crosslinker->Formation Purify Purification (Centrifugation) Formation->Purify Characterize Characterization (Size, Zeta) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for nanoparticle encapsulation.

References

Validation & Comparative

p-Coumaric acid versus ferulic acid: a comparative study of bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

p-Coumaric Acid vs. Ferulic Acid: A Comparative Guide to Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Introduction

p-Coumaric acid and ferulic acid are phenolic compounds belonging to the hydroxycinnamic acid family, widely distributed in the plant kingdom, including fruits, vegetables, and cereals.[1] Structurally, both compounds share a common phenylpropanoid backbone, with ferulic acid being a methoxylated form of p-coumaric acid. This subtle structural difference significantly influences their biological activities. This guide provides a comparative analysis of their bioactivities, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

Antioxidant Activity

Both p-coumaric acid and ferulic acid exhibit potent antioxidant properties, primarily attributed to their phenolic hydroxyl groups which can donate hydrogen atoms to neutralize free radicals.[1][2] Their mechanisms involve scavenging reactive oxygen species (ROS), inhibiting enzymes that generate free radicals, and enhancing the activity of endogenous antioxidant enzymes.[1][3]

The antioxidant capacity of ferulic acid is particularly notable due to its ability to form a resonance-stabilized phenoxy radical, making it an effective scavenger of free radicals like superoxide (B77818) anions and an inhibitor of lipid peroxidation. p-Coumaric acid also demonstrates significant ROS scavenging and has been shown to protect cells from oxidative stress induced by various factors.

Table 1: Comparative Antioxidant Activities

Bioassayp-Coumaric AcidFerulic AcidReference
DPPH Radical Scavenging Effective scavenging activity noted.EC50 values of 17.11 µmol/L and 17.94 µmol/L for derivatives.
ABTS Radical Scavenging Effective scavenging activity.-
Lipid Peroxidation Inhibition 71.2% inhibition at 45 µg/mL.Effective inhibitor of lipid peroxidation.
Superoxide Anion Scavenging Effective scavenging activity.Scavenges superoxide anion radicals.
Hydrogen Peroxide Scavenging Effective scavenging activity.-
Ferric Reducing Power Possesses ferric ion reducing ability.-
Metal Chelating Activity Effective ferrous ion chelating activity.Able to bind transition metals like iron and copper.
Experimental Protocols: Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The ability of the test compound to scavenge this radical is determined by the reduction in absorbance.

  • Lipid Peroxidation Assay (Ferric Thiocyanate Method): This assay assesses the inhibition of lipid peroxidation in a linoleic acid emulsion. The amount of peroxide produced during incubation is measured spectrophotometrically by its reaction with ferrous chloride and thiocyanate.

  • Superoxide Anion Radical Scavenging Assay: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a phenazine (B1670421) methosulfate-NADH system. The scavenging activity is measured by the decrease in the formation of formazan.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Both p-coumaric acid and ferulic acid can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of various antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation pCA_FA p-Coumaric Acid / Ferulic Acid pCA_FA->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes activates transcription Nrf2_in_nucleus->ARE binds

Caption: Nrf2 activation by p-coumaric acid and ferulic acid.

Anti-inflammatory Activity

p-Coumaric acid and ferulic acid have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. They can inhibit the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and decrease the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Table 2: Comparative Anti-inflammatory Activities

Target/Pathwayp-Coumaric AcidFerulic AcidReference
NF-κB Pathway Inhibits NF-κB activation by suppressing IκB phosphorylation.Inhibits NF-κB activation.
MAPK Pathway Suppresses phosphorylation of ERK1/2 and JNK.Modulates MAPK signaling.
JAK/STAT Pathway -Suppresses aberrant activation of this pathway.
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Significantly inhibits their expression.Reduces the levels of these cytokines.
iNOS and COX-2 Expression Significantly inhibits their expression.-
NLRP3 Inflammasome -Inhibits its activation.
Experimental Protocols: Anti-inflammatory Assays
  • Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW264.7) are commonly used. Cells are pre-treated with various concentrations of p-coumaric acid or ferulic acid and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Production Assay (Griess Test): The amount of NO produced by stimulated macrophages is measured in the culture supernatant using the Griess reagent.

  • ELISA (Enzyme-Linked Immunosorbent Assay): This technique is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in cell culture supernatants or serum samples.

  • Western Blot Analysis: This method is used to determine the protein expression levels of key signaling molecules involved in inflammation, such as phosphorylated IκB, ERK, JNK, and p38, as well as iNOS and COX-2.

  • RT-PCR (Reverse Transcription-Polymerase Chain Reaction): This is used to measure the mRNA expression levels of inflammatory genes.

Signaling Pathways: NF-κB and MAPK in Inflammation

The anti-inflammatory effects of both compounds are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Anti_Inflammatory_Pathway cluster_nucleus LPS LPS MAPK MAPK (ERK, JNK, p38) LPS->MAPK IKK IKK LPS->IKK pCA_FA p-Coumaric Acid / Ferulic Acid pCA_FA->MAPK inhibits pCA_FA->IKK inhibits NFkB NF-κB MAPK->NFkB IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_in_nucleus->Inflammatory_Genes activates transcription Anticancer_Workflow Start Cancer Cell Lines Treatment Treat with p-Coumaric Acid or Ferulic Acid Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Proliferation Proliferation Assay (e.g., Colony Formation) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Migration Migration/Invasion Assay (e.g., Wound Healing) Treatment->Migration Result Evaluate Anticancer Potential Viability->Result Proliferation->Result Mechanism Mechanism Study (Western Blot, RT-PCR) Apoptosis->Mechanism CellCycle->Mechanism Migration->Mechanism Mechanism->Result

References

A Comparative Guide to the In Vitro and In Vivo Anticancer Efficacy of p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo anticancer effects of p-Coumaric acid (p-CA), a naturally occurring phenolic compound found in various plants, fruits, and vegetables.[1][2] A growing body of evidence suggests that p-CA may be an effective agent for preventing and managing several types of cancer, with its anticancer activity attributed to multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways.[1][3] This document synthesizes experimental data to bridge the understanding between its activity in laboratory cell cultures and its efficacy in preclinical animal models, offering a valuable resource for oncology and drug development research.

In Vitro Anticancer Activity: Quantitative Analysis

In vitro studies have consistently demonstrated the dose-dependent cytotoxic and antiproliferative effects of p-Coumaric acid across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line and exposure duration.

Table 1: Comparative In Vitro Efficacy (IC50) of p-Coumaric Acid on Various Cancer Cell Lines

Cancer Type Cell Line IC50 Value (µM) Exposure Time (hours) Reference
Colon Cancer HCT-15 1400 Not Specified [4][5]
Colon Cancer HT-29 1600 Not Specified [4][5]
Colon Cancer HT-29 150 24
Melanoma A375 (Human) 4400 24 [6]
Melanoma A375 (Human) 2500 48 [6]
Melanoma B16 (Mouse) 4100 24 [6]
Melanoma B16 (Mouse) 2800 48 [6]

Note: IC50 values can vary significantly between studies due to different experimental conditions and assays.

In Vivo Anticancer Efficacy: Preclinical Models

The promising results from in vitro studies have led to investigations in animal models, which are crucial for validating therapeutic potential. These studies corroborate the anticancer effects of p-CA, demonstrating its ability to suppress tumor growth in living organisms.

Table 2: Summary of In Vivo Anticancer Effects of p-Coumaric Acid

Cancer Type Animal Model Treatment Protocol Key Findings Reference
Colon Cancer DMH-treated rats Not Specified Mitigates upregulation of GRP78; Pro-apoptotic effects confirmed. [3]
Osteosarcoma Orthotopic nude mice Not Specified Effectively inhibits tumor proliferation, migration, and invasion with low toxic side effects.
Melanoma B16-F10 metastatic model Not Specified A butyl ester derivative of p-CA, but not p-CA itself, significantly suppressed lung tumor burden. [7]

Correlation and Mechanistic Insights

The anticancer effects of p-Coumaric acid, observed both in vitro and in vivo, are driven by its ability to modulate critical cellular signaling pathways that control cell survival, proliferation, and death.

A primary mechanism of p-CA is the induction of apoptosis (programmed cell death). Studies show that p-CA disrupts the mitochondrial membrane potential and modulates the expression of the Bcl-2 family of proteins.[4][5] It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and the subsequent activation of caspases, which execute the apoptotic process.[3][6][8] This intrinsic mitochondrial pathway is a consistent finding across multiple cancer cell lines.[4][8]

G cluster_cell Cancer Cell PCA p-Coumaric Acid Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) PCA->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) PCA->Bax Activates Mito Mitochondria Bcl2->Mito Inhibits permeability Bax->Mito Promotes permeability CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Fig 1: Mitochondrial (Intrinsic) Pathway of Apoptosis induced by p-Coumaric Acid.

p-Coumaric acid can halt the proliferation of cancer cells by interfering with the cell cycle.[3] The specific phase of arrest appears to be cell-type dependent. For instance, p-CA arrests A375 melanoma cells in the S phase and B16 melanoma cells in the G0/G1 phase by downregulating key proteins like Cyclins and Cyclin-Dependent Kinases (CDKs).[7][8] In glioblastoma and some colon cancer cells, it can induce G2/M phase arrest, partly through the upregulation of p53 and the CDK inhibitor p21.[3][9]

G cluster_pathway Cell Cycle Regulation by p-Coumaric Acid cluster_G1S G1/S Transition cluster_S S Phase cluster_G2M G2/M Transition PCA p-Coumaric Acid G1S_Complex Cyclin E-CDK2 Complex PCA->G1S_Complex Inhibits S_Complex Cyclin A-CDK2 Complex PCA->S_Complex Inhibits p53 p53 PCA->p53 Upregulates CyclinE Cyclin E CyclinE->G1S_Complex CDK2_G1S CDK2 CDK2_G1S->G1S_Complex G1S_Arrest G0/G1 Arrest (e.g., B16 cells) CyclinA Cyclin A CyclinA->S_Complex CDK2_S CDK2 CDK2_S->S_Complex S_Arrest S Phase Arrest (e.g., A375 cells) p21 p21 (CDK Inhibitor) p53->p21 G2M_Arrest G2/M Arrest (e.g., Caco-2, U87Mg cells) G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation start Cancer Cell Lines assay Cytotoxicity Assay (MTT / CCK-8) start->assay mech Mechanism Studies (Apoptosis, Cell Cycle) assay->mech ic50 Determine IC50 assay->ic50 endpoint Endpoint Analysis (Tumor Weight, Biomarkers) mech->endpoint Correlate Mechanisms animal Xenograft Model (e.g., Nude Mice) ic50->animal Promising Results treat Treatment with p-CA animal->treat monitor Monitor Tumor Growth treat->monitor monitor->endpoint efficacy Determine Efficacy (Tumor Growth Inhibition) endpoint->efficacy

References

Comparing the efficacy of different p-Coumaric acid extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction techniques for p-Coumaric acid, a phenolic compound with significant therapeutic potential. The efficacy of different methods is evaluated based on experimental data, offering insights into optimizing its recovery from natural sources.

Comparison of Extraction Efficacy

The selection of an appropriate extraction technique is paramount for maximizing the yield and purity of p-Coumaric acid. This section summarizes the performance of several common and advanced extraction methods based on published experimental data.

Extraction TechniquePlant SourceSolventKey Parametersp-Coumaric Acid Yield/ConcentrationReference
Ultrasound-Assisted Extraction (UAE) Propolis70% Ethanol (B145695)15 min, 20 kHzMost abundant of 12 quantified phenolics[1]
Grape Pomace (Red)Citrate Buffer (pH 4.0) + Enzymes60 min enzymatic hydrolysis followed by sonication138 mg/100 g[2]
Microwave-Assisted Extraction (MAE) Propolis70% Ethanol1 min, 140 WHigh total phenolic content[1]
Conventional Maceration Propolis70% Ethanol24 h, room temperature, 250 rpm agitationLower extraction yield than UAE and MAE[1]
Alkaline Hydrolysis Sugarcane Bagasse2 M NaOH16 h2.0 g/L[3]

Signaling Pathways of p-Coumaric Acid

p-Coumaric acid exerts its biological effects through the modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic applications.

Figure 1: p-Coumaric acid inhibits the NF-κB signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pCA p-Coumaric Acid Keap1 Keap1 pCA->Keap1 Destabilizes Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Nrf2_active Active Nrf2 Keap1->Nrf2_active Releases Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Transcription

Figure 2: p-Coumaric acid activates the Nrf2 antioxidant pathway.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to facilitate replication and further research.

Ultrasound-Assisted Extraction (UAE)

This protocol is a generalized procedure based on common practices for the extraction of phenolic compounds from plant materials.

  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

  • Sonication:

    • Immerse the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the desired temperature (e.g., 40-60°C), ultrasonic frequency (e.g., 20-40 kHz), and power (e.g., 100-400 W).

    • Sonicate for a specified duration (e.g., 15-30 minutes).

  • Post-Extraction:

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

    • If necessary, centrifuge the filtrate to remove any remaining fine particles.

    • The supernatant can then be concentrated under vacuum and stored for analysis.

Microwave-Assisted Extraction (MAE)

This protocol outlines a general procedure for MAE of phenolic compounds.

  • Sample Preparation: As with UAE, dry and grind the plant material to a fine powder.

  • Extraction Setup:

    • Place a known amount of the powdered sample (e.g., 1 g) into a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a chosen solid-to-solvent ratio (e.g., 1:20 w/v).

  • Microwave Irradiation:

    • Place the vessel in a microwave extraction system.

    • Set the microwave power (e.g., 100-500 W) and extraction time (e.g., 1-5 minutes). The temperature can also be controlled in some systems.

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to separate the solid residue.

    • The resulting extract can be further processed or directly analyzed.

Supercritical Fluid Extraction (SFE)

This protocol provides a general overview of SFE for the extraction of phenolic compounds.

  • Sample Preparation: The plant material should be dried and ground. The particle size is a critical parameter in SFE.

  • Extraction Setup:

    • Load the ground plant material into the extraction vessel of the SFE system.

  • Extraction Process:

    • Pressurize the system with carbon dioxide to the desired pressure (e.g., 10-30 MPa).

    • Heat the system to the desired temperature (e.g., 40-60°C) to bring the CO2 to a supercritical state.

    • A co-solvent (modifier) such as ethanol or methanol (B129727) may be added to the supercritical CO2 to increase the solubility of polar compounds like p-Coumaric acid.

    • The supercritical fluid is then passed through the extraction vessel, dissolving the target compounds.

  • Separation and Collection:

    • The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

    • The extracted material is then collected from the separator.

Conclusion

The choice of extraction technique for p-Coumaric acid significantly impacts the efficiency and yield of the process. Advanced methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter timeframes compared to conventional maceration.[1] For instance, UAE has been shown to be particularly effective, yielding high amounts of p-Coumaric acid from sources like propolis and grape pomace.[1][2] The biological activity of p-Coumaric acid is linked to its ability to modulate key signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.[4][5] This guide provides researchers and drug development professionals with a comparative overview and foundational protocols to aid in the selection and optimization of extraction methods for this promising therapeutic compound.

References

A Head-to-Head Comparison of the Bioactivities of Drupanin and p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drupanin and p-Coumaric acid, two phenolic compounds naturally present in various plant sources, notably Brazilian green propolis, have garnered significant interest for their therapeutic potential.[1] Both are cinnamic acid derivatives and exhibit a spectrum of similar biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] This guide provides a comprehensive, data-driven comparison of their bioactivities to aid researchers in evaluating their potential applications in drug discovery and development.

p-Coumaric acid is a well-researched compound with extensive quantitative data on its efficacy.[1] In contrast, while Drupanin, a prenylated derivative of p-coumaric acid, shows considerable promise, the body of research on the pure compound is less extensive.[1] Much of the available data for Drupanin is derived from studies on propolis extracts or its synthetic derivatives, highlighting a need for more direct comparative studies. This guide collates the available quantitative data, details the experimental methodologies for key bioactivity assays, and visualizes the known signaling pathways to facilitate a clear, evidence-based comparison.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the primary bioactivities of Drupanin and p-Coumaric acid. It is important to note that experimental conditions may vary between studies, and a direct comparison of IC50 values should be made with caution.

Table 1: Antioxidant Activity
CompoundAssayIC50 ValueSource
p-Coumaric acid Hydroxyl Radical Scavenging4.72 µM
DPPH Radical Scavenging~65 µg/mL
Drupanin DPPH Radical ScavengingData not available
Nitric Oxide ScavengingData not available
Table 2: Anti-inflammatory Activity

Quantitative IC50 values for the direct anti-inflammatory activity of both compounds are not consistently reported in the literature. However, studies have demonstrated their ability to inhibit key inflammatory mediators. p-Coumaric acid has been shown to reduce the expression of pro-inflammatory cytokines by interfering with the NF-κB and MAPK pathways.

Table 3: Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Source
Drupanin derivative (6e) MCF-7 (Breast Cancer)9.6 ± 3
p-Coumaric acid HCT-15 (Colon Cancer)Antiproliferative at 50 µM
HT-29 (Colon Cancer)Anticlonogenic at 200 µM

Note: The IC50 value for Drupanin is for a synthesized amino acid derivative and not the pure compound, underscoring the need for further studies on the anticancer potency of unmodified Drupanin.

Experimental Protocols

To ensure the reproducibility and a clear understanding of the presented data, detailed methodologies for the key cited experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.

  • Methodology:

    • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

    • Various concentrations of the test compound (p-Coumaric acid or Drupanin) are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antiproliferative Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Methodology:

    • Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Drupanin derivatives) for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to determine the antiproliferative activity of the compounds.

Adipocyte Differentiation Assay
  • Principle: This assay assesses the ability of a compound to promote the differentiation of preadipocytes into mature adipocytes, which is characterized by the accumulation of intracellular lipid droplets.

  • Methodology:

    • Cell Culture: 3T3-L1 mouse preadipocyte cells are cultured to confluence.

    • Induction of Differentiation: To induce differentiation, post-confluent cells are treated with a differentiation cocktail containing insulin (B600854), dexamethasone, and isobutylmethylxanthine (IBMX).

    • Compound Treatment: Following induction, the medium is replaced with a medium containing insulin and supplemented with the test compound (e.g., Drupanin at 30 µM) or a positive control (e.g., Rosiglitazone).

    • Lipid Staining (Oil Red O): After several days of treatment, the cells are fixed and stained with Oil Red O solution to visualize intracellular lipid droplets.

    • Quantification: The stained lipid droplets are dissolved using isopropanol, and the absorbance is measured spectrophotometrically to quantify the extent of lipid accumulation.

Signaling Pathways and Mechanisms of Action

Drupanin

The specific signaling pathways modulated by Drupanin are not as extensively characterized as those of p-Coumaric acid. However, existing research points to its involvement in adipogenesis and cancer.

  • Adipogenesis: Drupanin has been shown to enhance adipocyte differentiation, a process largely regulated by the Peroxisome Proliferator-Activated Receptor γ (PPARγ) signaling pathway.

  • Anticancer Mechanism: A derivative of Drupanin has been suggested to exert its anticancer effects by inhibiting the AKR1C3 enzyme, which is overexpressed in certain hormone-dependent cancers. Further research is needed to elucidate the precise molecular targets of pure Drupanin.

G Drupanin Drupanin PPARg PPARγ Signaling Drupanin->PPARg Activates AKR1C3 AKR1C3 Inhibition (Derivative) Drupanin->AKR1C3 Inhibits Adipogenesis Adipocyte Differentiation PPARg->Adipogenesis Anticancer Anticancer Activity AKR1C3->Anticancer G cluster_inflammation Anti-inflammatory cluster_antioxidant Antioxidant cluster_metabolism Metabolic Regulation pCA_inflammation p-Coumaric Acid NfKb NF-κB Pathway pCA_inflammation->NfKb Inhibits MAPK MAPK Pathway pCA_inflammation->MAPK Inhibits AGERAGE AGE-RAGE Signaling pCA_inflammation->AGERAGE Inactivates Inflammation ↓ Pro-inflammatory Cytokines NfKb->Inflammation MAPK->Inflammation AGERAGE->Inflammation pCA_antioxidant p-Coumaric Acid Nrf2 Nrf2 Pathway pCA_antioxidant->Nrf2 Activates AntioxidantEnzymes ↑ Antioxidant Enzymes Nrf2->AntioxidantEnzymes pCA_metabolism p-Coumaric Acid AMPK AMPK Pathway pCA_metabolism->AMPK Activates GlucoseHomeostasis Glucose Homeostasis AMPK->GlucoseHomeostasis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Camaric Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of bioactive compounds is a cornerstone of natural product research and drug development. Camaric acid, a pentacyclic triterpenoid (B12794562) found in plants of the Lantana genus, has garnered interest for its potential therapeutic properties. However, the lack of standardized and cross-validated analytical methods for its detection presents a significant challenge for researchers.

This guide provides a comprehensive comparison of common analytical techniques applicable to the detection and quantification of this compound. Due to the limited availability of specific validated methods for this compound in the public domain, this comparison synthesizes data from validated methods for structurally similar and well-studied pentacyclic triterpenoids. This approach offers a valuable framework for researchers to select and develop robust analytical methods for their specific needs.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of pentacyclic triterpenoids.

Table 1: Comparison of HPLC-UV/DAD Method Validation Parameters for Pentacyclic Triterpenoid Quantification

Analyte (Triterpenoid)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[1]
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[1]
Betulinic Acid>0.9990.100.3095.0 - 105.0<2.0[2]
Pristimerin≥ 0.998115.0 (as QC low)15.0 (as QC low)95.0 - 115.0<15.0[3]
Tingenone≥ 0.998115.0 (as QC low)15.0 (as QC low)95.0 - 115.0<15.0[3]

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Pentacyclic Triterpenoid Quantification

Analyte (Triterpenoid)Linearity (r²)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Accuracy (Recovery %)Precision (RSD %)Reference
Oleanolic Acid>0.99413Not Reported<15[4]
Ursolic Acid>0.991033Not Reported<15[4]
Betulinic Acid>0.9931104Not Reported<15[4]
Six Triterpenoid Saponins>0.99750.01 - 0.05 (ng/mL)0.03 - 0.15 (ng/mL)97.09 - 104.733.06 - 7.87[5]
Cyanoenone TriterpenoidNot Specified1.00 (ng/g)3.00 (ng/g)85 - 115<15[6]

Table 3: Comparison of GC-MS Method Validation Parameters for Pentacyclic Triterpenoid Quantification (after derivatization)

Analyte (Triterpenoid)Derivatization ReagentLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
Oleanolic AcidBSTFA + TMCSNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[7]
Ursolic AcidBSTFA + TMCSNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[7]
Betulinic AcidBSTFA + TMCSNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[7]
Fatty Acids (as model)TMTFAHNot ReportedStated as validatedStated as validatedNot ReportedStated as validated[8]

Table 4: Comparison of UV-Vis Spectrophotometric Method Validation Parameters for Total Triterpenoid Quantification

MethodReagentsWavelength (nm)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Vanillin-Sulfuric AcidVanillin (B372448), Sulfuric Acid5483.08 - 24.610.0420.1496.63 - 113.870.56 - 4.98[9]
2-hydroxy-5-methylbenzaldehyde-Sulfuric Acid2-hydroxy-5-methylbenzaldehyde, Sulfuric AcidNot SpecifiedStated as validatedStated as validatedStated as validatedStated as validatedStated as validated[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are generalized methodologies for the key experiments cited in the comparison tables.

Sample Preparation for Chromatographic Methods

A consistent and efficient sample preparation protocol is critical for reliable quantification.

  • Extraction:

    • Grind dried plant material (e.g., leaves, roots) into a fine powder.

    • Perform extraction using a suitable solvent such as methanol (B129727) or ethanol. Common techniques include maceration, sonication, or Soxhlet extraction.[11]

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Purification (Optional but Recommended):

    • For complex matrices, a purification step such as Solid-Phase Extraction (SPE) can be employed to remove interfering compounds.[2]

Method 1: High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is a widely used technique for the separation and quantification of triterpenoids.

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (often with a small percentage of acid like formic acid to improve peak shape) is typical.[12]

  • Flow Rate: A flow rate of 1.0 mL/min is common.[12]

  • Detection: Detection is performed at a wavelength where the triterpenoids absorb, typically around 210 nm for those without strong chromophores.[2][12]

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the sample.[12]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of analytes in complex matrices.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole or other tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4][6]

  • Column: A C18 reversed-phase column is frequently used.[5]

  • Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with a modifier like formic acid is common.[5]

  • Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion and its characteristic product ion, providing high selectivity.[4]

  • Quantification: Quantification is achieved using a calibration curve, often with the use of an internal standard to correct for matrix effects and variations in instrument response.[5]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like triterpenoids, a derivatization step is necessary.

  • Derivatization:

    • The hydroxyl and carboxylic acid groups of triterpenoids must be derivatized to increase their volatility. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst in a solvent like pyridine.[7]

    • The reaction is typically carried out at a controlled temperature for a specific duration (e.g., 30°C for 2 hours).[7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the separation of derivatized triterpenoids (e.g., a 5% diphenyl-95% dimethylpolysiloxane column).

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: The derivatized sample is injected into the GC system.

  • Detection: The mass spectrometer is used to detect and identify the derivatized analytes based on their mass spectra and retention times.

  • Quantification: Quantification is performed using a calibration curve of derivatized standards.

Method 4: UV-Vis Spectrophotometry

This method is often used for the quantification of total triterpenoid content in an extract rather than individual compounds.

  • Reaction: The sample extract is reacted with a chromogenic reagent, such as a mixture of vanillin and sulfuric acid.[9] This reaction produces a colored product with a specific absorbance maximum.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Measurement: The absorbance of the colored solution is measured at the wavelength of maximum absorbance (e.g., 548 nm for the vanillin-sulfuric acid method).[9]

  • Quantification: The total triterpenoid content is determined by comparing the absorbance of the sample to a calibration curve prepared using a triterpenoid standard (e.g., ursolic acid or oleanolic acid).[9]

Mandatory Visualization

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and a hypothetical signaling pathway for the anti-inflammatory and anti-cancer effects of this compound, based on the known mechanisms of other pentacyclic triterpenoids.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation & Comparison start Plant Material (e.g., Lantana camara) extraction Extraction (Methanol/Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract hplc HPLC-UV/DAD crude_extract->hplc lcms LC-MS/MS crude_extract->lcms gcms GC-MS (with Derivatization) crude_extract->gcms uvvis UV-Vis Spectrophotometry (Total Triterpenoids) crude_extract->uvvis linearity Linearity & Range hplc->linearity accuracy Accuracy (Recovery) lcms->accuracy precision Precision (Repeatability & Intermediate) gcms->precision lod_loq LOD & LOQ uvvis->lod_loq specificity Specificity linearity->specificity accuracy->specificity precision->specificity lod_loq->specificity data_comparison Comparison of Performance Data specificity->data_comparison method_selection Selection of Optimal Method data_comparison->method_selection

Experimental workflow for cross-validation of analytical methods.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway camaric_acid This compound ikk IKK Complex camaric_acid->ikk inhibits bcl2 Bcl-2 camaric_acid->bcl2 inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus_inflammation Nucleus nfkb->nucleus_inflammation translocates to inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) nucleus_inflammation->inflammatory_genes activates transcription of inflammation_response Inflammation inflammatory_genes->inflammation_response bax Bax mitochondrion Mitochondrion bax->mitochondrion promotes pore formation bcl2->bax inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Hypothetical signaling pathways for this compound.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring the reliability and reproducibility of scientific data. While specific validated methods for this compound are not yet widely published, this guide provides a robust comparative framework based on data for structurally related pentacyclic triterpenoids. For routine quantification where sensitivity is not a major limitation, HPLC-UV/DAD offers a cost-effective and reliable solution. For the analysis of trace amounts of this compound in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. GC-MS, although requiring a derivatization step, provides excellent separation and identification capabilities. UV-Vis spectrophotometry is a simple and rapid method for estimating total triterpenoid content.

The provided experimental protocols and diagrams offer a starting point for researchers to develop and validate their own analytical methods for this compound. It is imperative that any method be thoroughly validated in-house according to established guidelines (e.g., ICH) to ensure its suitability for the intended application. Further research into the specific analytical behavior and biological signaling of this compound will be invaluable to the scientific community.

References

A Comparative Analysis of the Anti-inflammatory Properties of Phenolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of common phenolic acids. The information is compiled from various scientific studies to aid researchers and professionals in drug development in understanding the therapeutic potential of these natural compounds. This document summarizes quantitative data on their inhibitory effects on key inflammatory mediators and outlines the experimental protocols used to derive this data. Additionally, it visualizes the key signaling pathways involved in their mechanism of action.

Overview of Phenolic Acids and Inflammation

Phenolic acids are a major class of plant secondary metabolites, widely distributed in fruits, vegetables, and grains.[1] They are broadly categorized into hydroxybenzoic acids (e.g., gallic acid) and hydroxycinnamic acids (e.g., caffeic acid, ferulic acid, chlorogenic acid).[1] Chronic inflammation is a key pathological feature of numerous diseases, and phenolic acids have garnered significant attention for their potential to modulate inflammatory responses with minimal side effects.[2][3] Their anti-inflammatory effects are attributed to their ability to inhibit pro-inflammatory enzymes, scavenge free radicals, and modulate signaling pathways that regulate the expression of inflammatory genes.[2][4]

Comparative Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of various phenolic acids against key enzymes and mediators involved in the inflammatory process. It is important to note that these values can vary depending on the specific experimental conditions.

Phenolic AcidTargetIC50 Value (µM)Experimental Model
Gallic Acid COX-19.0 ± 0.1In vitro enzyme assay
COX-214.0 ± 0.3In vitro enzyme assay
Ferulic Acid COX-115.0 ± 0.5In vitro enzyme assay
COX-24.0 ± 0.1In vitro enzyme assay
5-LOX~100 µg/mLEx vivo (A23187-induced rat mononuclear cells)[5]
Caffeic Acid Phenethyl Ester (CAPE) COX-11.5J774 Macrophages[4]
COX-20.0063J774 Macrophages[4]
Caffeic Acid 5-LOXPotent inhibitorStimulated leukocytes[5]
COX-2Dose-dependent inhibitionMyofibroblasts of the colon, CCD-18Co[6]
Rosmarinic Acid COX-2Inhibition of expressionIL-1β-induced rat chondrocytes[7]
iNOSInhibition of expressionIL-1β-induced rat chondrocytes[7]
IL-6 & TNF-αInhibition of productionLPS-induced mastitis in mice[8]
Salvianolic Acid B COX-2Inhibition of expressionHead and Neck Squamous Cell Carcinoma (HNSCC) cells[9][10]
Chlorogenic Acid COX-2Inhibition of expressionIL-1β-induced human chondrocytes[11]
iNOSInhibition of expressionIL-1β-induced human chondrocytes[11]
TNF-αInhibition of conversionIn silico molecular docking[8]

Key Signaling Pathways in Anti-inflammatory Action

Phenolic acids exert their anti-inflammatory effects by modulating several key signaling pathways. The diagrams below illustrate the points of intervention for these compounds.

NF_kappaB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_p p-IκBα (Degraded) IkappaB->IkappaB_p NFkappaB NF-κB (p50/p65) NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active IkappaB_p->NFkappaB Releases DNA DNA NFkappaB_active->DNA Translocates to Nucleus Phenolic_Acids Phenolic Acids Phenolic_Acids->IKK Inhibit Phenolic_Acids->NFkappaB_active Inhibit Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Inflammatory_Genes Induces Transcription LPS LPS LPS->TLR4 Activates MAPK_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ASK1 ASK1 Receptor->ASK1 MKK MKK3/4/6/7 ASK1->MKK ERK ERK MKK->ERK JNK JNK MKK->JNK p38 p38 MKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 DNA_MAPK DNA AP1->DNA_MAPK Translocates to Nucleus Phenolic_Acids Phenolic Acids Phenolic_Acids->MKK Inhibit Phosphorylation Phenolic_Acids->p38 Inhibit Phosphorylation Inflammatory_Genes_MAPK Pro-inflammatory Genes DNA_MAPK->Inflammatory_Genes_MAPK Induces Transcription Stimulus Inflammatory Stimulus Stimulus->Receptor NLRP3_Pathway cluster_cytoplasm Cytoplasm NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b Mature IL-1β Phenolic_Acids Phenolic Acids Phenolic_Acids->NLRP3 Inhibit Activation Stimulus Inflammatory Stimulus (e.g., ATP, toxins) Stimulus->NLRP3 Activates In_Vitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Stimulation cluster_analysis Data Analysis Culture Culture RAW 264.7 Macrophages Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with Phenolic Acid Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Viability_Assay Cell Viability Assay (MTT) Stimulate->Viability_Assay Parallel Plate NO_Assay Nitric Oxide (NO) Assay (Griess) Collect->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6, IL-1β) Collect->Cytokine_Assay

References

Unlocking Potent Synergies: Evaluating p-Coumaric Acid in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of enhanced therapeutic efficacy, researchers are increasingly turning their attention to the synergistic potential of natural compounds in combination with existing drugs. This guide provides a comprehensive evaluation of the synergistic effects of p-Coumaric acid (p-CA), a ubiquitous phenolic acid found in a variety of plants, when combined with other compounds across antibacterial, antioxidant, and anticancer applications. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways to support researchers, scientists, and drug development professionals in this promising area of study.

Synergistic Antibacterial Activity of p-Coumaric Acid

The emergence of multidrug-resistant bacteria necessitates novel therapeutic strategies. One promising approach is the use of p-CA to potentiate the effects of conventional antibiotics.

p-Coumaric Acid with Colistin (B93849) against Acinetobacter baumannii

Studies have demonstrated a significant synergistic effect when p-CA is combined with colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii. This synergy is highlighted by a substantial reduction in the Minimum Inhibitory Concentration (MIC) of colistin. The combination of p-coumaric acid with colistin has been shown to produce a synergistic effect, leading to a 16- to 128-fold decrease in the MIC values of colistin[1].

Strainp-CA MIC (µg/mL)Colistin MIC (µg/mL)Colistin MIC in Combination with p-CA (µg/mL)Fold Decrease in Colistin MIC
COLR-Ab1256320.25128
COLR-Ab225664164
COLR-Ab3256128264
COLR-Ab4256128816
COLR-Ab512864164

Table 1: Synergistic effect of p-Coumaric acid and Colistin against Colistin-Resistant Acinetobacter baumannii (COLR-Ab) isolates. The data illustrates a significant reduction in the MIC of Colistin in the presence of p-Coumaric acid, indicating a potent synergistic interaction.

p-Coumaric Acid with Chlorogenic Acid against Shigella dysenteriae

A combination of p-CA and chlorogenic acid has been reported to exhibit remarkably enhanced antibacterial activity against Shigella dysenteriae[2]. The mechanism is believed to involve increased cell permeability and inhibition of biofilm formation[2].

Enhanced Antioxidant Potential through Synergy

p-Coumaric acid, while possessing inherent antioxidant properties, demonstrates significantly amplified effects when combined with other phenolic compounds. This synergy is crucial for combating oxidative stress, a key factor in numerous chronic diseases.

Synergy with Other Phenolic Acids

The antioxidant capacity of p-CA in combination with other phenolic acids has been quantified using assays such as the Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC). A notable synergistic effect was observed with ferulic acid. The combination of p-coumaric and ferulic acids has shown a significant synergistic effect in antioxidant activity[3][4].

Compound/MixtureFRAP Value (µM Fe²⁺)ORAC Value (µM TE)Synergistic Increase (%)
p-Coumaric Acid24 - 11320 - 33-
Ferulic Acid~500~40-
p-Coumaric Acid + Ferulic Acid (1:1)--311% (ORAC)
Caffeic Acid + Sinapic Acid (1:1)--211% (ORAC)

Table 2: Synergistic antioxidant activity of p-Coumaric acid with other phenolic compounds. The percentage increase in antioxidant capacity highlights the potent synergy between these compounds. Data is sourced from studies utilizing FRAP and ORAC assays.

Synergistic Anticancer Effects of p-Coumaric Acid

The potential of p-CA as an adjunct in cancer therapy is an active area of research. Its ability to sensitize cancer cells to conventional chemotherapeutic agents could lead to more effective and less toxic treatment regimens.

p-Coumaric Acid with Temozolomide (B1682018) in Glioblastoma

Research has indicated a synergistic effect between p-CA and the chemotherapy drug temozolomide (TMZ) in treating glioblastoma cells. This combination has been shown to promote cell cycle arrest and apoptosis. The treatment of glioblastoma cells with a combination of p-CA and TMZ revealed a synergistic effect.

TreatmentCell Viability (% of control)Apoptotic Cells (%)
Control100~5
p-Coumaric Acid (1 mM)~80~15
Temozolomide (100 µM)~60~25
p-CA (1 mM) + TMZ (100 µM)~30~50

Table 3: Synergistic anticancer effect of p-Coumaric acid and Temozolomide on U87MG human glioblastoma cells. The combination treatment significantly reduces cell viability and increases apoptosis compared to individual treatments. (Note: The values are illustrative based on reported synergistic effects and may not represent exact data from a single study).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Checkerboard Synergy Test

This method is used to assess the in vitro interaction between two antimicrobial agents.

  • Preparation of Reagents: Prepare stock solutions of p-CA and the other test compound (e.g., colistin) in an appropriate solvent. Serially dilute each compound in a 96-well microtiter plate along the x- and y-axes.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Incubation: Inoculate the wells with the bacterial suspension and incubate under appropriate conditions.

  • Data Analysis: Determine the MIC for each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution.

  • Sample Preparation: Prepare solutions of p-CA and the other test compounds, as well as their mixtures.

  • Reaction: Add the FRAP reagent to the sample solutions and incubate.

  • Measurement: Measure the absorbance of the resulting blue-colored complex at 593 nm. The antioxidant capacity is determined by comparing the absorbance to a standard curve prepared with a known antioxidant (e.g., Trolox).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

  • Sample Preparation: Prepare solutions of p-CA and the other test compounds, as well as their mixtures.

  • Reaction: Mix the sample with the fluorescent probe and then add the free radical initiator to start the reaction.

  • Measurement: Measure the fluorescence decay over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve and comparing it to the standard curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cancer cells and treat them with p-CA, the other compound (e.g., temozolomide), or their combination for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Stain the cells with a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and treat with RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot for Apoptosis Markers

This technique is used to detect and quantify proteins involved in apoptosis.

  • Protein Extraction: Lyse the treated and control cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for apoptosis marker proteins (e.g., cleaved caspase-3, Bax, Bcl-2). Follow this with incubation with a labeled secondary antibody.

  • Detection: Detect the signal from the secondary antibody to visualize and quantify the protein bands.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways modulated by p-Coumaric acid and a general experimental workflow are provided below using Graphviz (DOT language).

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Synergy Evaluation Assays cluster_analysis Data Analysis & Interpretation pCA p-Coumaric Acid Stock pCA_only p-CA Alone pCA->pCA_only combination p-CA + Compound X pCA->combination compoundX Compound X Stock compoundX_only Compound X Alone compoundX->compoundX_only compoundX->combination cells Cell Culture / Bacterial Strain control Control cells->control cells->pCA_only cells->compoundX_only cells->combination antibacterial Antibacterial Assays (MIC, Checkerboard) combination->antibacterial antioxidant Antioxidant Assays (FRAP, ORAC) combination->antioxidant anticancer Anticancer Assays (Viability, Apoptosis, Cell Cycle) combination->anticancer data_analysis Quantitative Analysis (FICI, % Increase, CI) antibacterial->data_analysis antioxidant->data_analysis anticancer->data_analysis mechanism Mechanistic Studies (Western Blot, Signaling Pathways) data_analysis->mechanism

General experimental workflow for evaluating synergistic effects.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pCA p-Coumaric Acid ROS Oxidative Stress (ROS) pCA->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Releases Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->ubiquitination Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to antioxidant_genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->antioxidant_genes Activates transcription of

p-Coumaric acid's modulation of the Nrf2 signaling pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pCA p-Coumaric Acid IKK IKK Complex pCA->IKK Inhibits inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degrades from NFkB_free NF-κB NFkB_IkB->NFkB_free Releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocates to DNA DNA NFkB_nuc->DNA Binds to inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->inflammatory_genes Activates transcription of

Inhibitory effect of p-Coumaric acid on the NF-κB pathway.

References

A Comparative Guide to p-Coumaric Acid Synthesis: Evaluating Reproducibility and Robustness of Key Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of p-Coumaric acid is a critical starting point for a wide range of applications, from the development of novel therapeutics to its use as a precursor in the chemical industry. This guide provides an objective comparison of the leading synthesis protocols for p-Coumaric acid, focusing on their reproducibility and robustness. We present a detailed analysis of chemical synthesis, microbial biosynthesis, and extraction from natural sources, supported by quantitative data and comprehensive experimental methodologies.

Comparative Analysis of Synthesis Protocols

The selection of an appropriate synthesis protocol for p-Coumaric acid depends on several factors, including the desired yield, purity, scalability, and cost-effectiveness. The following tables summarize the quantitative performance of three primary synthesis methods: chemical synthesis, microbial biosynthesis, and extraction from lignin (B12514952).

Synthesis Method Key Reactants/Strains Reported Yield Reported Purity Key Advantages Key Disadvantages
Chemical Synthesis p-Hydroxybenzaldehyde, Sodium Methoxide, Ethyl Acetate (B1210297)>90% (molar yield)[1]>99%[1]High yield and purity, well-established chemistryUse of potentially hazardous reagents, potential for organic solvent waste
Microbial Biosynthesis (E. coli) Engineered E. coli expressing PAL/TAL, L-Tyrosine or GlucoseUp to 3.09 g/L[2]>98%[3]Environmentally friendly, uses renewable feedstocksLower yields compared to chemical synthesis, requires expertise in metabolic engineering
Microbial Biosynthesis (S. cerevisiae) Engineered S. cerevisiaeUp to 0.52 g/L[4]Not explicitly statedGenerally Recognized as Safe (GRAS) organism, potential for complex molecule synthesisOften lower titers and yields compared to E. coli, complex metabolic regulation
Extraction from Lignin Corn GVL-Lignin, Aqueous BaseCrude: 8.3 wt% Purified: 4.8 wt%Crude: 95% Purified: 97%Utilizes a waste byproduct of biorefineries, sustainableLower yield, requires significant purification, dependent on lignin source

Robustness and Reproducibility

The robustness of a synthesis protocol is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Chemical Synthesis: The described chemical synthesis from p-hydroxybenzaldehyde is expected to be highly robust and reproducible, given the well-defined reaction conditions and stoichiometry. The high yield and purity reported in the patent suggest a reliable and efficient process.

  • Microbial Biosynthesis: The robustness of microbial biosynthesis is inherently more complex and is influenced by a multitude of factors. Studies on E. coli have shown that parameters such as temperature, pH, and reaction time significantly impact the final yield. For instance, the optimal pH for p-coumaric acid production was found to be 11.0, with a decrease in yield at lower or higher pH values. Similarly, the optimal temperature was determined to be 42°C. This sensitivity to reaction conditions indicates that while microbial synthesis can be highly effective, it requires stringent process control to ensure reproducibility. The use of machine learning to optimize production in S. cerevisiae further highlights the intricate interplay of genetic and environmental factors.

  • Extraction from Lignin: The yield and purity of p-Coumaric acid extracted from lignin are dependent on the source of the lignin and the efficiency of the hydrolysis and purification steps. The reported yields from corn GVL-lignin provide a benchmark, but variations in lignin composition from different biomass sources could affect the reproducibility of this method.

Experimental Protocols

Chemical Synthesis of p-Coumaric Acid

This protocol is based on the reaction of p-hydroxybenzaldehyde and sodium methoxide.

Materials:

  • p-Hydroxybenzaldehyde

  • Sodium methoxide

  • Ethyl acetate

  • Hydrochloric acid

  • Liquid caustic soda

Procedure:

  • In a reaction vessel, dissolve 97.6g of p-hydroxybenzaldehyde in 700ml of ethyl acetate and cool the mixture.

  • While maintaining the temperature between 10-30°C, slowly add 150g of sodium methoxide. Control the temperature between 20-50°C during and after the addition, followed by an insulation period.

  • After the insulation, add 200-500ml of water and stir thoroughly.

  • Distill the mixture until the temperature reaches 99°C to remove the ethyl acetate.

  • Cool the remaining mixture to below 50°C and slowly add 600ml of 20% liquid caustic soda. Reheat to reflux and maintain for a period.

  • After cooling to 60°C, slowly add 30% hydrochloric acid until the pH reaches 1.

  • Cool the solution to below 40°C, filter the precipitate, wash with water, and dry to obtain the p-Coumaric acid product.

Microbial Biosynthesis of p-Coumaric Acid in E. coli

This protocol describes the whole-cell biocatalytic production of p-Coumaric acid from L-tyrosine using an engineered E. coli strain expressing tyrosine ammonia (B1221849) lyase (TAL).

Materials:

  • Engineered E. coli BL21(DE3) strain harboring a plasmid with the TAL gene.

  • L-Tyrosine

  • Glycine-NaOH buffer

  • Luria-Bertani (LB) medium with appropriate antibiotic for strain maintenance.

Procedure:

  • Strain Cultivation: Inoculate a single colony of the engineered E. coli strain into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Cell Harvest: Inoculate the overnight culture into a larger volume of fresh LB medium and grow until the optical density at 600 nm (OD600) reaches a desired level. Induce gene expression with IPTG if required by the expression system and continue cultivation. Harvest the cells by centrifugation and wash with buffer.

  • Bioconversion Reaction: Resuspend the harvested cells in a reaction mixture containing L-tyrosine (e.g., 1 g/L) in a suitable buffer (e.g., 20 mM Glycine-NaOH, pH 11.0).

  • Reaction Conditions: Incubate the reaction mixture at an optimized temperature (e.g., 42°C) with shaking for a specific duration (e.g., 24 hours).

  • Product Analysis: After the reaction, centrifuge the mixture to remove the cells. Analyze the supernatant for p-Coumaric acid concentration using High-Performance Liquid Chromatography (HPLC).

Extraction of p-Coumaric Acid from Corn GVL-Lignin

This protocol outlines the extraction and purification of p-Coumaric acid from γ-valerolactone (GVL)-pretreated corn stover lignin.

Materials:

  • Corn GVL-lignin

  • Aqueous sodium hydroxide (B78521) (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • Alkaline Hydrolysis: Stir the GVL-lignin (e.g., 5 g) in an aqueous NaOH solution (e.g., 0.2 M, 300 mL) at room temperature for 24 hours under an inert atmosphere (e.g., argon) and in the dark.

  • Acidification and Lignin Removal: Adjust the pH of the solution to approximately 1 using concentrated HCl. Filter the resulting solid lignin residue and wash it with water.

  • Purification by Crystallization: The filtrate containing the crude p-Coumaric acid can be further purified. One method is to concentrate the filtrate and allow the p-Coumaric acid to crystallize. The crystals can be collected by filtration, washed with cold water, and dried. For higher purity, recrystallization from hot water can be performed.

Visualizing the Synthesis Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the biosynthetic pathway of p-Coumaric acid and a general workflow for its synthesis and purification.

Biosynthesis_of_p_Coumaric_Acid cluster_phenylalanine Phenylalanine Pathway cluster_tyrosine Tyrosine Pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Tyrosine L-Tyrosine Tyrosine->p_Coumaric_acid TAL

Caption: Biosynthetic pathways to p-Coumaric acid from L-Phenylalanine and L-Tyrosine.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Chemical_Synthesis Chemical Synthesis Filtration Filtration Chemical_Synthesis->Filtration Microbial_Biosynthesis Microbial Biosynthesis Microbial_Biosynthesis->Filtration Extraction Extraction from Lignin Extraction->Filtration Crystallization Crystallization Filtration->Crystallization Chromatography Chromatography Crystallization->Chromatography Optional HPLC HPLC Crystallization->HPLC NMR NMR Crystallization->NMR Chromatography->HPLC Chromatography->NMR Purity_Yield_Analysis Purity & Yield Analysis HPLC->Purity_Yield_Analysis

Caption: General workflow for the synthesis, purification, and analysis of p-Coumaric acid.

References

Safety Operating Guide

Proper Disposal of Camaric Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the proper disposal of Camaric acid. As a novel compound, a comprehensive Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is imperative to consult the official SDS from your supplier as the primary source of safety information before any handling, storage, or disposal of this substance. The information herein should be used to supplement, not replace, the supplier-specific SDS and your institution's established safety protocols.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This compound should be handled with care to avoid contact with skin and eyes, and to prevent inhalation of any dust or aerosols.

Personal Protective Equipment (PPE):

ScenarioEngineering ControlsEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Powder Chemical Fume Hood or Ventilated EnclosureSafety goggles with side shields or a face shield.[1]Chemical-resistant gloves (e.g., nitrile, neoprene).[1]Lab coat.[1]N95-rated respirator or higher, especially if dust generation is likely.[1]
Preparing Solutions Chemical Fume HoodChemical splash goggles or a face shield.[1]Chemical-resistant gloves (e.g., nitrile, neoprene).Lab coat or chemical-resistant apron.Not generally required if handled in a fume hood.
Handling Waste Chemical Fume HoodChemical splash goggles or a face shield.Chemical-resistant gloves (e.g., nitrile, neoprene).Lab coat or chemical-resistant apron.Not generally required if handled in a fume hood.

II. Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValue
Molecular Formula C₃₅H₅₂O₆
Molecular Weight 568.8 g/mol
Appearance Solid (form may vary)
Solubility Soluble in organic solvents like methanol (B129727) and chloroform.
IUPAC Name (1S,2S,6S,10R,11S,14S,15R,18R,20R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-21-oxahexacyclo[18.2.2.0¹,¹⁸.0²,¹⁵.0⁵,¹⁴.0⁶,¹¹]tetracos-4-ene-11-carboxylic acid

III. Step-by-Step Disposal Protocol

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional, local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Identify Waste Type: Determine if the waste is solid this compound, a solution of this compound, or contaminated lab materials (e.g., gloves, weigh boats, paper towels).

  • Segregate Waste Streams: Keep solid, liquid, and contaminated disposable waste in separate, clearly labeled containers. This prevents unintended reactions and ensures proper disposal.

Step 2: Solid Waste Disposal

  • Container: Place all solid this compound waste and contaminated disposables (e.g., weigh boats, gloves, paper towels) into a designated, leak-proof hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

Step 3: Liquid Waste Disposal

  • Aqueous Solutions:

    • Neutralization (if permissible): Depending on your institution's guidelines, it may be necessary to neutralize acidic or basic solutions. This should be done in a chemical fume hood. Consult your EHS office for approved neutralization procedures.

    • Container: Collect all aqueous solutions containing this compound in a designated, sealed, and leak-proof hazardous waste container.

    • Labeling: Label the container with "Hazardous Waste," "this compound," the solvent (e.g., water), and the approximate concentration.

    • Storage: Store in the satellite accumulation area for EHS pickup. Do not dispose of down the drain unless explicitly permitted by your institution's EHS office for neutralized, dilute solutions.

  • Solutions in Organic Solvents:

    • Container: Collect all solutions of this compound in organic solvents in a designated hazardous waste container that is compatible with the solvent used.

    • Labeling: Label the container with "Hazardous Waste," "this compound," the name of the organic solvent(s), and the approximate concentration.

    • Storage: Store the sealed container in the satellite accumulation area for EHS pickup. Never dispose of solutions containing organic solvents down the drain.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste containers.

  • Ensure all paperwork required by your institution is completed accurately.

Camaric_Acid_Disposal_Workflow start Start: this compound Waste Generated identify_waste 1. Identify Waste Type start->identify_waste segregate_waste 2. Segregate Waste Streams identify_waste->segregate_waste solid_waste Solid Waste (Powder, Contaminated PPE) solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Aqueous or Organic Solution) check_solvent Aqueous or Organic Solvent? liquid_waste->check_solvent segregate_waste->solid_waste Solid segregate_waste->liquid_waste Liquid store_waste 3. Store in Satellite Accumulation Area solid_container->store_waste liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_container->store_waste aqueous_label Label with 'Aqueous' check_solvent->aqueous_label Aqueous organic_label Label with Solvent Name check_solvent->organic_label Organic aqueous_label->liquid_container organic_label->liquid_container contact_ehs 4. Contact EHS for Pickup store_waste->contact_ehs end_disposal End: Proper Disposal contact_ehs->end_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Camaric acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Camaric acid" is not a recognized chemical compound. The following guidance is based on the general properties of corrosive organic acids and is intended for laboratory professionals. Always consult the Safety Data Sheet (SDS) for any specific chemical before handling.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound, a representative corrosive organic acid. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Personal Protective Equipment (PPE)

The appropriate PPE is the first line of defense against the chemical hazards posed by corrosive acids. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Use Cases
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles are mandatory. A face shield must be worn over goggles when there is a significant risk of splashing, such as when handling large volumes or during vigorous reactions.[1][2][3][4]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[2] Always inspect gloves for holes or degradation before use. For extended contact, consider thicker gauge gloves.
Body Protection Laboratory Coat & Chemical-Resistant ApronA flame-resistant lab coat is standard. A rubber or PVC apron should be worn over the lab coat when handling larger quantities of this compound to provide an additional layer of protection.
Foot Protection Closed-Toe ShoesShoes must fully cover the feet; open-toe shoes are strictly prohibited in the laboratory.
Respiratory Protection Fume HoodAll work with this compound that may produce vapors or aerosols must be conducted within a properly functioning chemical fume hood.

Operational Plan: Handling and Experimental Protocol

Safe handling practices are crucial to prevent exposure and accidents. The following step-by-step protocol outlines the procedure for working with this compound.

Preparation:

  • Consult the SDS: Before beginning any work, thoroughly review the Safety Data Sheet for the specific corrosive acid being used.

  • Ensure Emergency Equipment is Accessible: Verify the location and functionality of the nearest safety shower and eyewash station. Ensure a spill kit appropriate for corrosive acids is readily available.

  • Prepare the Work Area: All manipulations involving this compound must be performed inside a chemical fume hood to minimize inhalation exposure.

  • Don Appropriate PPE: Put on all required PPE as detailed in the table above.

Handling and Use:

  • Transporting: When moving containers of this compound, use a secondary containment vessel, such as a chemical-resistant bucket or cart.

  • Dispensing: Pour liquids carefully to avoid splashing.

  • Diluting: When preparing solutions, always add acid slowly to water , never the other way around, to prevent a violent exothermic reaction and splattering.

  • Storage: Store this compound in a designated, well-ventilated corrosives cabinet, below eye level. Ensure it is segregated from bases, oxidizing agents, and other incompatible materials.

Emergency and Disposal Plan

Spill Response:

  • Alert Personnel: Immediately notify everyone in the vicinity of the spill.

  • Evacuate (If Necessary): For large or highly volatile spills, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: For minor spills, use a spill kit to create a dike around the spill to prevent it from spreading.

  • Neutralize: Use an appropriate neutralizer for acids, such as sodium bicarbonate or soda ash, working from the outside of the spill inward.

  • Absorb and Collect: Once neutralized, absorb the residue with an inert material like vermiculite (B1170534) or cat litter. Scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a mild detergent and water.

Waste Disposal:

  • Waste Collection: Collect all waste containing this compound (including contaminated solids like paper towels and gloves) in a clearly labeled, compatible, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag, identifying the contents as "Corrosive: this compound Waste".

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour corrosive waste down the drain unless explicitly permitted by local regulations for neutralized, dilute solutions.

Workflow Visualization

The following diagram illustrates the standard operating procedure for handling this compound from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_disposal Phase 3: Cleanup & Disposal cluster_emergency Emergency Protocol prep1 Review SDS prep2 Verify Emergency Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Perform Experiment (Add Acid to Water) handle1->handle2 handle3 Store Properly handle2->handle3 disp1 Segregate Waste handle2->disp1 spill Spill Occurs handle2->spill Potential Hazard handle3->prep1 For Next Use disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in SAA disp2->disp3 disp4 Arrange EHS Pickup disp3->disp4 spill_proc Follow Spill Response Plan spill->spill_proc

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.